molecular formula C8H9NO3 B556087 D-p-hydroxyphenylglycine CAS No. 22818-40-2

D-p-hydroxyphenylglycine

Numéro de catalogue: B556087
Numéro CAS: 22818-40-2
Poids moléculaire: 167.16 g/mol
Clé InChI: LJCWONGJFPCTTL-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-4-Hydroxyphenylglycine (CAS 22818-40-2) is a chiral amino acid derivative of significant importance in pharmaceutical and biochemical research. Its primary research value lies in its role as a critical precursor in the synthesis of semisynthetic β-lactam antibiotics, including Amoxicillin and Cefadroxil . The compound serves as a key building block that is incorporated into the core structure of these antibiotics, influencing their properties and efficacy. This high-purity (98+%) material has a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol . Researchers should note its physical characteristics, including a melting point of approximately 240°C (with decomposition) and a specific optical rotation of -156° (c=1 in 1N HCl at 20°C) . It has moderate water solubility of about 5 g/L at 20°C . For safe handling, please note that this compound may cause skin, serious eye, and respiratory irritation; appropriate personal protective equipment, including gloves, eye protection, and a dust mask, is recommended . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWONGJFPCTTL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014840
Record name D-N-(4-Hydroxyphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22818-40-2
Record name D-p-Hydroxyphenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22818-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenylglycine, D-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022818402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-4-hydroxyphenylglycine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-N-(4-Hydroxyphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-N-(4-hydroxyphenyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYPHENYLGLYCINE, D-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCM9OIX717
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Guide to the Structure of D-p-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-p-hydroxyphenylglycine, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of various pharmaceuticals, most notably semi-synthetic β-lactam antibiotics like amoxicillin and cephalosporins.[1][2] Its precise three-dimensional structure is fundamental to its biological activity and its utility in asymmetric synthesis. This guide provides a detailed examination of its molecular architecture, physicochemical properties, and relevant experimental data.

Molecular Structure and Stereochemistry

This compound, systematically named (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid, is an amino acid derivative featuring a central chiral carbon atom.[3][4] This alpha-carbon is bonded to four distinct groups:

  • An amino group (-NH₂)

  • A carboxyl group (-COOH)

  • A hydrogen atom (-H)

  • A p-hydroxyphenyl group (a benzene ring substituted with a hydroxyl group at the para position)

The "D" designation in its name signifies the stereochemical configuration at the alpha-carbon. Following the Cahn-Ingold-Prelog priority rules, the arrangement of substituents corresponds to the D-glyceraldehyde standard. In the (R/S) system, this configuration is denoted as (R).[3] The presence of both an acidic carboxyl group and a basic amino group allows the molecule to exist as a zwitterion in certain pH ranges.[1][4]

The molecular formula of this compound is C₈H₉NO₃, and its molecular weight is approximately 167.16 g/mol .[4][5]

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

The structural features of this compound give rise to its characteristic physicochemical properties, which are crucial for its handling, purification, and application in synthesis.

PropertyValueSource
Molecular Formula C₈H₉NO₃[3][4]
Molecular Weight 167.16 g/mol [4][5]
Appearance White to off-white crystalline powder[1][6]
Melting Point 223-240 °C (with decomposition)[1][2]
Water Solubility 5 g/L (at 20 °C)[1][2]
Specific Optical Rotation [α]D -155° to -161° (c=1, 1N HCl, 20°C)[6]
pKa 2.15 (predicted)[2]

Experimental Protocols

The synthesis and characterization of this compound involve specific experimental procedures. Below are illustrative examples of methodologies commonly employed.

1. Synthesis via Strecker Reaction (Conceptual Outline)

A common route to α-amino acids is the Strecker synthesis. For this compound, this would conceptually involve:

  • Reactants: p-hydroxybenzaldehyde, ammonia, and hydrogen cyanide.

  • Step 1: Imine Formation: p-hydroxybenzaldehyde reacts with ammonia to form an imine.

  • Step 2: Nitrile Formation: The imine is then treated with hydrogen cyanide to form an α-aminonitrile.

  • Step 3: Hydrolysis: The α-aminonitrile is hydrolyzed (typically with acid) to yield the racemic mixture of p-hydroxyphenylglycine.

  • Step 4: Chiral Resolution: The D-enantiomer is then separated from the L-enantiomer using a resolving agent, such as a chiral acid or through enzymatic methods.

2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. A reported ¹H NMR spectrum for a derivative of this compound provides insight into its proton environment.

  • Instrumentation: 600 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Sample Preparation: A solution of (R)-2-amino-2-(4-hydroxyphenyl)acetic acid (1.0 g, 6.0 mmol) in methanol (10 mL) was treated dropwise with SOCl₂ (1.3 mL, 18.0 mmol). The mixture was stirred at room temperature for 30 minutes and then concentrated to yield the methyl ester derivative.[1]

  • Observed Chemical Shifts (δ) for a related derivative:

    • δ 6.80 & 7.25 (d, J=8.5 Hz, aromatic H): These two doublets correspond to the protons on the phenyl ring.

    • δ 5.11 (s, C(2)H): This singlet represents the proton on the α-carbon.

    • δ 9.86 (s, OH): This singlet is attributed to the phenolic hydroxyl proton.

    • δ 8.70 (br s, NH₃⁺): This broad singlet corresponds to the protons of the amino group (as an ammonium ion).

    • δ 3.68 (s, OCH₃): This singlet is from the methyl group of the ester.[1]

3. Determination of Specific Optical Rotation

The chirality of this compound is confirmed by measuring its specific optical rotation.

  • Instrumentation: Polarimeter

  • Sample Preparation: A solution of the compound is prepared at a concentration of 1 gram per 100 mL (c=1) in 1N hydrochloric acid.[6]

  • Measurement: The measurement is performed at 20°C using the sodium D-line (589 nm).[6]

  • Expected Value: The specific optical rotation is expected to be between -155° and -161°.[6]

Biological Significance and Applications

This compound is a non-proteogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code.[7] It has been identified in natural sources such as the bacterium Herpetosiphon aurantiacus.[1][4]

Its primary significance lies in the pharmaceutical industry. The D-enantiomer is a crucial side chain precursor for the synthesis of important semi-synthetic antibiotics. The stereochemistry at the alpha-carbon is vital for the antibiotic's ability to inhibit bacterial cell wall synthesis.

logical_relationship cluster_structure Molecular Structure cluster_properties Properties & Applications Structure This compound (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid Chiral_Center Chiral α-Carbon (R-configuration) Structure->Chiral_Center contains Properties Physicochemical Properties (Melting Point, Solubility, Optical Rotation) Chiral_Center->Properties determines Application Pharmaceutical Intermediate (e.g., Amoxicillin, Cephalosporins) Properties->Application enables use as

Caption: Relationship between structure, properties, and application.

References

The Cornerstone of Semi-Synthetic Antibiotics: An In-depth Technical Guide to D-p-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Non-Proteinogenic Powerhouse

D-p-hydroxyphenylglycine (D-HPG) is a non-proteinogenic α-amino acid of significant industrial importance, primarily serving as a crucial chiral building block in the synthesis of several semi-synthetic β-lactam antibiotics, including amoxicillin, cefadroxil, and cephalexin.[1] Unlike the 22 proteinogenic amino acids encoded by the standard genetic code, D-HPG and other non-proteinogenic amino acids (NPAAs) are not incorporated into proteins during ribosomal translation but play vital roles in various biological processes and serve as valuable synthons in medicinal chemistry.[2] The history of NPAAs is closely linked to the advancement of analytical chemistry, with their discovery often preceding the full understanding of their biological functions.[2] This guide provides a comprehensive technical overview of the discovery, history, synthesis, and biological significance of this compound, tailored for researchers, scientists, and drug development professionals.

A History Forged in the Evolution of Chemistry and Medicine

The specific discovery of this compound is not marked by a singular, well-documented event but is rather embedded in the broader historical context of the discovery and characterization of non-proteinogenic amino acids throughout the 19th and 20th centuries. The first amino acid, asparagine, was isolated in 1806, and the subsequent century and a half saw the identification of numerous others from natural sources. The rise of analytical techniques such as chromatography in the mid-20th century greatly accelerated the discovery of NPAAs.

The significance of D-HPG, in particular, surged with the advent of semi-synthetic penicillins and cephalosporins. The need for structurally diverse and orally bioavailable antibiotics drove the exploration of modifying the side chains of the core β-lactam structure. D-HPG emerged as an ideal precursor for creating broad-spectrum antibiotics, leading to the development of efficient and stereoselective synthetic routes to meet the growing pharmaceutical demand.

Synthesis of this compound: A Tale of Two Methodologies

The industrial production of this compound is dominated by two primary approaches: traditional chemical synthesis and more contemporary enzymatic methods. The choice between these routes often involves a trade-off between established, high-yielding chemical processes and the milder, more environmentally benign enzymatic alternatives.

Chemical Synthesis: Crystallization-Induced Asymmetric Transformation

A prominent and efficient chemical method for producing enantiomerically pure D-HPG is the crystallization-induced asymmetric transformation (CIAT) of a racemic mixture of p-hydroxyphenylglycine. This process relies on the formation of diastereomeric salts with a chiral resolving agent, followed by the in-situ racemization of the undesired L-enantiomer and the selective crystallization of the less soluble D-enantiomer salt.

Experimental Protocol: Crystallization-Induced Asymmetric Transformation

The following protocol is a representative example of a crystallization-induced asymmetric transformation for the synthesis of D-HPG:

  • Suspension Preparation: A racemic mixture of p-hydroxyphenylglycine (D,L-HPG) is suspended in a suitable solvent, commonly acetic acid.

  • Addition of Resolving and Racemization Agents: A chiral resolving agent, such as D-3-bromocamphor-8-sulfonate, is added to the suspension.[3] Concurrently, a racemization agent, like salicylaldehyde, is introduced into the mixture.[3]

  • Heating and Racemization: The mixture is heated to facilitate the formation of the diastereomeric salts and to promote the racemization of the L-enantiomer.[3]

  • Crystallization: The solution is then cooled to induce the crystallization of the less soluble diastereomeric salt of D-HPG.

  • Isolation: The crystallized salt is isolated by filtration.[3]

  • Purification (Optional): A slurry purification step can be employed to enhance the diastereomeric excess to greater than 99.9%.

  • Neutralization: The purified salt is then neutralized to yield the final D-HPG product with high enantiomeric purity.

Logical Workflow for Crystallization-Induced Asymmetric Transformation

CIAT_Workflow Start Racemic D,L-HPG in Acetic Acid Add_Reagents Add D-3-bromocamphor-8-sulfonate and Salicylaldehyde Start->Add_Reagents Heat Heat to Form Diastereomeric Salts and Racemize L-HPG Add_Reagents->Heat Cool Cool to Induce Crystallization Heat->Cool Filter Filter to Isolate D-HPG Diastereomeric Salt Cool->Filter Purify Slurry Purification (Optional) Filter->Purify Neutralize Neutralize to Yield Pure D-HPG Filter->Neutralize Purify->Neutralize End This compound Neutralize->End

Crystallization-Induced Asymmetric Transformation Workflow.
Enzymatic Synthesis: The Hydantoinase Process

The enzymatic synthesis of D-HPG, primarily through the "hydantoinase process," offers a greener and highly stereoselective alternative to chemical methods.[1] This biocatalytic route typically employs whole microbial cells engineered to co-express two key enzymes: D-hydantoinase and D-carbamoylase.

The process begins with the substrate D,L-p-hydroxyphenylhydantoin (DL-HPH). The D-hydantoinase selectively catalyzes the hydrolytic ring-opening of the D-enantiomer of the hydantoin to form N-carbamoyl-D-p-hydroxyphenylglycine. Subsequently, the D-carbamoylase hydrolyzes the N-carbamoyl group to yield D-HPG. A crucial aspect of this process is the spontaneous or enzyme-catalyzed racemization of the remaining L-p-hydroxyphenylhydantoin, which allows for a theoretical yield of 100%.

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of D-HPG

The following protocol outlines the general steps for the enzymatic synthesis of D-HPG using a whole-cell biocatalyst:

  • Biocatalyst Preparation: Recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase are cultivated to a desired cell density and then harvested by centrifugation.

  • Reaction Setup: The harvested whole-cell biocatalyst is suspended in a suitable reaction buffer (e.g., phosphate buffer, pH 7.5-8.5).

  • Substrate Addition: The substrate, D,L-p-hydroxyphenylhydantoin (DL-HPH), is added to the cell suspension. Due to its low solubility, DL-HPH is often added as a slurry.[1]

  • Bioconversion: The reaction is carried out at a controlled temperature (e.g., 30-50 °C) with constant agitation to ensure proper mixing.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by periodically analyzing the concentration of D-HPG in the reaction mixture using High-Performance Liquid Chromatography (HPLC).

  • Biocatalyst Removal: Upon completion of the reaction, the whole-cell biocatalyst is removed by centrifugation.

  • Product Isolation: The supernatant, containing the dissolved D-HPG, is subjected to downstream processing, such as crystallization, to isolate the pure product.

Signaling Pathway for the Hydantoinase Process

Hydantoinase_Pathway cluster_racemization Racemization cluster_hydrolysis Enzymatic Hydrolysis L-HPH L-p-hydroxyphenylhydantoin D-HPH D-p-hydroxyphenylhydantoin L-HPH->D-HPH NC_D_HPG N-carbamoyl-D-p- hydroxyphenylglycine D-HPH->NC_D_HPG D-Hydantoinase D_HPG This compound NC_D_HPG->D_HPG D-Carbamoylase Vancomycin_Biosynthesis Malonyl_CoA Malonyl-CoA DPA_CoA 3,5-dihydroxyphenylacetyl-CoA (DPA-CoA) Malonyl_CoA->DPA_CoA DpgA, DpgB, DpgD DPGx 3,5-dihydroxyphenylglyoxylate DPA_CoA->DPGx DpgC (Oxidase) Dpg 3,5-dihydroxyphenylglycine (Dpg) DPGx->Dpg Transaminase Heptapeptide Heptapeptide Backbone of Vancomycin Dpg->Heptapeptide

References

The Biological Significance of D-p-hydroxyphenylglycine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Natural Roles, Biosynthesis, and Analysis of a Key Non-proteinogenic Amino Acid

Introduction

D-p-hydroxyphenylglycine (D-HPG) is a non-proteinogenic α-amino acid that holds significant interest for researchers in microbiology, biotechnology, and pharmacology. While its L-enantiomer is a known component of glycopeptide antibiotics, the natural occurrence and intrinsic biological functions of D-HPG are less understood, presenting a compelling area for scientific investigation. This technical guide provides a comprehensive overview of the known and putative biological roles of D-HPG in nature, its biosynthetic pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Core Biological Roles and Natural Occurrence

The primary and most well-documented biological role of p-hydroxyphenylglycine is as a structural component of non-ribosomally synthesized peptide natural products, particularly in bacteria.[1] D-amino acids, in general, play crucial roles in bacteria, contributing to the structural integrity of the cell wall, regulating biofilm formation, and acting as signaling molecules.[2][3]

Incorporation into Glycopeptide Antibiotics

The L-enantiomer of p-hydroxyphenylglycine is a critical building block in the biosynthesis of vancomycin-group antibiotics produced by actinomycetes.[4] In these complex heptapeptides, it plays a structural role in forming the rigid conformation of the peptide backbone and is also a site for glycosylation, which is essential for the antibiotic's mechanism of action.[4] The biosynthesis of these antibiotics occurs via non-ribosomal peptide synthetases (NRPSs).

Natural Occurrence of the D-Enantiomer

While the industrial synthesis of D-HPG as a precursor for semi-synthetic β-lactam antibiotics is well-established, its natural occurrence is less documented. However, studies have identified D-HPG in a few diverse organisms, suggesting potential endogenous biological functions. Notably, D-HPG has been found in:

  • Bacteria: The bacterium Herpetosiphon aurantiacus is known to contain D-HPG.[1] Research into the biosynthesis of 4-hydroxyphenylglycine in this organism suggests a potential metabolic or structural role.

  • Crustaceans: The water flea, Daphnia pulex, has been reported to contain D-HPG.[1] The function in this organism is currently unknown but may be related to defense, signaling, or metabolism.

  • Insects: The honeybee, Apis cerana, is another organism where the presence of D-HPG has been noted.[1] Its role in insects is an open area of research.

Putative Functions in Bacteria

Extrapolating from the known roles of other D-amino acids in bacteria, D-HPG in organisms like Herpetosiphon aurantiacus could potentially be involved in:

  • Cell Wall Remodeling: D-amino acids are known to be incorporated into the peptidoglycan layer of bacterial cell walls, influencing their structure and resistance to enzymatic degradation.[2][3]

  • Biofilm Regulation: The release of D-amino acids can trigger the disassembly of biofilms, a key process in bacterial community dynamics.[3]

  • Signaling: D-amino acids can act as signaling molecules in bacterial communication, a process often referred to as quorum sensing.[5][6][7][8] However, a direct role for D-HPG in quorum sensing has not yet been demonstrated.

Biosynthesis of p-Hydroxyphenylglycine

The biosynthetic pathways for p-hydroxyphenylglycine are best understood for the L-enantiomer in the context of antibiotic production. Engineered pathways have been developed for the efficient synthesis of D-HPG for industrial applications.

Natural Biosynthesis of L-p-hydroxyphenylglycine

In actinomycetes such as Amycolatopsis orientalis, the biosynthesis of L-p-hydroxyphenylglycine begins with the shikimate pathway intermediate, prephenate.[4] A proposed four-enzyme pathway converts prephenate to L-p-hydroxyphenylglycine.[4] The key enzymes in this pathway are p-hydroxymandelate synthase, p-hydroxymandelate oxidase, and L-p-hydroxyphenylglycine transaminase.[4]

L_HPG_Biosynthesis prephenate Prephenate php p-Hydroxyphenylpyruvate prephenate->php Prephenate dehydrogenase phm p-Hydroxymandelate php->phm p-Hydroxymandelate synthase phg p-Hydroxybenzoylformate phm->phg p-Hydroxymandelate oxidase lhpg L-p-Hydroxyphenylglycine phg->lhpg L-p-Hydroxyphenylglycine transaminase

Figure 1. Proposed biosynthetic pathway of L-p-hydroxyphenylglycine from prephenate.

Enzymatic and Engineered Biosynthesis of this compound

The industrial production of D-HPG often utilizes enzymatic methods, which are more environmentally friendly than traditional chemical synthesis.[9] A common approach is the "hydantoinase process," which uses two key enzymes: D-hydantoinase and D-carbamoylase.[10][11] This process starts with the racemic precursor DL-p-hydroxyphenylhydantoin.

More recently, multi-enzyme cascade pathways have been engineered in microorganisms like E. coli for the de novo synthesis of D-HPG from simple carbon sources like glucose or from L-tyrosine.[3][12] These engineered pathways often involve enzymes such as meso-diaminopimelate dehydrogenase.[3]

D_HPG_Hydantoinase_Process cluster_racemic Racemic Mixture dlhph DL-p-Hydroxyphenylhydantoin ncpg N-Carbamoyl-D-p-hydroxyphenylglycine dlhph->ncpg D-Hydantoinase lhph L-p-Hydroxyphenylhydantoin dlhph->lhph dhpg This compound ncpg->dhpg D-Carbamoylase lhph->dlhph Racemization

Figure 2. The hydantoinase process for the enzymatic synthesis of D-HPG.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymatic synthesis of D-HPG, providing a comparative overview of different approaches.

ParameterChemical SynthesisEnzymatic Synthesis (Hydantoinase)
Typical Yield 80-95%90-100%
Enantiomeric Excess (ee) >99% (after resolution)>99%
Reaction Conditions Harsh (strong acids/bases, high temperatures)Mild (near-neutral pH, moderate temperature)
Environmental Impact Use of hazardous reagents, significant wasteAqueous media, biodegradable catalysts, less waste
Table 1: Comparison of Chemical and Enzymatic Synthesis of D-HPG.[9]
Engineered StrainSubstrateProduct TiterConversion Rate
E. coli (co-expressing Hase and Case)140 mM DL-HPH140 mM D-HPG100%
Engineered E. coliL-Tyrosine (50 g/L)42.69 g/L D-HPG92.5%
Table 2: Examples of D-HPG Production in Engineered E. coli.[3][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound by HPLC

This protocol is suitable for the quantification of total D-HPG in biological samples. Chiral separation would require a specialized chiral column and method development.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (95:5, v/v).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Injection Volume: 20 µL.[14]

  • Column Temperature: 30°C.[14]

  • UV Detection: 275 nm.[14]

Sample Preparation (from Plasma):

  • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile to precipitate proteins.[14]

  • Vortex the mixture for 1 minute.[14]

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.[14]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase before injection.[14]

Standard Preparation:

  • Prepare a stock solution of D-HPG reference standard (1 mg/mL) in the mobile phase.

  • Perform serial dilutions to create a calibration curve (e.g., 0.5 to 100 µg/mL).[14]

HPLC_Workflow start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_analysis HPLC Analysis reconstitution->hplc_analysis

Figure 3. General workflow for HPLC sample preparation from a biological matrix.

Enzymatic Assay for D-HPG Production using Hydantoinase and Carbamoylase

This protocol describes a whole-cell biocatalysis approach for the production and subsequent analysis of D-HPG.

Materials:

  • Recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase.

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0).

  • DL-p-hydroxyphenylhydantoin (DL-HPH) substrate.

  • HPLC system for product quantification.

Protocol:

  • Cultivate the recombinant E. coli and harvest the cells by centrifugation.

  • Resuspend the cell pellet in the reaction buffer to a desired cell density.

  • Add the DL-HPH substrate to the cell suspension (often as a slurry due to low solubility).[9]

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Stop the reaction in the aliquots by adding an equal volume of a quenching solution (e.g., 1 M HCl) and centrifuging to remove the cells.

  • Analyze the supernatant for D-HPG concentration using the HPLC method described above.

Future Directions and Conclusion

The biological role of this compound in nature, beyond its incorporation into antibiotics, remains a largely unexplored frontier. The identification of D-HPG in diverse organisms such as bacteria, crustaceans, and insects opens up exciting avenues for research into its potential functions in cell signaling, defense mechanisms, and inter-species communication. Future studies should focus on elucidating the specific metabolic pathways and physiological effects of D-HPG in these organisms. The development of sensitive and specific analytical techniques will be paramount in these endeavors. A deeper understanding of the natural roles of D-HPG could unveil novel biochemical pathways and potentially lead to the discovery of new bioactive molecules and therapeutic targets.

References

A Technical Guide to the Natural Sources and Isolation of D-p-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-p-hydroxyphenylglycine (D-HPG) is a non-proteinogenic α-amino acid of significant importance in the pharmaceutical industry. It serves as a crucial chiral building block for the synthesis of several semi-synthetic β-lactam antibiotics, including amoxicillin, cefadroxil, and cephalexin. The stereochemistry of D-HPG is critical for the therapeutic efficacy of these antibiotics. While the term "natural sources" typically evokes images of plants or marine organisms, the primary and commercially viable sources of D-HPG are microbial systems. This technical guide provides an in-depth exploration of the microbial production of D-HPG, detailing the enzymatic processes, fermentation and bioconversion protocols, and downstream isolation and purification methodologies.

Natural Occurrence and Biosynthesis

Direct isolation of this compound from plant or marine sources is not a common or economically feasible practice. The bacterium Herpetosiphon aurantiacus has been identified as a natural source of D-HPG. However, industrial-scale production relies on microbial biosynthesis or, more commonly, the enzymatic resolution of a synthetic racemic precursor.

The key to microbial production of D-HPG is the "hydantoinase process," a two-step enzymatic cascade that converts DL-5-p-hydroxyphenylhydantoin (DL-HPH) into D-HPG. This process utilizes two key enzymes:

  • D-hydantoinase (EC 3.5.2.2): This enzyme selectively hydrolyzes the D-enantiomer of DL-HPH to N-carbamoyl-D-p-hydroxyphenylglycine.

  • D-carbamoylase (EC 3.5.1.77): This enzyme specifically hydrolyzes N-carbamoyl-D-p-hydroxyphenylglycine to yield the final product, D-HPG.

A significant advantage of this process is the spontaneous racemization of the unreacted L-5-p-hydroxyphenylhydantoin under mild alkaline conditions, which allows for a theoretical yield of 100% conversion of the racemic starting material to the desired D-enantiomer.

Microorganisms such as Agrobacterium radiobacter and genetically engineered strains of Escherichia coli are commonly employed as whole-cell biocatalysts for this transformation. These microorganisms are cultivated to express high levels of D-hydantoinase and D-carbamoylase.

Microbial Production and Bioconversion

The production of D-HPG is typically achieved through a whole-cell bioconversion process. This involves cultivating the microorganism to a high cell density and then using the harvested cells as a biocatalyst for the conversion of DL-HPH.

Data on Microbial D-HPG Production
MicroorganismProcessSubstrateProduct Concentration/YieldEnantiomeric Excess (ee)Reference
Recombinant E. coliWhole-cell bioconversionDL-p-hydroxyphenylhydantoin98% yield in 15 hours>99%[1]
Agrobacterium sp.Whole-cell bioconversionDL-p-hydroxyphenylhydantoinHigh conversionNot specified
Recombinant E. coliMulti-enzyme cascadeL-tyrosine42.69 g/L>99%[2]
Experimental Protocols

This protocol describes the cultivation of recombinant E. coli expressing D-hydantoinase and D-carbamoylase.

a. Media Preparation (Luria-Bertani - LB Medium)

  • Tryptone: 10 g/L

  • Yeast Extract: 5 g/L

  • NaCl: 10 g/L

  • Adjust pH to 7.0-7.2 with NaOH.

  • Sterilize by autoclaving at 121°C for 20 minutes.

  • Add the appropriate antibiotic (e.g., ampicillin to a final concentration of 100 µg/mL) after the medium has cooled.

b. Inoculum Preparation

  • Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain from an agar plate.

  • Incubate overnight at 37°C with shaking at 200-250 rpm.

c. Fermentation

  • Inoculate 1 L of sterile LB medium (in a 2.8 L flask) with the overnight culture (1-2% v/v).

  • Incubate at 37°C with vigorous shaking (200-250 rpm).

  • Monitor cell growth by measuring the optical density at 600 nm (OD600).

  • When the OD600 reaches 0.6-0.8, induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM (if using an inducible promoter system).

  • Continue the cultivation for another 12-16 hours at a lower temperature (e.g., 25-30°C) to enhance the production of soluble, active enzymes.

d. Cell Harvesting

  • Harvest the cells by centrifugation at 5,000-8,000 x g for 15-20 minutes at 4°C.

  • Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5-8.0).

  • The resulting cell paste can be used immediately for bioconversion or stored at -20°C.

This protocol outlines the enzymatic conversion of the racemic substrate to D-HPG using the harvested whole cells.

a. Reaction Setup

  • Prepare a reaction mixture containing:

    • 100 mM phosphate buffer (pH 7.5-8.5).

    • DL-5-p-hydroxyphenylhydantoin (e.g., 10-50 g/L). Due to its low solubility, it is often added as a slurry.

    • Recombinant E. coli whole-cell biocatalyst (e.g., 10-30 g/L wet cell weight).

  • The reaction is typically carried out in a stirred-tank bioreactor to ensure adequate mixing and mass transfer.

b. Reaction Conditions

  • Maintain the reaction temperature between 30°C and 50°C.

  • Continuously stir the reaction mixture at a moderate speed (e.g., 200-400 rpm).

  • Monitor the pH of the reaction and adjust as necessary, as the hydrolysis of the carbamoyl group releases ammonia, which can alter the pH.

c. Reaction Monitoring

  • Periodically take samples from the reaction mixture.

  • Centrifuge the samples to remove the cells.

  • Analyze the supernatant for the concentration of D-HPG and the disappearance of DL-HPH using High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

Following the bioconversion, a series of downstream processing steps are required to isolate and purify D-HPG from the reaction broth.

Downstream Processing Workflow

Downstream_Processing A Reaction Broth B Cell Removal (Centrifugation/Filtration) A->B C Clarified Supernatant B->C D pH Adjustment (to Isoelectric Point) C->D E Crystallization D->E F Crude D-HPG Crystals E->F G Recrystallization F->G H Pure D-HPG Crystals G->H I Drying H->I J Final D-HPG Product I->J

General workflow for D-HPG isolation and purification.
Experimental Protocols

  • Following the completion of the bioconversion, separate the microbial cells from the reaction broth.

  • For laboratory scale, centrifugation at 8,000-10,000 x g for 20-30 minutes is effective.

  • For larger scale operations, microfiltration or depth filtration can be employed to clarify the supernatant.

Crystallization is a key step for the purification and isolation of D-HPG.

a. Isoelectric Point Precipitation

  • The isoelectric point (pI) of D-HPG is approximately 5.4.

  • Carefully adjust the pH of the clarified supernatant to its pI using an acid (e.g., HCl or H₂SO₄). This will decrease the solubility of D-HPG, leading to its precipitation.

  • Slowly cool the solution with gentle agitation to promote the formation of well-defined crystals.

  • Collect the precipitated crystals by filtration (e.g., using a Büchner funnel).

  • Wash the crystals with cold water or an appropriate solvent to remove residual impurities.

b. Preferential Crystallization using Resolving Agents

For resolutions of chemically synthesized racemic D,L-p-hydroxyphenylglycine, preferential crystallization can be employed.

  • Dissolve the racemic mixture in a suitable solvent (e.g., aqueous acetic acid).

  • Add a chiral resolving agent, such as D-3-bromocamphor-8-sulfonic acid, to form diastereomeric salts.

  • The diastereomeric salt of D-HPG is typically less soluble and will preferentially crystallize upon cooling.

  • Isolate the crystals by filtration.

  • The free D-HPG can then be recovered by neutralizing the salt with a base.

  • To achieve high purity, the crude D-HPG crystals can be recrystallized.

  • Dissolve the crude crystals in hot water or a suitable solvent mixture (e.g., water-ethanol).

  • Allow the solution to cool slowly to induce recrystallization.

  • Collect the purified crystals by filtration and wash with a cold solvent.

  • Dry the final D-HPG crystals under vacuum at a moderate temperature (e.g., 40-60°C) to remove any residual solvent.

Signaling Pathways and Experimental Workflows

Enzymatic Hydantoinase Process

The enzymatic conversion of DL-5-p-hydroxyphenylhydantoin to this compound can be visualized as a two-step pathway.

Hydantoinase_Process cluster_racemization Spontaneous Racemization cluster_enzymatic Enzymatic Conversion L_HPH L-5-p-hydroxyphenyl- hydantoin D_HPH D-5-p-hydroxyphenyl- hydantoin L_HPH->D_HPH D_HPH_enz D-5-p-hydroxyphenyl- hydantoin N_Carbamoyl N-carbamoyl-D-p- hydroxyphenylglycine D_HPH_enz->N_Carbamoyl D-Hydantoinase D_HPG This compound N_Carbamoyl->D_HPG D-Carbamoylase

The "Hydantoinase Process" for D-HPG production.

Conclusion

The production of this compound is a prime example of the successful application of biocatalysis in the pharmaceutical industry. By leveraging the specificity of enzymes from microbial sources, high-purity D-HPG can be efficiently produced in an environmentally friendly manner. This technical guide has provided a comprehensive overview of the natural microbial sources, the underlying enzymatic pathways, and detailed protocols for the production and isolation of this vital pharmaceutical intermediate. For researchers and professionals in drug development, a thorough understanding of these methodologies is essential for process optimization and the sustainable manufacturing of essential medicines.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-p-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-p-hydroxyphenylglycine (D-HPG) is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a crucial chiral building block in the synthesis of several semi-synthetic β-lactam antibiotics, most notably amoxicillin and cephalexin.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of D-HPG, complete with quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values represent a synthesis of data from various scientific sources.

PropertyValueReference
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 240 °C (decomposes)[3]
Solubility in Water 5 g/L (at 20 °C)[4]
pKa (predicted) 2.15 (carboxyl group)[3]
Optical Rotation [α]D²⁰ -156° (c=1, 1 N HCl)[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral assignments for this compound are not extensively published in a consolidated format, typical chemical shifts for similar structures can be inferred. High-resolution NMR is a powerful tool for confirming the identity and purity of the compound.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound in a suitable deuterated solvent is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the alpha-proton adjacent to the amino and carboxyl groups, and the protons of the amino and hydroxyl groups. The aromatic protons typically appear as two doublets in the region of δ 6.8-7.3 ppm. The alpha-proton is expected to be a singlet around δ 5.0 ppm. The amino and hydroxyl protons are exchangeable and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear downfield, typically in the range of δ 170-180 ppm. The aromatic carbons will have signals between δ 115 and 160 ppm, and the alpha-carbon will be observed around δ 55-60 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. A recent study on 4-hydroxyphenylglycine provides valuable insights into its vibrational modes.[5]

Wavenumber (cm⁻¹)Assignment
3200-2500O-H (carboxylic acid and phenol) and N-H (amine) stretching vibrations (broad band)
~3060Aromatic C-H stretching
~2960Aliphatic C-H stretching
~1626Asymmetric COO⁻ stretching
~1605, 1523NH₃⁺ bending vibrations
~1405Symmetric COO⁻ stretching
~847Para-substituted benzene ring C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be observed at m/z 167. The fragmentation pattern would likely involve the loss of the carboxyl group (as COOH or CO₂), the amino group, and fragmentation of the aromatic ring.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols for amino acids and should be adapted and optimized for specific laboratory conditions.

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. Due to decomposition, a sharp melting point may not be observed.

Solubility Determination

Objective: To quantify the solubility of this compound in various solvents.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The undissolved solid is removed by filtration or centrifugation.

  • The concentration of the dissolved this compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Objective: To determine the acid dissociation constants of the ionizable groups of this compound.

Methodology (Potentiometric Titration):

  • A known quantity of this compound is dissolved in a known volume of deionized water.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first pKa corresponds to the deprotonation of the carboxylic acid group, and the second pKa corresponds to the deprotonation of the ammonium group.

Optical Rotation Determination

Objective: To measure the specific rotation of this compound, which confirms its enantiomeric identity.

Methodology:

  • A solution of this compound of a known concentration is prepared in a specified solvent (e.g., 1 N HCl).

  • The polarimeter is calibrated using a blank (the pure solvent).

  • The prepared solution is placed in a polarimeter cell of a known path length.

  • The observed optical rotation is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

  • The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[6]

Synthesis and Application Workflows

This compound is a key intermediate in several important pharmaceutical manufacturing processes. The following diagrams illustrate the primary synthesis routes for D-HPG and its subsequent use in the production of amoxicillin.

Chemical Synthesis of this compound

The classical chemical synthesis of D-HPG involves the resolution of a racemic mixture of p-hydroxyphenylglycine. One common method is crystallization-induced asymmetric transformation.

dl_hpg DL-p-Hydroxyphenylglycine heating Heating in Acetic Acid dl_hpg->heating resolving_agent Chiral Resolving Agent (e.g., D-3-bromocamphor-8-sulfonic acid) resolving_agent->heating racemization_agent Racemization Agent (e.g., Salicylaldehyde) racemization_agent->heating diastereomeric_salts Diastereomeric Salts (D-HPG salt & L-HPG salt) heating->diastereomeric_salts crystallization Selective Crystallization diastereomeric_salts->crystallization d_hpg_salt Crystallized D-HPG Salt crystallization->d_hpg_salt Less Soluble l_hpg_salt L-HPG Salt (in solution) crystallization->l_hpg_salt More Soluble neutralization Neutralization d_hpg_salt->neutralization racemization_cycle Racemization Cycle l_hpg_salt->racemization_cycle d_hpg This compound neutralization->d_hpg racemization_cycle->heating

Caption: Chemical synthesis of this compound via resolution-racemization.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a greener alternative to chemical methods, often utilizing whole-cell biocatalysts. The hydantoinase process is a widely studied route.[1]

dl_hph DL-p-Hydroxyphenyl- hydantoin (DL-HPH) d_hydantoinase D-Hydantoinase dl_hph->d_hydantoinase racemization Spontaneous or Enzymatic Racemization dl_hph->racemization L-HPH to D-HPH cp_hpg N-Carbamoyl-D-p- hydroxyphenylglycine d_hydantoinase->cp_hpg d_carbamoylase D-Carbamoylase cp_hpg->d_carbamoylase d_hpg This compound d_carbamoylase->d_hpg

Caption: Enzymatic synthesis of this compound via the hydantoinase process.

Enzymatic Synthesis of Amoxicillin

This compound (or its methyl ester) is a key substrate for the enzymatic synthesis of amoxicillin, catalyzed by penicillin G acylase.

d_hpgm This compound Methyl Ester (D-HPGM) pga Penicillin G Acylase (Immobilized) d_hpgm->pga apa 6-Aminopenicillanic Acid (6-APA) amoxicillin Amoxicillin apa->amoxicillin acyl_enzyme Acyl-Enzyme Intermediate pga->acyl_enzyme acyl_enzyme->amoxicillin hydrolysis Hydrolysis (Side Reaction) acyl_enzyme->hydrolysis d_hpg This compound hydrolysis->d_hpg water H₂O water->hydrolysis

Caption: Enzymatic synthesis pathway of amoxicillin from this compound methyl ester and 6-APA.

References

The Core Biological Mechanism of D-p-hydroxyphenylglycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-p-hydroxyphenylglycine (D-HPG) is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. While it does not possess a direct, potent pharmacological action on its own within biological systems, its core mechanism of action is profound yet indirect. D-HPG serves as a critical structural component, specifically as a side chain, for several semi-synthetic β-lactam antibiotics.[1][2] This guide elucidates the integral role of the D-HPG moiety in the efficacy of these antibiotics, primarily focusing on amoxicillin and cephalexin. The true biological mechanism of D-HPG is, therefore, the mechanism of the antibiotics it helps to form.

These antibiotics function by disrupting the synthesis of the bacterial cell wall, a structure essential for the survival of bacteria.[3][4][5] The D-HPG side chain plays a crucial role in the spectrum of activity, potency, and pharmacokinetic properties of these drugs. This document will delve into the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to determine these parameters.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of D-HPG-containing β-lactam antibiotics is the inhibition of peptidoglycan synthesis in the bacterial cell wall.[3][4] Peptidoglycan provides structural integrity to the cell wall, protecting the bacterium from osmotic lysis. The synthesis of peptidoglycan is a multi-step process culminating in a cross-linking reaction catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[6][7]

β-lactam antibiotics, including those with the D-HPG side chain, mimic the D-Ala-D-Ala moiety of the natural substrate of PBPs.[8] This structural mimicry allows the antibiotic to bind to the active site of PBPs. The highly reactive β-lactam ring then acylates a serine residue in the PBP active site, forming a stable, covalent bond.[9] This irreversible inhibition of PBPs prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately, bacterial cell death.[3][5][6]

The Significance of the this compound Side Chain

The acyl side chain of β-lactam antibiotics, in this case, the this compound group, is a key determinant of the antibiotic's properties. The presence of the amino group in the side chain of amoxicillin and ampicillin is crucial for their activity.[10] Specifically, the p-hydroxy group on the phenyl ring of the D-HPG moiety has been shown to influence the oral absorption and overall efficacy of cephalosporins. For instance, 7-(p-hydroxyphenylglycyl)-3-heterocyclicthiomethyl cephalosporins exhibit significantly higher serum levels upon oral administration in mice compared to their non-hydroxylated counterparts.[11] This highlights the critical role of the D-HPG side chain in enhancing the pharmacokinetic profile of these antibiotics.

Quantitative Data on the Efficacy of D-HPG-Containing Antibiotics

The effectiveness of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC) and its binding affinity to its target PBPs (often expressed as the 50% inhibitory concentration, IC50).

Table 1: Minimum Inhibitory Concentration (MIC) of Amoxicillin against Various Bacterial Strains
Bacterial StrainMIC50 (μg/mL)MIC90 (μg/mL)
Streptococcus pneumoniae≤ 0.250.5
Streptococcus suis0.030.064
Aggregatibacter actinomycetemcomitans1.002.00

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data sourced from multiple studies.[11][12][13]

Table 2: Binding Affinity (IC50) of Amoxicillin and a D-HPG-Containing Cephalosporin to Penicillin-Binding Proteins (PBPs)
AntibioticBacterial SpeciesPBPIC50 (μg/mL)
AmoxicillinHelicobacter pyloriPBP1~0.57
Cefatrizine (a cephalosporin with a D-HPG side chain)Escherichia coliPBP1a4.0
PBP1b0.8
PBP2>100
PBP30.1
PBP42.5
PBP5/6<0.1

IC50 is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin to the PBP. Data sourced from multiple studies.[11][14][15]

Signaling Pathways and Experimental Workflows

Bacterial Cell Wall Synthesis and Inhibition by D-HPG-Containing Antibiotics

The following diagram illustrates the final stage of bacterial cell wall synthesis and its disruption by an antibiotic containing the this compound side chain.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by D-HPG Antibiotic UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Enzymatic steps Lipid_II Lipid II UDP_NAM->Lipid_II Translocation to membrane PG_Chain Growing Peptidoglycan Chain Lipid_II->PG_Chain Transglycosylation (PBP) Crosslinked_PG Cross-linked Peptidoglycan PG_Chain->Crosslinked_PG Transpeptidation (PBP) Antibiotic Amoxicillin / Cephalexin (with D-HPG side chain) PBP Penicillin-Binding Protein (PBP) Antibiotic->PBP Binds to active site Inactive_PBP Inactive Acyl-PBP Complex PBP->Inactive_PBP Acylation of Serine residue Inactive_PBP->Crosslinked_PG Inhibits Transpeptidation

Caption: Inhibition of bacterial cell wall synthesis by a D-HPG-containing antibiotic.

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic is a fundamental measure of its potency. The broth microdilution method is a standard protocol for its determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis start Start: Prepare Materials prep_antibiotic Prepare stock solution of D-HPG-containing antibiotic start->prep_antibiotic prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) start->prep_inoculum serial_dilute Perform 2-fold serial dilutions of antibiotic in a 96-well plate prep_antibiotic->serial_dilute prep_media->serial_dilute add_inoculum Inoculate each well with the standardized bacterial suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Include growth control (no antibiotic) and sterility control (no bacteria) add_inoculum->controls incubate Incubate plate at 35°C for 16-20 hours controls->incubate read_mic Visually inspect for turbidity. MIC is the lowest concentration with no visible growth. incubate->read_mic end End: Report MIC Value read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Experimental Workflow for Penicillin-Binding Protein (PBP) Affinity Assay

Competitive binding assays are used to determine the affinity of an antibiotic for its PBP targets.

PBP_Affinity_Workflow cluster_prep Preparation cluster_binding Competitive Binding cluster_detection Detection & Analysis start Start: Isolate Bacterial Membranes culture Culture bacteria to mid-log phase start->culture lyse Harvest and lyse cells culture->lyse isolate Isolate cell membranes containing PBPs by ultracentrifugation lyse->isolate incubate_antibiotic Incubate membranes with varying concentrations of unlabeled D-HPG-containing antibiotic isolate->incubate_antibiotic add_probe Add a fixed concentration of fluorescently labeled penicillin (e.g., Bocillin-FL) incubate_antibiotic->add_probe incubate_probe Incubate to allow probe binding add_probe->incubate_probe sds_page Separate proteins by SDS-PAGE incubate_probe->sds_page visualize Visualize fluorescent PBP bands using a fluorescence scanner sds_page->visualize quantify Quantify band intensity visualize->quantify calculate_ic50 Plot intensity vs. concentration and calculate IC50 quantify->calculate_ic50 end End: Report IC50 Value calculate_ic50->end

Caption: Workflow for determining PBP binding affinity.

Detailed Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is a generalized procedure based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Stock Solution:

    • Accurately weigh a suitable amount of the D-HPG-containing antibiotic standard powder.

    • Dissolve in a specified solvent to create a high-concentration stock solution. Further dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[6]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Assay Procedure:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[6]

    • Add 100 µL of the 2x concentrated antibiotic solution to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column.[6]

    • The eleventh column serves as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).[16]

    • Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11.[16]

  • Incubation and Reading:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[16]

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[17]

Competitive Penicillin-Binding Protein (PBP) Binding Assay Protocol

This is a representative protocol for determining the IC50 of an antibiotic for its PBP targets.

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic growth phase in a suitable broth.

    • Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).[5]

    • Lyse the cells by sonication or using a French press.[14]

    • Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation.[14]

    • Resuspend the membrane pellet in buffer and determine the protein concentration.

  • Competitive Binding Reaction:

    • Incubate a standardized amount of the membrane preparation with serially diluted concentrations of the unlabeled D-HPG-containing antibiotic for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).[14]

    • Add a fixed concentration of a fluorescently labeled penicillin, such as Bocillin-FL, to the reaction mixtures and incubate for a shorter period (e.g., 10 minutes).[18]

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and heating.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.[19]

    • Quantify the fluorescence intensity of each PBP band using densitometry software.[14]

    • Plot the percentage of fluorescent probe binding against the logarithm of the test antibiotic concentration to determine the IC50 value.[14]

Conclusion

The mechanism of action of this compound in biological systems is intrinsically linked to its role as a vital structural element in certain semi-synthetic β-lactam antibiotics. While devoid of significant direct pharmacological activity itself, its incorporation into these antibiotics is crucial for their therapeutic efficacy. The D-HPG side chain influences key properties such as oral bioavailability and the spectrum of activity. The ultimate mechanism of action is the potent and irreversible inhibition of bacterial Penicillin-Binding Proteins, leading to the disruption of cell wall synthesis and bacterial death. Understanding this indirect yet critical role of D-HPG is essential for the continued development and optimization of β-lactam antibiotics in the face of growing antimicrobial resistance.

References

An In-Depth Technical Guide to the Biosynthesis of D-p-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways for D-p-hydroxyphenylglycine (D-HPG), a crucial chiral intermediate in the synthesis of semi-synthetic β-lactam antibiotics such as amoxicillin and cefadroxil. This document details the enzymatic and chemical routes, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key methodologies.

Introduction to this compound Synthesis

The industrial demand for enantiomerically pure D-HPG is substantial, with an annual market in the thousands of tons.[1][2] Production methodologies have evolved from traditional chemical synthesis, which often involves harsh conditions and significant waste generation, to more sustainable and highly selective enzymatic and chemoenzymatic processes.[3] This guide explores the primary synthesis routes, providing the technical details necessary for research and process development.

Key Biosynthetic and Chemical Synthesis Pathways

D-HPG can be synthesized through several distinct pathways, each with its own set of advantages and challenges. These include the well-established hydantoinase process, innovative de novo biosynthesis routes engineered in microorganisms, and traditional chemical resolution methods.

The Hydantoinase Process: A Chemoenzymatic Approach

The most established enzymatic route for D-HPG production is the "hydantoinase process." This chemoenzymatic method starts with the chemical synthesis of DL-5-(p-hydroxyphenyl)hydantoin (DL-HPH), which is then enzymatically converted to D-HPG.[3]

The enzymatic conversion is a two-step cascade involving two key enzymes:

  • D-hydantoinase (EC 3.5.2.2): This enzyme stereoselectively hydrolyzes the D-enantiomer of DL-HPH to N-carbamoyl-D-p-hydroxyphenylglycine.

  • D-carbamoylase (EC 3.5.1.77): This enzyme, also known as N-carbamoyl-D-amino acid amidohydrolase, specifically hydrolyzes N-carbamoyl-D-p-hydroxyphenylglycine to yield D-HPG.[4]

The L-enantiomer of the hydantoin substrate can be racemized, either spontaneously under the reaction conditions or by the action of a hydantoin racemase, allowing for a theoretical yield of 100%.[3]

Hydantoinase_Process cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Conversion Glyoxylic_Acid Glyoxylic Acid DL_HPH DL-5-(p-hydroxyphenyl)hydantoin Glyoxylic_Acid->DL_HPH Phenol Phenol Phenol->DL_HPH Urea Urea Urea->DL_HPH L_HPH L-HPH DL_HPH->L_HPH D_HPH D-HPH DL_HPH->D_HPH L_HPH->D_HPH Racemization N_Carbamoyl N-carbamoyl-D-p-hydroxyphenylglycine D_HPH->N_Carbamoyl D-Hydantoinase D_HPG This compound N_Carbamoyl->D_HPG D-Carbamoylase

Diagram 1: The Hydantoinase Process for D-HPG Synthesis.
De Novo Biosynthesis of D-HPG

Recent advancements in synthetic biology have enabled the development of de novo biosynthesis pathways for D-HPG, starting from simple carbon sources like glucose or readily available amino acids such as L-tyrosine and L-phenylalanine.[5][2] These engineered pathways offer a greener and potentially more cost-effective alternative to chemoenzymatic methods.

A four-enzyme cascade has been constructed in E. coli to produce D-HPG from L-tyrosine.[6] The key enzymes in this pathway are:

  • L-amino acid deaminase (L-AAD): Converts L-tyrosine to p-hydroxyphenylpyruvate.

  • Hydroxymandelate synthase (HmaS): Catalyzes the conversion of p-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[7]

  • Mandelate dehydrogenase (MDH): Oxidizes (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate.

  • meso-Diaminopimelate dehydrogenase (DAPDH): Performs the final reductive amination of 4-hydroxyphenylglyoxylate to D-HPG.[6]

DeNovo_Tyrosine L_Tyrosine L-Tyrosine HPP p-Hydroxyphenylpyruvate L_Tyrosine->HPP L-AAD HMA (S)-4-Hydroxymandelate HPP->HMA HmaS HPG_ox 4-Hydroxyphenylglyoxylate HMA->HPG_ox MDH D_HPG This compound HPG_ox->D_HPG DAPDH

Diagram 2: De Novo Biosynthesis of D-HPG from L-Tyrosine.

A cofactor self-sufficient route for D-HPG production from L-phenylalanine has been designed and implemented in Pseudomonas putida.[5][2] This pathway involves the following key steps:

  • L-phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • p-Coumarate hydratase (PCH): Converts p-coumaric acid to p-hydroxyphenyllactic acid.

  • R-mandelate dehydrogenase (R-MDH): Oxidizes p-hydroxyphenyllactic acid to 4-hydroxyphenylglyoxylate.

  • D-phenylglycine aminotransferase (D-PhgAT): Catalyzes the final transamination to D-HPG.

DeNovo_Phenylalanine L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_HPL p-Hydroxyphenyllactic Acid p_Coumaric_Acid->p_HPL PCH HPG_ox 4-Hydroxyphenylglyoxylate p_HPL->HPG_ox R-MDH D_HPG This compound HPG_ox->D_HPG D-PhgAT

Diagram 3: De Novo Biosynthesis of D-HPG from L-Phenylalanine.
Chemical Synthesis via Resolution of Racemic D-HPG

Traditional chemical synthesis of D-HPG relies on the resolution of a racemic mixture of p-hydroxyphenylglycine. This is often achieved through preferential crystallization, where a chiral resolving agent is used to form diastereomeric salts with different solubilities, allowing for the separation of the D- and L-enantiomers.[1][8][9]

A common approach involves the use of sulfonic acids, such as o-toluenesulfonic acid, as resolving agents. The process can be enhanced by including a racemization agent, like salicylaldehyde, which allows for the in-situ conversion of the undesired L-enantiomer back to the racemic mixture, thereby increasing the overall yield of the D-enantiomer.[3]

Chemical_Resolution DL_HPG DL-HPG Resolution Resolution with Chiral Agent DL_HPG->Resolution D_HPG_Salt D-HPG Diastereomeric Salt (Crystallized) Resolution->D_HPG_Salt L_HPG_Salt L-HPG Diastereomeric Salt (in Solution) Resolution->L_HPG_Salt D_HPG D-HPG D_HPG_Salt->D_HPG Liberation Racemization Racemization L_HPG_Salt->Racemization Racemization->DL_HPG

Diagram 4: Chemical Synthesis of D-HPG via Resolution.

Quantitative Data Presentation

The following tables summarize key quantitative data for the different D-HPG synthesis pathways and the kinetic parameters of the principal enzymes involved.

Table 1: Comparison of D-HPG Synthesis Methodologies

ParameterChemical SynthesisHydantoinase Process (Whole-Cell)De Novo Biosynthesis (from L-Tyrosine)
Starting Material Racemic HPGDL-p-hydroxyphenylhydantoinL-Tyrosine
Typical Yield 80-95% (after resolution)[3]97.8% (molar yield)[6]92.5% (conversion)[6]
Product Titer Not applicable~24 g/L42.69 g/L[6]
Enantiomeric Excess (ee) >99%[3]>99%>99%[6]
Reaction Conditions Harsh (strong acids/bases, high temp.)[3]Mild (pH 7.5-8.5, 30-50°C)[3]Mild (physiological pH, 30°C)[6]
Environmental Impact High (hazardous reagents, organic solvents)[3]Low (aqueous media, biodegradable catalyst)[3]Very Low (renewable feedstock)[6]

Table 2: Kinetic Parameters of Key Enzymes in D-HPG Biosynthesis

EnzymeSource OrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)
D-Hydantoinase Bacillus theorgensisD-Hydantoin1.2566.67--
D-Carbamoylase Nitratireductor indicus (mutant M4)N-carbamoyl-D-tryptophan0.413.401.974.8 x 103
Hydroxymandelate Synthase Amycolatopsis orientalis4-Hydroxyphenylpyruvate0.059-0.3 (turnover)-
D-phenylglycine aminotransferase Pseudomonas stutzeri ST-2014-Hydroxyphenylpyruvic acid9.24-0.1314.1
meso-Diaminopimelate dehydrogenase Corynebacterium glutamicum (mutant)4-Hydroxyphenylglyoxylate-5.32--

Note: Specific kinetic data for D-carbamoylase with N-carbamoyl-D-p-hydroxyphenylglycine and for D-phenylglycine aminotransferase with 4-hydroxyphenylglyoxylate were not explicitly found in the literature search. The data presented are for structurally similar substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of D-HPG.

Whole-Cell Bioconversion of DL-p-hydroxyphenylhydantoin to D-HPG

This protocol describes the production of D-HPG using recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase.[3][6]

Whole_Cell_Bioconversion_Workflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing Inoculation Inoculate recombinant E. coli into growth medium Cultivation Cultivate cells (e.g., 25°C, 24h) Inoculation->Cultivation Induction Induce enzyme expression (e.g., with IPTG or auto-induction) Cultivation->Induction Harvesting Harvest cells by centrifugation Induction->Harvesting Resuspension Resuspend cells in reaction buffer (pH 7.5-8.5) Harvesting->Resuspension Substrate_Addition Add DL-HPH slurry Resuspension->Substrate_Addition Reaction Incubate with agitation (e.g., 37°C, 10-32h) Substrate_Addition->Reaction Monitoring Monitor D-HPG production by HPLC Reaction->Monitoring Cell_Removal Remove cells by centrifugation Monitoring->Cell_Removal Purification Isolate D-HPG from supernatant (e.g., crystallization) Cell_Removal->Purification Analysis Analyze product purity and yield Purification->Analysis

Diagram 5: Workflow for Whole-Cell Bioconversion of DL-HPH.

Materials:

  • Recombinant E. coli strain co-expressing D-hydantoinase and D-carbamoylase

  • Growth medium (e.g., LB or a defined medium with glycerol and corn steep liquor)[6]

  • Inducer (e.g., IPTG, if required)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • DL-5-(p-hydroxyphenyl)hydantoin (DL-HPH)

  • Centrifuge

  • Incubator shaker

  • HPLC system for analysis

Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of the recombinant E. coli strain into the growth medium.

    • Incubate at a suitable temperature (e.g., 25°C) with shaking until the desired cell density is reached.[6]

    • Induce enzyme expression according to the specific expression system (e.g., add IPTG or use an auto-induction medium).

    • Continue incubation to allow for protein expression.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 8000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with the reaction buffer and centrifuge again.

    • The resulting cell paste is the whole-cell biocatalyst.

  • Whole-Cell Bioconversion:

    • Resuspend the harvested cells in the reaction buffer to a specific concentration (e.g., a defined OD600 or wet cell weight per volume).

    • Add the DL-HPH substrate to the cell suspension. Due to its low solubility, it is often added as a slurry.

    • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with vigorous agitation to ensure proper mixing.[6]

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of D-HPG by HPLC.

  • Product Recovery:

    • Once the reaction is complete, terminate it by separating the cells from the reaction mixture via centrifugation.

    • The supernatant containing the soluble D-HPG can be further processed for purification, for example, by crystallization.

Chemical Resolution of DL-p-hydroxyphenylglycine by Preferential Crystallization

This protocol outlines a method for the resolution of racemic D-HPG using a chiral resolving agent and a racemization agent.[1][3][8][9]

Materials:

  • DL-p-hydroxyphenylglycine (DL-HPG)

  • o-Toluenesulfonic acid (resolving agent)

  • Salicylaldehyde (racemization agent)

  • Acetic acid (solvent)

  • Seed crystals of this compound o-toluenesulfonate

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

Procedure:

  • Preparation of the Supersaturated Solution:

    • Suspend DL-p-hydroxyphenylglycine and o-toluenesulfonic acid in acetic acid.

    • Heat the mixture to reflux to dissolve the solids and form the diastereomeric salts.

    • Add salicylaldehyde to the solution.

  • Preferential Crystallization:

    • Cool the solution to a specific temperature (e.g., below the reflux temperature).

    • Add seed crystals of this compound o-toluenesulfonate to induce the crystallization of the D-enantiomer salt.

    • Maintain the temperature and continue stirring to allow for crystal growth. The L-enantiomer remains in solution and is racemized by the salicylaldehyde.

  • Isolation of the D-HPG Salt:

    • After a designated time, filter the crystalline precipitate of the this compound o-toluenesulfonate salt.

    • Wash the crystals with a small amount of cold acetic acid.

  • Liberation of Free D-HPG:

    • Dissolve the isolated D-HPG salt in water.

    • Adjust the pH with a base (e.g., ammonia) to precipitate the free D-HPG.

    • Filter, wash, and dry the purified D-HPG crystals.

Enzymatic Assay of D-Carbamoylase

This protocol describes a method to determine the activity of D-carbamoylase by measuring the formation of D-HPG from N-carbamoyl-D-p-hydroxyphenylglycine.[10]

Materials:

  • Purified D-carbamoylase or cell lysate containing the enzyme

  • N-carbamoyl-D-p-hydroxyphenylglycine (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system for quantification of D-HPG

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer and a known concentration of N-carbamoyl-D-p-hydroxyphenylglycine.

    • Pre-incubate the mixture at the optimal reaction temperature (e.g., 50°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding a known amount of the enzyme solution to the pre-warmed reaction mixture.

    • Incubate the reaction for a specific time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Analysis:

    • Stop the reaction by a suitable method, such as heat inactivation or the addition of an acid.

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the concentration of the D-HPG product in the supernatant using a validated HPLC method.

  • Calculation of Activity:

    • One unit (U) of D-carbamoylase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-HPG per minute under the specified conditions.

Conclusion

The synthesis of this compound is at a pivotal point, with highly efficient and sustainable biosynthetic routes challenging the established chemical methods. The hydantoinase process remains a robust and widely used industrial method. However, the advancements in de novo biosynthesis from renewable feedstocks hold significant promise for future large-scale production. This guide provides the foundational technical information for researchers and professionals to understand, compare, and implement these key technologies in the development of novel and improved processes for the synthesis of this vital pharmaceutical intermediate.

References

An In-depth Technical Guide to the Stereochemistry of D-p-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of D-p-hydroxyphenylglycine (D-HPG), a critical chiral building block in the pharmaceutical industry. The stereochemical configuration of this non-proteinogenic amino acid is paramount to the efficacy and safety of numerous semi-synthetic β-lactam antibiotics, including amoxicillin and cephalexin.[1][2] This document delves into the synthesis, separation, and analysis of D-HPG stereoisomers, offering detailed experimental protocols and comparative data to inform research and development.

The two enantiomers of p-hydroxyphenylglycine, D-(-)-p-hydroxyphenylglycine and L-(+)-p-hydroxyphenylglycine, possess identical physical and chemical properties in an achiral environment. However, in a chiral biological system, their pharmacological activities can differ significantly.[3] Therefore, ensuring the high enantiomeric purity of D-HPG is a crucial step in the manufacturing of these life-saving drugs.

Synthesis of Enantiomerically Pure this compound

The production of enantiomerically pure D-HPG is primarily achieved through two main routes: chemical synthesis involving the resolution of a racemic mixture and enzymatic synthesis, which offers a more stereoselective and environmentally benign alternative.

Chemical Synthesis: Resolution-Racemization

Traditional chemical synthesis relies on the separation of a racemic mixture of p-hydroxyphenylglycine (D,L-HPG).[1] This is often accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[4] A key advantage of some chemical methods is the ability to racemize the unwanted L-enantiomer in situ, thereby increasing the theoretical yield of the desired D-enantiomer to nearly 100%.[4]

Enzymatic Synthesis: The Hydantoinase Process

Enzymatic synthesis has emerged as a powerful alternative to classical chemical resolution. The "hydantoinase process" is a widely used enzymatic method that starts from a racemic mixture of D,L-p-hydroxyphenylhydantoin (DL-HPH).[1][5] This process typically involves two key enzymes: a D-hydantoinase that selectively converts the D-enantiomer of the hydantoin to N-carbamoyl-D-p-hydroxyphenylglycine, and a D-carbamoylase that then hydrolyzes this intermediate to D-HPG.[5][6] The unreacted L-hydantoin can be racemized, allowing for a theoretical yield of 100%.[6]

ParameterChemical Synthesis (Resolution-Racemization)Enzymatic Synthesis (Hydantoinase Process)
Typical Yield 80-95%[1]90-100%[1]
Enantiomeric Excess (ee) >99% (after resolution)[1]>99%[1]
Reaction Conditions Harsh (e.g., strong acids/bases, high temperatures)[1]Mild (e.g., near-neutral pH, room/moderate temperature)[1]
Environmental Impact Use of hazardous reagents and organic solvents, significant waste generation[1]Aqueous media, biodegradable catalysts (enzymes), less waste[1]
Key Reagents Racemic HPG, chiral resolving agents (e.g., D-3-bromocamphor-8-sulfonate), salicylaldehyde[1][4]D,L-p-hydroxyphenylhydantoin (DL-HPH)[1]
Catalyst Chemical catalysts or resolving agents[1]Enzymes (e.g., hydantoinase, carbamoylase)[1]

Table 1. Comparison of Chemical and Enzymatic Synthesis of this compound.

Experimental Protocols

1. Chemical Synthesis of D-HPG via Asymmetric Transformation

This protocol outlines the general steps for the synthesis of D-HPG via resolution-racemization.[1][4]

  • Step 1: Diastereomeric Salt Formation and Racemization. A racemic mixture of p-hydroxyphenylglycine (D,L-HPG) is suspended in a suitable solvent, such as acetic acid. A chiral resolving agent, for instance, D-3-bromocamphor-8-sulfonate, is added to the suspension. A racemization agent, like salicylaldehyde, is introduced to the mixture. The mixture is heated to facilitate the formation of the diastereomeric salts and to promote the racemization of the L-enantiomer.

  • Step 2: Crystallization. The solution is then cooled to induce the crystallization of the less soluble D-HPG diastereomeric salt.

  • Step 3: Isolation. The crystallized salt is isolated by filtration.

  • Step 4: Purification. A slurry wash may be performed to improve the diastereomeric excess to >99.9%.[4]

  • Step 5: Neutralization. The purified salt is neutralized to produce D-HPG with an enantiomeric excess of 99.9%.[4]

2. Enzymatic Synthesis of D-HPG via the Hydantoinase Process

The following protocol outlines the general steps for the enzymatic synthesis of D-HPG using whole microbial cells co-expressing D-hydantoinase and D-carbamoylase.[1]

  • Step 1: Biocatalyst Preparation. Recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase are cultivated and harvested.

  • Step 2: Reaction Setup. The whole-cell biocatalyst is suspended in a reaction buffer (e.g., phosphate buffer, pH 7.5-8.5). The substrate, D,L-p-hydroxyphenylhydantoin (DL-HPH), is added to the cell suspension, often as a slurry due to its low solubility.

  • Step 3: Bioconversion. The reaction is carried out at a controlled temperature (e.g., 30-50 °C) with agitation.

  • Step 4: Monitoring. The progress of the reaction is monitored by analyzing the concentration of D-HPG using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Step 5: Product Isolation. Upon completion of the reaction, the biocatalyst (cells) is removed by centrifugation. The supernatant containing D-HPG is then subjected to downstream processing, such as crystallization, to isolate the final product.

Analytical Methods for Stereochemical Determination

The determination of the enantiomeric purity of this compound is crucial for quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates the enantiomers of p-hydroxyphenylglycine by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7][8]

Chiral Stationary Phase (CSP) TypeColumn ExampleMobile PhaseDetection
Polysaccharide-basedChiralcel OD-Hn-Hexane/Isopropanol/TFA (90:10:0.1)[7]UV (210 nm)
Macrocyclic Glycopeptide-basedAstec CHIROBIOTIC VMethanol/Water/Formic Acid (80:20:0.1)[8]UV (230 nm)
Crown Ether-basedCrownpak CR-I(+)Aqueous Perchloric Acid (pH 1.5)[7]UV (210 nm)

Table 2. Examples of Chiral HPLC Methods for the Enantioseparation of p-Hydroxyphenylglycine.

Protocol for Chiral HPLC Analysis

The following is a general protocol for the chiral separation of HPG enantiomers using a macrocyclic glycopeptide-based column.[8]

  • Sample Preparation: Prepare a stock solution of racemic D,L-Hydroxyphenylglycine in the mobile phase at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm or 273 nm.

    • Injection Volume: 10 µL.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject individual enantiomer standards to determine their retention times and elution order. Inject the racemic mixture and samples for analysis. Integrate the peaks to determine the enantiomeric purity (% ee).

Polarimetry

Specific rotation is a fundamental property of chiral compounds and can be used to characterize the enantiomers of p-hydroxyphenylglycine.[9][10] The specific rotation of D-(-)-p-hydroxyphenylglycine is reported to be in the range of -155° to -161° (c=1, 1N HCl).[11]

Protocol for Measuring Specific Rotation

  • Solution Preparation: Accurately prepare a solution of the p-hydroxyphenylglycine enantiomer at a known concentration in a specified solvent (e.g., 1 g in 100 mL of 1 M HCl).[12]

  • Instrumentation: Use a calibrated polarimeter.

  • Measurement: Calibrate the instrument with the pure solvent. Fill the polarimeter cell of a known path length with the sample solution. Measure the angle of rotation of plane-polarized light. The specific rotation is calculated from the observed rotation, path length, and concentration.[10]

Visualizations

G cluster_input Inputs cluster_process Process cluster_output Output racemic_HPG Racemic p-Hydroxyphenylglycine (D,L-HPG) diastereomeric_salt_formation Diastereomeric Salt Formation & Racemization of L-Enantiomer racemic_HPG->diastereomeric_salt_formation resolving_agent Chiral Resolving Agent (e.g., D-3-bromocamphor-8-sulfonate) resolving_agent->diastereomeric_salt_formation racemization_agent Racemization Agent (e.g., Salicylaldehyde) racemization_agent->diastereomeric_salt_formation crystallization Cooling & Crystallization of D-HPG Diastereomeric Salt diastereomeric_salt_formation->crystallization filtration Filtration crystallization->filtration neutralization Neutralization filtration->neutralization pure_D_HPG Enantiomerically Pure This compound neutralization->pure_D_HPG

Caption: Chemical Synthesis Workflow for this compound.

G cluster_input Input cluster_process Enzymatic Conversion cluster_intermediates Intermediates cluster_output Output dl_hph D,L-p-Hydroxyphenylhydantoin (DL-HPH) d_hydantoinase D-Hydantoinase dl_hph->d_hydantoinase l_hph L-HPH n_carbamoyl N-carbamoyl-D-p-hydroxyphenylglycine d_hydantoinase->n_carbamoyl d_carbamoylase D-Carbamoylase d_hpg This compound d_carbamoylase->d_hpg n_carbamoyl->d_carbamoylase racemase Racemase l_hph->racemase Racemization racemase->dl_hph Racemization G cluster_phase1 Phase 1: Column Screening cluster_phase2 Phase 2: Method Optimization cluster_phase3 Phase 3: Validation cluster_output Output racemic_sample Racemic HPG Sample screen_poly Screen Polysaccharide Columns (e.g., Chiralcel OD-H) racemic_sample->screen_poly screen_macro Screen Macrocyclic Glycopeptide Columns (e.g., Astec CHIROBIOTIC V) racemic_sample->screen_macro screen_crown Screen Crown Ether Columns (e.g., Crownpak CR-I(+)) racemic_sample->screen_crown evaluate_sep Evaluate Initial Separation (Resolution, Selectivity, Peak Shape) screen_poly->evaluate_sep screen_macro->evaluate_sep screen_crown->evaluate_sep optimize_mobile Optimize Mobile Phase (Solvent Ratio, Additives, pH) evaluate_sep->optimize_mobile optimize_temp Optimize Temperature optimize_mobile->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow validate Validate Optimized Method (ICH Guidelines) optimize_flow->validate final_method Final Validated Method validate->final_method

References

An In-depth Technical Guide to D-p-hydroxyphenylglycine Derivatives and Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-p-hydroxyphenylglycine (D-HPG) derivatives and analogs, with a focus on their synthesis, biological activity, and applications in neuroscience and drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (D-HPG) and its analogs are a class of non-proteinogenic amino acids that have garnered significant interest in the scientific community. These compounds serve as crucial building blocks in the synthesis of various pharmaceuticals, most notably semi-synthetic β-lactam antibiotics such as amoxicillin and cephalexin. Beyond their role as synthetic intermediates, specific derivatives, particularly (S)-3,5-dihydroxyphenylglycine (DHPG), have emerged as powerful pharmacological tools for studying the metabotropic glutamate receptors (mGluRs), which are pivotal in modulating synaptic plasticity and neuronal excitability. Furthermore, recent research has expanded the scope of D-HPG derivatives to include agonists for other G-protein coupled receptors (GPCRs), such as the orphan receptor GPR88, highlighting their potential in the development of novel therapeutics for neurological and psychiatric disorders.

This guide will delve into the synthesis of D-HPG and its derivatives, explore the pharmacology of key analogs like (S)-3,5-DHPG at mGluRs, and present data on the structure-activity relationships of novel GPR88 agonists. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate practical application in a research setting.

Synthesis of this compound and its Derivatives

The stereoselective synthesis of this compound is a critical process, with both chemical and enzymatic methods being employed. The choice of method often depends on factors such as desired yield, enantiomeric purity, and environmental considerations.

Chemical Synthesis

Traditional chemical synthesis of D-HPG typically involves the resolution of a racemic mixture of p-hydroxyphenylglycine. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and hydrolysis.

Key Performance Indicators: Chemical vs. Enzymatic Synthesis of D-HPG

ParameterChemical SynthesisEnzymatic Synthesis
Typical Yield 80-95%90-100%
Enantiomeric Excess (ee) >99% (after resolution)>99%
Reaction Conditions Harsh (e.g., strong acids/bases, high temperatures)Mild (e.g., near-neutral pH, room/moderate temperature)
Environmental Impact Use of hazardous reagents and organic solvents, significant waste generationAqueous media, biodegradable catalysts (enzymes), less waste
Key Reagents Racemic HPG, chiral resolving agents (e.g., D-3-bromocamphor-8-sulfonate), salicylaldehydeD

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-p-hydroxyphenylglycine (D-HPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-p-hydroxyphenylglycine (D-HPG) is a crucial chiral building block in the pharmaceutical industry, primarily used in the synthesis of semi-synthetic β-lactam antibiotics such as amoxicillin and cephalexin.[1] Traditional chemical synthesis methods for D-HPG often involve harsh reaction conditions, the use of hazardous materials, and significant environmental waste.[1] In contrast, enzymatic synthesis offers a greener, more efficient, and highly selective alternative, operating under mild conditions with reduced environmental impact.[1] This document provides detailed protocols and comparative data for the enzymatic synthesis of D-HPG, focusing on the well-established hydantoinase process.

Overview of the Hydantoinase Process

The most commercially viable enzymatic route for D-HPG production is the "hydantoinase process".[2][3] This method utilizes a two-enzyme cascade to convert the racemic starting material, D,L-5-(4-hydroxyphenyl)hydantoin (DL-HPH), into the optically pure D-amino acid. The process involves the following key steps:

  • Ring Opening of DL-HPH: A D-specific hydantoinase (EC 3.5.2.2) catalyzes the stereoselective hydrolysis of the D-enantiomer of DL-HPH to N-carbamoyl-D-p-hydroxyphenylglycine.[2][4]

  • Racemization of L-HPH: The remaining L-enantiomer of HPH is racemized to the D,L-form, either chemically under the reaction conditions or by a separate hydantoin racemase enzyme, allowing for a theoretical yield of up to 100%.[1]

  • Hydrolysis of the Intermediate: A D-carbamoylase (N-carbamoyl-D-amino acid amidohydrolase; EC 3.5.1.77) hydrolyzes N-carbamoyl-D-p-hydroxyphenylglycine to produce the final product, D-HPG.[2][4]

This process is often carried out using whole-cell biocatalysts, such as recombinant Escherichia coli, which co-express both the D-hydantoinase and D-carbamoylase enzymes.[1]

Data Presentation: Performance of Enzymatic D-HPG Synthesis

The following table summarizes quantitative data from various studies on the enzymatic synthesis of D-HPG, providing a clear comparison of different approaches.

ParameterHydantoinase Process (Whole-Cell E. coli)Hydantoinase Process (Immobilized E. coli)Four-Enzyme Cascade (from L-tyrosine)
Starting Material D,L-p-hydroxyphenylhydantoin (DL-HPH)D,L-p-hydroxyphenylhydantoin (DL-HPH)L-tyrosine
Product Concentration 140 mM (approx. 26.2 g/L)29.10 g/L42.69 g/L
Yield 100% (molar conversion)97.0%71.5% (isolated yield)
Conversion Rate 100%>88%92.5%
Enantiomeric Excess (ee) >99%99.5%>99%
Reaction Time 32 hours12 hours24 hours
Productivity 0.73 g·L⁻¹·h⁻¹2.43 g·L⁻¹·h⁻¹Not explicitly stated, but calculable as ~1.78 g·L⁻¹·h⁻¹
Biocatalyst Recombinant E. coli co-expressing D-hydantoinase and D-carbamoylaseImmobilized recombinant E. coli LY13-05Recombinant E. coli with a four-enzyme pathway
Reference [5][6][5][7]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation using the Hydantoinase Process

This protocol outlines the general steps for the enzymatic synthesis of D-HPG using recombinant E. coli cells that co-express D-hydantoinase and D-carbamoylase.

1. Preparation of Whole-Cell Biocatalyst:

  • Cultivate recombinant E. coli cells carrying the genes for D-hydantoinase and D-carbamoylase in a suitable fermentation medium.

  • Induce protein expression according to the specific expression system used.

  • Harvest the cells by centrifugation when they reach the desired growth phase (e.g., late logarithmic phase).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5) to remove residual medium components.[1]

  • The resulting cell paste can be used directly or after immobilization.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing D,L-p-hydroxyphenylhydantoin (DL-HPH) in a phosphate buffer (e.g., 100 mM, pH 8.0). The substrate concentration can range from 30 g/L to 140 mM.[5][6]

  • Suspend the prepared whole-cell biocatalyst in the reaction mixture.

  • Incubate the reaction at a controlled temperature, typically around 37°C, with gentle agitation (e.g., 150 rpm) to ensure proper mixing.[6]

  • Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of D-HPG and the disappearance of DL-HPH using High-Performance Liquid Chromatography (HPLC).

3. Product Isolation and Purification:

  • After the reaction is complete (typically 12-32 hours), separate the biocatalyst from the reaction mixture by centrifugation or filtration.

  • Adjust the pH of the supernatant to the isoelectric point of D-HPG to induce precipitation.

  • Collect the precipitated D-HPG by filtration.

  • Wash the product with cold water or an appropriate solvent to remove impurities.

  • Dry the purified D-HPG under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Protocol 2: D-HPG Synthesis using Immobilized Whole Cells

Immobilization of the biocatalyst can improve its stability and reusability, making the process more cost-effective for industrial applications.[6]

1. Immobilization of Biocatalyst:

  • Prepare the whole-cell biocatalyst as described in Protocol 1, Step 1.

  • Immobilize the cells using a suitable carrier material (e.g., alginate, polyacrylamide, or other polymers). A common method is entrapment in calcium alginate beads.

2. Enzymatic Reaction with Immobilized Cells:

  • Prepare the substrate solution of DL-HPH (e.g., 30 g/L in a buffer of pH 9.0).[6]

  • Add the immobilized biocatalyst to the substrate solution.[6]

  • Conduct the reaction under optimized conditions (e.g., 37°C, 150 rpm agitation).[6]

  • Monitor the reaction progress via HPLC analysis of samples from the reaction supernatant.

3. Product Recovery and Biocatalyst Reuse:

  • At the end of the reaction, separate the immobilized biocatalyst from the product solution by simple filtration or decantation.

  • The product in the supernatant can then be isolated and purified as described in Protocol 1, Step 3.

  • The recovered immobilized biocatalyst can be washed and reused for subsequent batches of D-HPG synthesis.

Visualizations

Signaling Pathway Diagram

Enzymatic_Synthesis_of_D_HPG cluster_hydrolysis Enzymatic Conversion L-HPH L-HPH D-HPH D-HPH L-HPH->D-HPH N_Carbamoyl_D_HPG N-carbamoyl-D-p- hydroxyphenylglycine D-HPH->N_Carbamoyl_D_HPG D-Hydantoinase D_HPG This compound N_Carbamoyl_D_HPG->D_HPG D-Carbamoylase DL_HPH DL-p-hydroxyphenylhydantoin (Substrate) DL_HPH->L-HPH DL_HPH->D-HPH Experimental_Workflow A 1. Biocatalyst Preparation (Recombinant E. coli Culture) B 2. Cell Harvesting & Washing A->B C 3. Enzymatic Reaction (Substrate + Biocatalyst) B->C D 4. Reaction Monitoring (HPLC Analysis) C->D Periodic Sampling E 5. Biocatalyst Separation (Centrifugation/Filtration) C->E Reaction Completion F 6. Product Precipitation (pH Adjustment) E->F G 7. Product Isolation & Drying F->G H Final Product: D-HPG G->H

References

Application Notes and Protocols for the Chemical Synthesis of D-p-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary chemical and enzymatic methodologies for the synthesis of D-p-hydroxyphenylglycine (D-HPG), a critical chiral intermediate in the production of semi-synthetic β-lactam antibiotics such as amoxicillin and cephalexin.[1][2] This document offers a comparative analysis of these methods, supported by quantitative data, detailed experimental protocols, and workflow visualizations to guide researchers in selecting the most appropriate synthesis strategy for their specific needs.

Comparative Analysis of Synthesis Methods

The selection of a synthesis route for D-HPG often involves a trade-off between well-established chemical processes and more modern, sustainable enzymatic alternatives. The following table summarizes key performance indicators for the primary chemical and enzymatic approaches.

ParameterChemical Synthesis (Crystallization-Induced Asymmetric Transformation)Enzymatic Synthesis (Hydantoinase Process)
Typical Yield 80-95%[1]90-100%[1]
Enantiomeric Excess (ee) >99% (after resolution)[1]>99%[1]
Reaction Conditions Harsh (e.g., strong acids/bases, high temperatures)[1]Mild (e.g., near-neutral pH, room/moderate temperature)[1]
Environmental Impact Use of hazardous reagents and organic solvents, significant waste generation[1][3]Aqueous media, biodegradable catalysts (enzymes), less waste[1]
Key Reagents Racemic p-hydroxyphenylglycine, chiral resolving agents (e.g., D-3-bromocamphor-8-sulfonate), salicylaldehyde[1][4]D,L-p-hydroxyphenylhydantoin (DL-HPH) or simpler starting materials like L-tyrosine[1][5]
Catalyst Chemical catalysts or resolving agents[1]Enzymes (e.g., hydantoinase, carbamoylase)[1]

Chemical Synthesis: Crystallization-Induced Asymmetric Transformation

This classical chemical approach relies on the resolution of a racemic mixture of p-hydroxyphenylglycine (D,L-HPG). While effective in producing high-purity D-HPG, this method is characterized by its use of harsh reagents and conditions.[1] The process involves the formation of diastereomeric salts with a chiral resolving agent, followed by racemization of the undesired L-enantiomer in solution, which allows for the crystallization of the desired D-HPG diastereomeric salt in high yield.[1][4]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of D-HPG via crystallization-induced asymmetric transformation with resolution-racemization:

  • Suspension of Racemic HPG : Suspend a racemic mixture of p-hydroxyphenylglycine (D,L-HPG) in a suitable solvent, such as acetic acid.[1][4]

  • Addition of Resolving and Racemization Agents : Add a chiral resolving agent, for example, D-3-bromocamphor-8-sulfonate, to the suspension.[1][4] Subsequently, introduce a racemization agent, such as salicylaldehyde, to the mixture.[1][4]

  • Diastereomeric Salt Formation and Racemization : Heat the mixture to facilitate the formation of the diastereomeric salts and to promote the racemization of the L-enantiomer.[1]

  • Crystallization : Cool the solution to induce the crystallization of the less soluble D-HPG diastereomeric salt.[1]

  • Isolation : Isolate the crystallized salt by filtration.[1]

  • Purification : A slurry wash can be performed to improve the diastereomeric excess to >99.9%.[4]

  • Neutralization : Neutralize the purified salt to yield this compound with an overall yield of approximately 92% and an enantiomeric excess of 99.9%.[4]

Workflow Diagram

G cluster_0 Chemical Synthesis Workflow racemic_HPG Racemic D,L-p-Hydroxyphenylglycine suspension Suspend in Acetic Acid racemic_HPG->suspension add_reagents Add D-3-bromocamphor-8-sulfonate and Salicylaldehyde suspension->add_reagents heating Heat for Salt Formation and Racemization add_reagents->heating cooling Cool for Crystallization heating->cooling filtration Filter to Isolate Diastereomeric Salt cooling->filtration purification Slurry Purification filtration->purification neutralization Neutralize to Obtain D-HPG purification->neutralization final_product This compound neutralization->final_product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis: The Hydantoinase Process

Enzymatic synthesis of D-HPG offers a greener and more efficient alternative to chemical methods.[1] The most common enzymatic route is the hydantoinase process, which utilizes two key enzymes: D-hydantoinase and D-carbamoylase.[6] This process typically employs whole microbial cells, such as recombinant E. coli, that co-express both enzymes.[1]

Experimental Protocol

The following is a general protocol for the enzymatic synthesis of D-HPG using the hydantoinase process with a whole-cell biocatalyst:

  • Biocatalyst Preparation : Cultivate and harvest recombinant E. coli cells that co-express D-hydantoinase and D-carbamoylase.[1]

  • Cell Suspension : Suspend the whole-cell biocatalyst in a suitable reaction buffer (e.g., phosphate buffer, pH 7.5-8.5).[1]

  • Substrate Addition : Add the substrate, D,L-p-hydroxyphenylhydantoin (DL-HPH), to the cell suspension. Due to its low solubility, DL-HPH is often added as a slurry.[1]

  • Enzymatic Reaction : Carry out the reaction at a controlled temperature (e.g., 30-50 °C) with agitation.[1]

  • Reaction Monitoring : Monitor the progress of the reaction by analyzing the concentration of D-HPG using techniques such as High-Performance Liquid Chromatography (HPLC).[1]

  • Biocatalyst Removal : Upon completion of the reaction, remove the biocatalyst (cells) by centrifugation.[1]

  • Product Isolation : Subject the supernatant containing D-HPG to downstream processing, such as crystallization, to isolate the final product.[1] With this method, a conversion yield of up to 97% can be achieved.[7]

Signaling Pathway Diagram

G cluster_1 Enzymatic Synthesis Pathway DL_HPH D,L-p-Hydroxyphenylhydantoin N_carbamoyl_D_HPG N-carbamoyl-D-p-hydroxyphenylglycine DL_HPH->N_carbamoyl_D_HPG D-Hydantoinase D_HPG This compound N_carbamoyl_D_HPG->D_HPG D-Carbamoylase

Caption: The two-step enzymatic conversion of DL-HPH to D-HPG.

De Novo Biosynthesis of this compound

More recently, research has focused on the de novo biosynthesis of D-HPG from simpler, more abundant precursors like L-tyrosine or glucose, completely circumventing the need for chemically synthesized starting materials.[3][5] These advanced strategies involve engineering complex multi-enzyme cascade pathways in microbial hosts.[5] For instance, a four-enzyme cascade has been developed to convert L-tyrosine to D-HPG, achieving a high titer of 42.69 g/L from 50 g/L of L-tyrosine in 24 hours with a conversion rate of 92.5% and an enantiomeric excess greater than 99% in a 3-L fermenter.[5] Another innovative approach utilizes a co-culture system of engineered E. coli and Pseudomonas putida to produce D-HPG directly from glucose.[3]

Logical Relationship Diagram

G cluster_2 De Novo Biosynthesis Logic Glucose Glucose L_Tyrosine L-Tyrosine Glucose->L_Tyrosine Engineered E. coli (in co-culture) Multi_Enzyme_Cascade Multi-Enzyme Cascade (Engineered Microbe) L_Tyrosine->Multi_Enzyme_Cascade D_HPG This compound Multi_Enzyme_Cascade->D_HPG

Caption: Simplified logic of de novo D-HPG biosynthesis routes.

References

Application Note and Protocol: Chiral HPLC Analysis of D-p-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-p-hydroxyphenylglycine (D-HPG) is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably semi-synthetic β-lactam antibiotics such as amoxicillin and cephalexin.[1] The stereochemistry of this non-proteinogenic amino acid is vital to the biological activity and efficacy of the final drug product.[2] Therefore, accurate and robust analytical methods for the enantioselective analysis of D-HPG are essential for quality control, process monitoring, and pharmacokinetic studies. This document provides a detailed protocol for the chiral separation and quantification of this compound from its L-enantiomer using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC analysis for the chiral separation of this compound.

Sample and Standard Preparation

Proper preparation of standards and samples is crucial for accurate quantification.

Protocol for Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic D,L-p-hydroxyphenylglycine reference standard and dissolve it in a suitable solvent, such as a 50:50 (v/v) mixture of water and acetonitrile, to create a 1 mg/mL stock solution.[3]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

  • Sample Preparation (from a solid matrix):

    • Accurately weigh a known amount of the powdered sample.

    • Add a measured volume of an appropriate extraction solvent (e.g., 50:50 v/v water:acetonitrile) to reach a target concentration within the calibration range.[3]

    • Vortex the mixture for 5 minutes to ensure complete dissolution.[3]

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble material.[3]

    • Carefully collect the supernatant for analysis.[3]

  • Sample Preparation (from biological fluids, e.g., plasma):

    • To 100 µL of the plasma sample, add 200 µL of cold acetonitrile to precipitate proteins.[3]

    • Vortex the mixture for 1 minute.[3]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

    • Carefully collect the supernatant.[3] For sensitive analyses, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[3]

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the chiral separation of this compound. Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases are commonly used for this purpose.[2][4]

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Setting
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV detector.[2]
Column Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm or Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).[2][3][4]
Mobile Phase For Polysaccharide-based CSPs: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).[4] For Macrocyclic Glycopeptide-based CSPs: Methanol:Water:Formic Acid (80:20:0.1, v/v/v).[2]
Flow Rate 1.0 mL/min.[2]
Injection Volume 10 µL.[2][4]
Column Temperature 25 °C.[2]
Detection UV at 230 nm or 273 nm.[2][4]

Data Presentation

The following table summarizes expected performance characteristics for the chiral HPLC analysis of p-hydroxyphenylglycine.

Table 2: Summary of Quantitative Data and Performance Characteristics

ParameterTypical ValueSource
Analyte This compoundN/A
Enantiomeric Excess (ee) >99% achievable with enzymatic synthesis[1]
Sensitivity (LOD/LOQ) ng/mL to µg/mL range[5]
Linearity (R²) Typically >0.99[5]
Accuracy (% Recovery) 98-102% for drug substance[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate HPLC System with Chiral Mobile Phase filter->equilibrate inject Inject Prepared Sample equilibrate->inject elution Isocratic Elution on Chiral Column inject->elution detection UV Detection elution->detection integrate Integrate Chromatographic Peaks detection->integrate calculate Calculate Retention Times, Resolution, and Tailing Factor integrate->calculate purity Determine Enantiomeric Purity (% ee) calculate->purity

Workflow for chiral HPLC analysis of this compound.
Signaling Pathway (Conceptual)

While not a signaling pathway in the biological sense, the following diagram illustrates the logical relationship of the chiral recognition mechanism on the stationary phase.

G cluster_system Chiral Recognition System cluster_interactions Interactions cluster_outcome Separation Outcome CSP Chiral Stationary Phase (CSP) H_Bond Hydrogen Bonding CSP->H_Bond Pi_Pi π-π Interactions CSP->Pi_Pi Steric Steric Hindrance CSP->Steric D_Enantiomer D-Enantiomer Retention CSP->D_Enantiomer Stronger Interaction L_Enantiomer L-Enantiomer Retention CSP->L_Enantiomer Weaker Interaction Analyte D/L-p-hydroxyphenylglycine Analyte->CSP Transient Diastereomeric Complex Formation Separation Differential Retention (Separation) D_Enantiomer->Separation L_Enantiomer->Separation

Mechanism of chiral separation on a stationary phase.

References

Application Notes and Protocols for Whole-Cell Biocatalysis in D-p-Hydroxyphenylglycine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of D-p-hydroxyphenylglycine (D-HPG), a key intermediate in the synthesis of semi-synthetic β-lactam antibiotics, using whole-cell biocatalysis. This document covers the primary enzymatic routes, comparative data on various biocatalyst systems, and step-by-step experimental procedures.

Introduction to Whole-Cell Biocatalysis for D-HPG Production

Whole-cell biocatalysis offers a green and efficient alternative to traditional chemical synthesis of D-HPG. This approach utilizes microorganisms engineered to express specific enzymes that catalyze the conversion of various substrates into the desired product. The main advantages include mild reaction conditions, high stereoselectivity, and the elimination of costly and often toxic chemical reagents.

The most common and well-established biocatalytic route for D-HPG production involves a two-enzyme cascade using D-hydantoinase and N-carbamoyl-D-amino acid amidohydrolase (also known as D-carbamoylase). This system converts the inexpensive starting material DL-5-(p-hydroxyphenyl)hydantoin (DL-HPH) into D-HPG. Alternative pathways, such as a four-enzyme cascade from L-tyrosine, have also been developed to utilize different starting materials.

Biocatalytic Pathways for D-HPG Production

Two-Enzyme Hydantoinase/Carbamoylase Pathway

This is the most commercially viable biocatalytic route. It involves the sequential action of two enzymes, often co-expressed in a single recombinant host like Escherichia coli.

  • Step 1: D-hydantoinase (EC 3.5.2.2) catalyzes the stereoselective ring-opening of D-5-(p-hydroxyphenyl)hydantoin from the racemic mixture of DL-HPH to form N-carbamoyl-D-p-hydroxyphenylglycine.

  • Step 2: N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) (EC 3.5.1.77) stereospecifically hydrolyzes N-carbamoyl-D-p-hydroxyphenylglycine to produce this compound.

An advantage of this system is the spontaneous racemization of the remaining L-5-(p-hydroxyphenyl)hydantoin under mild alkaline conditions, which allows for a theoretical yield of 100%.

Two_Enzyme_Pathway cluster_racemization Racemization cluster_biocatalysis Biocatalytic Conversion DL_HPH DL-5-(p-hydroxyphenyl)hydantoin L_HPH L-5-(p-hydroxyphenyl)hydantoin D_HPH D-5-(p-hydroxyphenyl)hydantoin L_HPH->D_HPH Spontaneous Racemization D_HPH->L_HPH N_Carbamoyl_D_HPG N-carbamoyl-D-p- hydroxyphenylglycine D_HPH->N_Carbamoyl_D_HPG D-Hydantoinase D_HPG This compound N_Carbamoyl_D_HPG->D_HPG D-Carbamoylase Four_Enzyme_Pathway L_Tyrosine L-Tyrosine HPP p-hydroxyphenylpyruvate L_Tyrosine->HPP L-AAD S_HMA (S)-4-hydroxymandelate HPP->S_HMA HmaS HPGA 4-hydroxyphenylglyoxylate S_HMA->HPGA SMDH D_HPG This compound HPGA->D_HPG DAPDH Experimental_Workflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing Strain_Construction Strain Construction (Plasmid design, Transformation) Cultivation Cultivation of Biocatalyst (Growth and Induction) Strain_Construction->Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Reaction_Setup Biocatalytic Reaction (Substrate addition, pH, Temp.) Harvesting->Reaction_Setup Monitoring Reaction Monitoring (HPLC Analysis) Reaction_Setup->Monitoring Separation Product Separation (Centrifugation, Filtration) Monitoring->Separation Purification Product Purification (Crystallization, Chromatography) Separation->Purification Final_Product This compound Purification->Final_Product

Application Notes and Protocols for the Synthesis of D-p-hydroxyphenylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-p-hydroxyphenylglycine methyl ester (D-HPGM) is a crucial chiral intermediate in the pharmaceutical industry. It serves as a key side chain for the semi-synthetic production of broad-spectrum β-lactam antibiotics, most notably amoxicillin and cefadroxil.[1][2][3] The efficiency and stereoselectivity of D-HPGM synthesis are critical for the cost-effective and environmentally friendly manufacturing of these essential medicines. Traditionally, chemical synthesis involving the resolution of racemic mixtures has been the primary production method. However, enzymatic methods are gaining prominence due to their milder reaction conditions and higher specificity.[4][5]

This document provides detailed protocols for the chemical synthesis of D-HPGM and compares different synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthetic Routes

The selection of a synthetic route for D-HPGM often involves a trade-off between yield, purity, cost, and environmental impact. The following table summarizes key parameters for different chemical synthesis approaches based on published data.

ParameterMethod 1: Thionyl ChlorideMethod 2: Trimethylchlorosilane
Starting Material This compound phenylethanesulfonateThis compound (D-pHPG)
Key Reagents Thionyl chloride (SOCl₂), MethanolTrimethylchlorosilane (TMSCl), Methanol
Reaction Temperature Esterification: Reflux (approx. 65°C)[6]0°C to 60°C[2]
Reaction Time 3 - 5 hours[1][6]Varies (monitored by TLC)[2][7]
Reported Yield Esterification step yield: >98%[1][6]Overall yield: 87.5% - 93.4%[2]
Product Purity (HPLC) High (Crystallization step enhances purity)>97%[2]
Environmental Impact Generates SO₂ and HCl gases[7]Considered less polluting[2][7]
Key Advantages High yield, well-established methodMilder conditions, simple operation[7]

Experimental Protocols

The following sections provide detailed methodologies for two common chemical synthesis routes for this compound methyl ester.

Protocol 1: Synthesis via Esterification using Thionyl Chloride

This method is based on the esterification of a this compound resolving agent salt, such as phenylethanesulfonate, using thionyl chloride in methanol.[1][6]

Materials and Equipment:

  • This compound phenylethanesulfonate salt

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium hydroxide (NaOH) solution (e.g., 8 wt%)

  • This compound methyl ester (for seed crystals)

  • Deionized water

  • Glass reactor with stirring mechanism, dropping funnel, and reflux condenser

  • Temperature control system (heating mantle and cooling bath)

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel)

  • HPLC system for analysis

Methodology:

Step 1: Esterification

  • Charge a 30L glass reactor with 11.7 L of methanol.

  • With stirring, add 6000 g of this compound phenylethanesulfonate salt to the reactor.

  • Cool the mixture and maintain the temperature below 25°C.

  • Slowly add 2230 g of thionyl chloride dropwise to the suspension.

  • After the addition is complete, heat the mixture to reflux (approximately 65°C) and maintain for 3 hours.[6]

  • Upon completion (monitored by HPLC), the resulting solution contains this compound methyl ester phenylethanesulfonate. The reported yield for this step is approximately 98.5%.[6]

Step 2: Neutralization and Crystallization

  • In a separate 3L glass reaction bottle, add 2000 mL of water and 50 g of this compound methyl ester as seed crystals.[6]

  • Control the temperature of the seed crystal solution at 10-15°C.[1]

  • Simultaneously, add the esterification solution from Step 1 and an alkaline metal hydroxide solution (e.g., 8 wt% NaOH) dropwise into the seed crystal solution.

  • During the addition, carefully monitor and control the pH of the system to remain between 6.5 and 7.0.[1]

  • After the addition of the esterification solution is complete, continue to slowly add the alkaline hydroxide solution until the pH of the system reaches 7.5-8.0.[1][6]

  • Allow the crystals to grow (age) for a period at a constant temperature of 10-15°C and a pH of 7.5-8.0.[1]

  • Filter the resulting crystallization liquid to collect the this compound methyl ester crystals.

  • Wash the crystals with cold deionized water and dry under vacuum.

Protocol 2: Synthesis via Esterification using Trimethylchlorosilane

This protocol uses trimethylchlorosilane as an esterification agent, which offers milder reaction conditions compared to thionyl chloride.[2][7]

Materials and Equipment:

  • This compound (D-pHPG)

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 wt%) or another suitable base

  • Reaction flask with stirrer, dropping funnel, and thermometer

  • Cooling bath (ice-water)

  • Rotary evaporator

  • Filtration apparatus

  • TLC plates and HPLC system for reaction monitoring and purity analysis

Methodology:

  • Suspend 8.35 g (0.05 mol) of this compound in 50 mL of methanol in a reaction flask and stir to form a suspension.[2]

  • Cool the flask in an ice-water bath to control the reaction temperature at 0-5°C.[2][7]

  • Slowly add 10.9 g (0.1 mol) of trimethylchlorosilane dropwise to the suspension while maintaining the temperature at 0-5°C.[2]

  • After the addition is complete, allow the reaction to warm to room temperature (e.g., 25°C) and continue stirring. Monitor the reaction progress by TLC until the starting material is consumed.[2]

  • Once the reaction is complete, concentrate the reaction solution under reduced pressure using a rotary evaporator to obtain a white solid (this compound methyl ester hydrochloride).[7]

  • Dissolve the resulting solid in 40 mL of water.

  • Neutralize the solution to a pH of 8.5-9.0 by adding a 10% aqueous sodium hydroxide solution. This will precipitate the free base of the ester.[2][7]

  • Filter the white precipitate, wash with a small amount of cold water, and dry under vacuum to obtain this compound methyl ester. Reported yields for this method range from 87.5% to 93.4%, with purities often exceeding 98%.[2]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the different synthetic routes.

G Diagram 1: General Workflow for D-HPGM Synthesis A Starting Material (D-pHPG Salt) B Esterification (+ Methanol, + SOCl₂) A->B C Esterified Intermediate (D-HPGM Salt Solution) B->C D Neutralization & Crystallization (+ Base, + Seed Crystals) C->D E Crude D-HPGM (Crystal Slurry) D->E F Filtration & Washing E->F G Final Product (Pure D-HPGM Crystals) F->G

Caption: General workflow for the synthesis of D-HPGM via the thionyl chloride method.

G Diagram 2: Comparison of Esterification Logic cluster_0 Route 1: Thionyl Chloride cluster_1 Route 2: Trimethylchlorosilane A D-pHPG Salt B Esterification (SOCl₂ / Methanol) A->B C D-HPGM Salt B->C G Neutralization & Isolation C->G D D-pHPG E Esterification (TMSCl / Methanol) D->E F D-HPGM HCl Salt E->F F->G H Final Product (D-HPGM) G->H

Caption: Logical comparison of two primary chemical pathways for D-HPGM synthesis.

References

Application Note: Characterization of D-p-hydroxyphenylglycine using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-p-hydroxyphenylglycine (D-HPG) is a non-proteinogenic amino acid that serves as a critical intermediate in the semi-synthesis of various β-lactam antibiotics, including amoxicillin and cefadroxil.[1][2] As a chiral molecule, distinguishing between its D- and L-enantiomers is paramount for ensuring the purity, efficacy, and safety of these pharmaceutical compounds. While standard spectroscopic techniques like NMR and IR cannot differentiate between enantiomers, Circular Dichroism (CD) spectroscopy is the primary method for this purpose.[3] CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a unique spectral signature for each enantiomer.[4][5][6] This application note provides a detailed protocol for the characterization of this compound using CD spectroscopy, summarizes key quantitative data, and outlines relevant biochemical pathways.

Data Presentation: Spectroscopic and Physical Properties

The primary distinguishing feature between D- and L-p-hydroxyphenylglycine is their chiroptical properties. Other spectroscopic data are largely identical.[3]

Technique Property This compound (D-HPG) L-p-hydroxyphenylglycine (L-HPG)
Circular Dichroism (CD) Cotton EffectExpected to show a specific negative Cotton effect in the 210-220 nm region.[3]Expected to show a mirror-image positive Cotton effect compared to D-HPG.[3]
Specific Rotation [α] Optical Rotation-155° to -161° (c=1, 1N HCl)[3]Equal in magnitude but opposite in sign to D-HPG.[3]
¹H NMR Chemical Shifts (δ)Identical to L-HPG. Aromatic protons (~6.8-7.4 ppm), Alpha-proton (~4.5-5.0 ppm).[3]Identical to D-HPG.[3]
¹³C NMR Chemical Shifts (δ)Identical to L-HPG.Identical to D-HPG.
Infrared (IR) Key Peaks (cm⁻¹)Identical to L-HPG.Identical to D-HPG.

Experimental Protocols

This section details the methodology for characterizing D-HPG using CD spectroscopy.

Materials and Equipment
  • This compound sample

  • CD Spectropolarimeter

  • Quartz cuvette (1 mm path length recommended for far-UV)[7]

  • Solvent (e.g., deionized water, phosphate buffer)

  • Micropipettes

  • Nitrogen gas source for purging the instrument[8]

  • Analytical balance

Sample Preparation
  • Solvent Selection: Prepare a suitable solvent. Buffers containing components that absorb strongly in the far-UV region (e.g., Tris, DTT) should be avoided.[9] Phosphate or acetate buffers are good alternatives.[9] For basic characterization, deionized water is often sufficient.

  • Concentration: Accurately weigh the D-HPG sample and prepare a dilute solution. A typical starting concentration for far-UV CD is 0.1 mg/mL.[7][9] The concentration should be optimized to yield an absorbance of approximately 1 to ensure a good signal-to-noise ratio.[3]

  • Clarification: Centrifuge or filter the sample to remove any aggregates or particulates that could cause light scattering.[7][9]

  • Blank Preparation: Prepare a "blank" sample using the exact same solvent/buffer as the D-HPG solution. This is crucial for baseline correction.[5]

Instrumental Setup and Data Acquisition
  • Instrument Purge: Turn on the nitrogen gas source to purge the spectropolarimeter. A flow rate of ~7 L/min is typical. Purging for at least 20 minutes before turning on the lamp is essential to remove oxygen, which absorbs in the far-UV region and can damage the optics.[8]

  • Lamp Activation: Turn on the instrument's lamp and allow it to warm up for at least 20 minutes for stabilization.[8]

  • Parameter Setup: Set the data acquisition parameters. Typical settings for amino acid analysis are:

    • Wavelength Range: 190-300 nm[3]

    • Scan Speed: 20 nm/min

    • Response Time: 2 seconds

    • Bandwidth: 1 nm

    • Accumulations: 3-5 scans (to improve signal-to-noise ratio)

  • Baseline Correction: Place the cuvette filled with the blank solvent in the sample holder and acquire a baseline spectrum.

  • Sample Measurement: Replace the blank with the D-HPG sample solution in the same cuvette and acquire the spectrum.

Data Analysis and Interpretation
  • Baseline Subtraction: Subtract the blank spectrum from the sample spectrum to correct for any background absorbance from the solvent.

  • Unit Conversion (Optional): The raw data is typically in millidegrees (mdeg). It can be converted to Molar Ellipticity [θ] using the following equation if the exact molar concentration is known:[9] [θ] = (θ_obs × 100) / (c × l)

    • θ_obs = Observed ellipticity in degrees

    • c = Molar concentration (mol/L)

    • l = Path length of the cuvette (cm)

  • Spectrum Interpretation: Analyze the resulting spectrum. For this compound, a negative peak (Cotton effect) is expected in the far-UV region (around 210-220 nm).[3] The spectrum should be a clear mirror image of the L-enantiomer's spectrum. The sign and position of this peak confirm the absolute configuration of the chiral center.[3]

Visualizations

Experimental Workflow for CD Analysis

The following diagram illustrates the logical workflow for the characterization of D-HPG using Circular Dichroism.

CD_Workflow prep Sample & Blank Preparation baseline Acquire Baseline (Blank) prep->baseline sample Acquire Spectrum (Sample) prep->sample purge Instrument Purge (Nitrogen) setup Set Acquisition Parameters purge->setup setup->baseline baseline->sample process Data Processing (Baseline Subtraction) sample->process interpret Spectrum Interpretation (Identify Cotton Effect) process->interpret report Final Characterization interpret->report

Caption: Workflow for this compound analysis via CD spectroscopy.
Biosynthesis of p-Hydroxyphenylglycine

D-HPG is typically produced via chemical or chemo-enzymatic methods.[1][10] In nature, however, microorganisms synthesize the L-enantiomer (L-HPG) from the shikimic acid pathway intermediate, prephenate. Understanding this pathway is relevant in biocatalysis and metabolic engineering efforts.[11] The proposed biosynthetic pathway involves four key enzymatic steps.[3][11]

Biosynthesis_Pathway Biosynthesis of L-p-hydroxyphenylglycine cluster_main prephenate Prephenate hpp p-Hydroxyphenylpyruvate prephenate->hpp HpgA E1 Prephenate Dehydrogenase (HpgA) prephenate->E1 hpg_aldehyde p-Hydroxyphenylglyoxylate hpp->hpg_aldehyde HpgB/C (Oxidoreductase) E2 Hydroxymandelate Synthase (HpgS) hpp->E2 l_hpg L-p-Hydroxyphenylglycine hpg_aldehyde->l_hpg HpgT (Transaminase) E3 Hydroxymandelate Oxidase (HpgO) hpg_aldehyde->E3 tyrosine L-Tyrosine tyrosine->hpg_aldehyde Amino Donor E1->hpp E2->hpg_aldehyde E4 Transaminase (HpgT)

Caption: Proposed biosynthetic pathway of L-p-hydroxyphenylglycine from prephenate.

References

Application Notes and Protocols for the Quantification of D-p-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-p-hydroxyphenylglycine (D-HPG) is a critical non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous pharmaceuticals, particularly semi-synthetic β-lactam antibiotics such as amoxicillin and cefadroxil.[1][2] The stereochemistry of D-HPG is fundamental to the biological activity and efficacy of the final drug product.[2] Consequently, the precise and reliable quantification of D-HPG in various samples, including bulk drug substances, pharmaceutical formulations, biological fluids, and fermentation broths, is paramount for quality control, process monitoring, and pharmacokinetic studies.[1][3][4]

This document provides detailed application notes and protocols for the analytical quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) based methods, which are widely utilized for this purpose.[5][6]

Overview of Analytical Methods

The selection of an appropriate analytical method for D-HPG quantification is contingent upon several factors, including the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation.[1][3] The most commonly employed techniques include Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.[1][3] For the specific analysis of the D-enantiomer, chiral separation techniques are essential.[2][5]

Quantitative Data Summary

The following table summarizes typical performance characteristics of the analytical methods described in this document, offering a clear comparison to aid in method selection.

ParameterHPLC-UV MethodChiral HPLC-UV MethodLC-MS/MS MethodEnzymatic Assay (D-HPG)
Principle Separation based on polarity, detection by UV absorbance.[3]Enantioselective separation on a chiral stationary phase, detection by UV absorbance.[5]Separation by liquid chromatography, detection by mass-to-charge ratio.[3]Specific enzymatic reaction, colorimetric detection of a product.[1]
Specificity Moderate to High (for total HPG)[3]Very High (for enantiomers)[5]Very High[3]High (for D-enantiomer)[1]
Linearity (R²) > 0.999[1]Typically > 0.998Typically > 0.999> 0.995[1]
Range 1 - 500 µg/mL[1]Dependent on method, typically in the µg/mL range.ng/mL to µg/mL range0.5 - 50 µg/mL[1]
Limit of Detection (LOD) ~0.3 µg/mL[1]Dependent on method and detector.Sub-ng/mL levels possible.~0.1 µg/mL[1]
Limit of Quantification (LOQ) ~1.0 µg/mL[1]Dependent on method and detector.ng/mL levels~0.5 µg/mL[1]
Sample Matrix Pharmaceutical formulations, bulk drug substance, fermentation broth.[1][3]Pharmaceutical formulations, bulk drug substance.[2]Biological fluids (plasma, urine), complex matrices.[3]Fermentation broth, biological samples.[1]

Experimental Protocols

Protocol 1: Achiral Analysis of Total p-Hydroxyphenylglycine by RP-HPLC-UV

This method is suitable for quantifying the total amount of p-hydroxyphenylglycine (both D- and L-enantiomers).

1.1. Materials and Reagents

  • p-Hydroxyphenylglycine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Phosphoric acid

  • Water (HPLC grade)

  • 0.22 µm or 0.45 µm syringe filters

1.2. Instrumentation

  • HPLC system with a UV detector, pump, autosampler, and column oven.[1]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

1.3. Sample Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution of p-hydroxyphenylglycine in a suitable diluent (e.g., mobile phase A). Perform serial dilutions to create calibration standards ranging from 1 to 500 µg/mL.[1][4]

  • Solid Samples (e.g., Bulk Drug Substance): Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4][7]

  • Biological Fluids (e.g., Plasma): To 100 µL of plasma, add 200 µL of cold acetonitrile to precipitate proteins.[4] Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant and filter through a 0.22 µm syringe filter.[4] For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.[4]

1.4. Chromatographic Conditions [6][7]

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm or 273 nm[2][6]

1.5. Data Analysis

  • Integrate the peak area of p-hydroxyphenylglycine.

  • Construct a calibration curve by plotting peak area against the concentration of the standards.

  • Determine the concentration in the sample by interpolation from the calibration curve.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/ Aliquot Liquid Sample dissolve Dissolve in Mobile Phase/ Protein Precipitation start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC System filter->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify result Report Concentration quantify->result Chiral_HPLC_Workflow start Prepare Racemic and Enantiomeric Standards & Sample Solutions equilibrate Equilibrate HPLC System with Chiral Mobile Phase start->equilibrate inject Inject Sample equilibrate->inject separate Isocratic Elution on Chiral Stationary Phase inject->separate detect UV Detection separate->detect integrate Integrate Chromatographic Peaks (D-HPG and L-HPG) detect->integrate calculate Calculate Retention Times, Resolution, and Tailing Factor integrate->calculate quantify Determine Enantiomeric Purity (% ee) and Concentration calculate->quantify result Final Report quantify->result LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Plasma Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) sample->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporate Supernatant centrifuge->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Injection reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect process Peak Integration and Ratio Calculation ms_detect->process quantify Quantification via Calibration Curve process->quantify result Final Concentration quantify->result

References

The Strategic Incorporation of D-p-hydroxyphenylglycine in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the non-proteinogenic amino acid D-p-hydroxyphenylglycine (D-HPG) represents a critical building block in the synthesis of various therapeutic peptides, most notably semi-synthetic β-lactam and glycopeptide antibiotics. Its unique structure contributes to the biological activity and structural integrity of these molecules. This document provides detailed application notes and experimental protocols for the effective utilization of D-HPG in peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS) and enzymatic methods.

This compound is a key component in the side chains of antibiotics such as amoxicillin, cephadroxil, and cephatrisine.[1] It also plays a crucial structural role in the heptapeptide core of glycopeptide antibiotics like vancomycin, where it is also a site for glycosylation.[2] The synthesis of peptides containing D-HPG can be approached through both chemical and enzymatic routes, each with its own set of advantages and challenges.

Key Applications of this compound:

  • Antibiotic Synthesis: D-HPG is an indispensable starting material for the production of semi-synthetic penicillins and cephalosporins.[1] The enzymatic synthesis of amoxicillin, for example, involves the coupling of this compound methyl ester (D-HPGM) with 6-aminopenicillanic acid (6-APA).[1][3]

  • Glycopeptide Antibiotics: This amino acid is a fundamental constituent of glycopeptide antibiotics like vancomycin, which are crucial for treating resistant bacterial infections.[2][4] The synthesis of the vancomycin aglycone peptide scaffold incorporates D-HPG.[4]

  • Novel Peptide Therapeutics: The incorporation of non-proteinogenic amino acids like D-HPG is a powerful strategy for developing novel therapeutics with enhanced pharmacological properties, such as increased resistance to enzymatic degradation.[3]

Quantitative Data in this compound Applications

The efficiency of incorporating D-HPG can vary significantly depending on the synthetic strategy employed. The following tables summarize key quantitative data from literature for both enzymatic and solid-phase peptide synthesis.

Table 1: Quantitative Data for Enzymatic Synthesis of Amoxicillin using this compound Methyl Ester (D-HPGM)

ParameterEnzymatic SynthesisChemical Synthesis (Dane Salt Route)Reference
Catalyst Immobilized Penicillin G Acylase (PGA)Chemical reagents (e.g., pivaloyl chloride)[1]
Primary Reactants 6-APA, D-HPGM6-APA, Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid[1]
Reaction Temperature 25°C - 35°C-30°C to -50°C[1]
Reaction pH 6.0 - 7.0Acidic conditions for hydrolysis (~pH 1.5)[1]
Solvents Aqueous media (sometimes with co-solvents)Halogenated organic solvents (e.g., methylene chloride)[1]
Typical Yield 50% - 92%~77% - 82%[1][3][5][6]
Product Purity High (>99%), often requiring minimal purificationHigh (e.g., 98%), but can contain more impurities[1][5]

Table 2: Expected Performance Metrics for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

ParameterExpected Range/ConsiderationsReference
Coupling Efficiency Generally high (>99%) with optimized coupling reagents. However, steric hindrance can necessitate longer coupling times or double coupling.[7]
Crude Peptide Purity Highly sequence-dependent. Can range from 60% to over 90%. Purification via RP-HPLC is typically required.[8]
Overall Yield Dependent on peptide length and coupling efficiency at each step. For a 20-amino acid peptide with 99% coupling efficiency per step, the theoretical overall yield is approximately 82%. Actual yields after purification are often lower.[7]
Racemization A significant challenge. The choice of coupling reagent and base is critical to minimize epimerization. Urionium-based reagents like COMU and phosphonium-based reagents like DEPBT with sterically hindered bases (e.g., TMP, DMP) are recommended.[9][10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) of a Peptide Containing this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-D-p-hydroxyphenylglycine(tBu)-OH.

1. Resin Preparation and Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times).

3. Coupling of Fmoc-D-p-hydroxyphenylglycine(tBu)-OH:

  • In a separate vessel, dissolve Fmoc-D-p-hydroxyphenylglycine(tBu)-OH (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Note on Racemization: To minimize racemization of the this compound residue, consider using coupling reagents like COMU or DEPBT in combination with a sterically hindered base such as 2,4,6-trimethylpyridine (TMP).[10]

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive (blue beads), a second coupling may be necessary.

5. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

7. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

  • Analyze the fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

  • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: Enzymatic Synthesis of Amoxicillin

This protocol is based on the kinetically controlled synthesis using immobilized penicillin G acylase (PGA).[1]

1. Reactor Setup:

  • Prepare a jacketed batch reactor and maintain the temperature at 25°C.

2. Reaction Mixture Preparation:

  • Dissolve 6-aminopenicillanic acid (6-APA) and this compound methyl ester (D-HPGM) in a phosphate buffer (e.g., 100 mM, pH 6.5) within the reactor. A molar ratio of D-HPGM to 6-APA of 3:1 is often used.[3]

3. Enzymatic Reaction:

  • Add immobilized Penicillin G Acylase (PGA) to the reaction mixture.

  • Maintain the pH at 6.5 throughout the reaction by the controlled addition of a base (e.g., NaOH).

  • Monitor the progress of the reaction by taking samples periodically and analyzing the concentration of amoxicillin by HPLC.

4. Reaction Termination and Product Isolation:

  • Once the maximum yield of amoxicillin is achieved (typically after several hours), stop the reaction by filtering out the immobilized enzyme. The enzyme can often be recycled.

  • Isolate the amoxicillin from the reaction mixture through isoelectric precipitation by adjusting the pH.

5. Purification:

  • Purify the crude amoxicillin by crystallization, followed by filtration and drying to obtain pure amoxicillin trihydrate.[1]

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_SynthesisCycle Iterative Synthesis Cycle cluster_FinalSteps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test? Wash2->KaiserTest KaiserTest->Deprotection Negative (Next Cycle) KaiserTest->Coupling Positive (Recouple) Cleavage Cleavage & Deprotection (TFA Cocktail) KaiserTest->Cleavage Synthesis Complete Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Pure Peptide Lyophilization->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound.

Biosynthesis_Pathway cluster_transamination Transamination Prephenate Prephenate pHPP p-Hydroxyphenylpyruvate Prephenate->pHPP Prephenate Dehydrogenase pHM p-Hydroxymandelate pHPP->pHM p-Hydroxymandelate Synthase pHGox p-Hydroxyphenylglyoxylate pHM->pHGox p-Hydroxymandelate Oxidase HPG L-p-Hydroxyphenylglycine pHGox->HPG L-p-Hydroxyphenylglycine Transaminase pHGox->HPG Glu L-Glutamate Tyr L-Tyrosine Tyr->pHPP Tyr->Glu aKG α-Ketoglutarate Glu->aKG

Caption: Biosynthetic pathway of L-p-hydroxyphenylglycine from prephenate and tyrosine.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of D-p-Hydroxyphenylglycine (D-HPG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of D-p-hydroxyphenylglycine (D-HPG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzymatic method for D-HPG synthesis?

A1: The most prevalent and industrially significant enzymatic method is a two-step cascade reaction utilizing D-hydantoinase (Hase) and N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase or DCase).[1][2][3][4] This process typically uses whole recombinant cells, such as E. coli, co-expressing both enzymes.[5] The reaction starts with the substrate DL-p-hydroxyphenylhydantoin (DL-HPH).[5]

Q2: What are the main advantages of the enzymatic synthesis of D-HPG over chemical methods?

A2: Enzymatic synthesis offers several key advantages, including milder reaction conditions (near-neutral pH and moderate temperatures), higher stereoselectivity leading to high enantiomeric excess (>99%), and reduced environmental impact due to the use of aqueous media and biodegradable enzymes as catalysts.[5] This approach often results in higher yields (90-100%) compared to some chemical routes.[5]

Q3: What is the rate-limiting step in the two-enzyme synthesis of D-HPG?

A3: The hydrolysis of the N-carbamoyl intermediate (N-carbamoyl-D-p-hydroxyphenylglycine) by D-carbamoylase is frequently identified as the rate-limiting step in the overall reaction.[1][6][7][8][9][10] Consequently, many optimization strategies focus on improving the activity and stability of D-carbamoylase.[1][11]

Q4: Are there alternative enzymatic routes for D-HPG synthesis?

A4: Yes, alternative multi-enzyme cascades have been developed. These include a three-enzyme cascade and a four-enzyme cascade that can produce D-HPG from substrates like L-tyrosine or L-HPG, offering a potentially more cost-effective and sustainable route.[1][4][6][12][13] For instance, a four-enzyme pathway has been shown to convert L-tyrosine to D-HPG with high titer and yield.[5]

Troubleshooting Guide

Issue 1: Low Reaction Yield or Incomplete Conversion

Possible Cause Troubleshooting Step
Poor Substrate Solubility: The substrate, DL-p-hydroxyphenylhydantoin (DL-HPH), has low solubility in aqueous media, which can limit its bioavailability.[1][10][14][15]- Add DL-HPH as a slurry to the reaction mixture.[5]- Improve cell permeability by engineering the cell wall, for example, by overproducing D,D-carboxypeptidases.[14]- Consider using an aqueous two-phase system to enhance substrate solubility.[15]
Sub-optimal Enzyme Ratio: An imbalanced ratio of D-hydantoinase to D-carbamoylase can lead to the accumulation of the intermediate and slow down the overall reaction.The optimal productivity of D-HPG is often achieved when the ratio of D-carbamoylase to D-hydantoinase is between 1 and 2.[7][8] Adjust the expression levels of each enzyme or use a mixed population of cells expressing each enzyme individually to achieve this ratio.[7]
Enzyme Instability or Low Activity: The stability of D-carbamoylase can be a limiting factor.[1][11]- Optimize reaction temperature and pH.[16]- Consider protein engineering to enhance the stability and activity of D-carbamoylase.[4][11]- Use immobilized enzymes or whole cells to improve operational stability and allow for easier recycling.[9][17]
Product Inhibition: The accumulation of D-HPG or by-products like ammonium ions can inhibit the enzymes, particularly D-carbamoylase.[18]- Consider in-situ product removal techniques, such as using a membrane reactor.[19]- Investigate methods for the adsorptive removal of inhibitory by-products like ammonium ions.[18]

Issue 2: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Presence of Unreacted Substrate or Intermediates: Incomplete conversion leads to a mixture of substrate, intermediate, and product.- Monitor the reaction progress using HPLC to ensure completion.[5]- Optimize reaction conditions (pH, temperature, enzyme concentration) to drive the reaction to completion.[16]
Formation of By-products: Side reactions can lead to impurities.- Ensure the high purity of the starting materials.- Optimize reaction conditions to minimize side reactions.

Quantitative Data Summary

Table 1: Comparison of Chemical vs. Enzymatic Synthesis of D-HPG

ParameterChemical SynthesisEnzymatic Synthesis
Typical Yield 80-95%90-100%[5]
Enantiomeric Excess (ee) >99% (after resolution)>99%[5]
Reaction Conditions Harsh (strong acids/bases, high temperatures)Mild (near-neutral pH, room/moderate temperature)[5]
Environmental Impact Use of hazardous reagents and organic solvents, significant wasteAqueous media, biodegradable catalysts, less waste[5]

Table 2: Optimized Reaction Conditions for D-HPG Production

ParameterOptimal Range/ValueReference
pH 7.5 - 9.0[16]
Temperature 30 - 50 °C[5]
Substrate Concentration (DL-HPH) Up to 140 mM[1][14]
D-carbamoylase to D-hydantoinase Ratio 1:1 to 2:1[7][8]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis for D-HPG Synthesis using the Two-Enzyme System

This protocol outlines the general steps for the enzymatic synthesis of D-HPG using whole recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase.

  • Cultivation and Harvest of Biocatalyst:

    • Cultivate recombinant E. coli cells in a suitable growth medium until the desired cell density is reached.

    • Induce the expression of D-hydantoinase and D-carbamoylase if using an inducible promoter system.

    • Harvest the cells by centrifugation.

  • Reaction Setup:

    • Suspend the harvested whole-cell biocatalyst in a reaction buffer (e.g., phosphate buffer, pH 7.5-8.5).[5]

    • Add the substrate, DL-p-hydroxyphenylhydantoin (DL-HPH), to the cell suspension. Due to its low solubility, DL-HPH is often added as a slurry.[5]

  • Reaction Execution:

    • Carry out the reaction at a controlled temperature (e.g., 30-50 °C) with agitation.[5]

    • Monitor the progress of the reaction by analyzing the concentration of D-HPG using High-Performance Liquid Chromatography (HPLC).[5]

  • Downstream Processing:

    • Upon completion of the reaction, remove the biocatalyst (cells) by centrifugation.[5]

    • Subject the supernatant containing D-HPG to downstream processing, such as crystallization, to isolate the final product.[5]

Visualizations

TwoEnzyme_Pathway cluster_reaction Two-Enzyme Cascade for D-HPG Synthesis DL_HPH DL-p-hydroxyphenylhydantoin (DL-HPH) N_CHPG N-carbamoyl-D-p- hydroxyphenylglycine DL_HPH->N_CHPG D-hydantoinase D_HPG This compound (D-HPG) N_CHPG->D_HPG D-carbamoylase

Caption: The two-enzyme pathway for D-HPG synthesis.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low D-HPG Yield Start Low D-HPG Yield Detected Check_Solubility Assess Substrate Solubility Start->Check_Solubility Improve_Solubility Increase Cell Permeability or Use Two-Phase System Check_Solubility->Improve_Solubility Poor Check_Enzyme_Ratio Analyze Enzyme Ratio (Hase:DCase) Check_Solubility->Check_Enzyme_Ratio Adequate Improve_Solubility->Check_Enzyme_Ratio Adjust_Ratio Optimize Expression Levels (Target Ratio 1:1 to 1:2) Check_Enzyme_Ratio->Adjust_Ratio Imbalanced Check_Activity Evaluate Enzyme Activity and Stability Check_Enzyme_Ratio->Check_Activity Balanced Adjust_Ratio->Check_Activity Optimize_Conditions Optimize pH and Temperature or Perform Protein Engineering Check_Activity->Optimize_Conditions Low Check_Inhibition Investigate Product Inhibition Check_Activity->Check_Inhibition High Optimize_Conditions->Check_Inhibition Product_Removal Implement In-Situ Product Removal Check_Inhibition->Product_Removal Present End Improved Yield Check_Inhibition->End Absent Product_Removal->End

Caption: A logical workflow for troubleshooting low D-HPG yield.

References

Technical Support Center: Troubleshooting Poor Peak Shape in D-p-hydroxyphenylglycine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of D-p-hydroxyphenylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in the HPLC analysis of this compound?

A1: The most frequent causes of poor peak shape for this compound include an inappropriate mobile phase pH relative to the analyte's pKa, secondary interactions with the stationary phase, column overloading, and issues with the injection solvent.[1] Given that this compound has both acidic (carboxylic acid and phenolic hydroxyl) and basic (amino) functional groups, controlling the pH is especially critical to ensure the molecule is in a single ionic state.[1]

Q2: What are the pKa values of this compound, and why are they important for HPLC method development?

A2: this compound has multiple pKa values. The carboxylic acid group has a pKa of approximately 2, while the amino group has a pKa of around 9.[1] These values are crucial because the mobile phase pH should be adjusted to at least two pH units away from a pKa to ensure the analyte is in a single, stable ionic form.[1] Operating near a pKa can lead to the co-existence of multiple ionization states, resulting in peak broadening or splitting.[1][2]

Q3: Which type of HPLC column is best suited for analyzing this compound?

A3: Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of this compound.[1] To minimize peak tailing, which can be caused by secondary interactions between the polar functional groups of the analyte and residual silanols on the stationary phase, it is advisable to use modern, high-purity silica columns that are end-capped.[1][3]

Q4: Can interactions with metal components of the HPLC system affect the peak shape of this compound?

A4: Yes, the functional groups on this compound can chelate with metal ions.[1] If your HPLC system (e.g., frits, tubing, or the stationary phase itself) leaches metal ions, this can lead to the formation of metal-analyte complexes, resulting in peak tailing or a loss of signal.[1] Employing bio-inert or PEEK-lined system components can help mitigate these effects.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half.

Problem: My this compound peak is tailing.

This guide will walk you through the potential causes and solutions for peak tailing.

G start Start: Peak Tailing Observed check_pH Check Mobile Phase pH start->check_pH is_pH_optimal Is pH >= 2 units away from pKa (2 and 9)? check_pH->is_pH_optimal adjust_pH Adjust pH to <2 or between 4-7 is_pH_optimal->adjust_pH No check_secondary_interactions Suspect Secondary Interactions is_pH_optimal->check_secondary_interactions Yes adjust_pH->check_pH use_endcapped_column Use a high-purity, end-capped C18 column check_secondary_interactions->use_endcapped_column add_modifier Add a mobile phase modifier (e.g., triethylamine) to mask silanols check_secondary_interactions->add_modifier check_overload Check for Column Overload check_secondary_interactions->check_overload end Peak Shape Improved use_endcapped_column->end add_modifier->end is_overloaded Is the peak shape concentration-dependent? check_overload->is_overloaded reduce_concentration Reduce sample concentration or injection volume is_overloaded->reduce_concentration Yes check_metal Consider Metal Chelation is_overloaded->check_metal No reduce_concentration->end use_inert_system Use a bio-inert HPLC system or add a chelating agent (e.g., EDTA) to the mobile phase check_metal->use_inert_system use_inert_system->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Mobile Phase pH: The pH of your mobile phase is critical. For this compound, ensure the pH is at least 2 units away from its pKa values of ~2 and ~9.[1] A pH below 2 or between 4 and 7 is a good starting point.[1]

  • Secondary Silanol Interactions: Peak tailing for polar and basic compounds can occur due to interactions with acidic silanol groups on the silica surface of the column.[1][4]

    • Solution: Use a modern, end-capped C18 column where these residual silanols are deactivated.[1][3] Alternatively, adding a small amount of a basic modifier like triethylamine to the mobile phase can help to mask these active sites.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][5]

    • Solution: Reduce the injection volume or dilute your sample.[3][5]

  • Metal Chelation: this compound can interact with metal ions in the HPLC system, causing tailing.[1]

    • Solution: Use a bio-inert system or add a chelating agent like EDTA to your mobile phase.[1]

Guide 2: Troubleshooting Peak Fronting

Peak fronting is an asymmetry where the front of the peak is less steep than the back.

Problem: My this compound peak is fronting.

This guide addresses the common causes of peak fronting and how to resolve them.

G start Start: Peak Fronting Observed check_solvent Check Injection Solvent start->check_solvent is_solvent_stronger Is the injection solvent stronger than the mobile phase? check_solvent->is_solvent_stronger match_solvent Dissolve sample in the mobile phase or a weaker solvent is_solvent_stronger->match_solvent Yes check_overload Check for Sample Overload is_solvent_stronger->check_overload No end Peak Shape Improved match_solvent->end is_overloaded Is the peak shape concentration-dependent? check_overload->is_overloaded reduce_concentration Reduce sample concentration or injection volume is_overloaded->reduce_concentration Yes check_column Check Column Condition is_overloaded->check_column No reduce_concentration->end is_column_void Is there a void or channel in the column? check_column->is_column_void replace_column Replace the column is_column_void->replace_column Yes replace_column->end

Caption: Troubleshooting workflow for peak fronting.

Detailed Steps:

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to fronting.[1][6][7]

    • Solution: The best practice is to dissolve your sample in the mobile phase itself.[1] If this is not possible, use a solvent that is weaker than the mobile phase.

  • Sample Overload (Concentration): High concentrations of the analyte can lead to a saturation effect on the stationary phase, resulting in peak fronting.[1][5][6][8]

    • Solution: Dilute your sample and re-inject. If you must inject a high concentration, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.[1]

  • Column Degradation: A void or channel at the head of the column can cause the sample band to spread unevenly, leading to a distorted peak shape.[5][9]

    • Solution: This issue often requires replacing the column.[5][6] Using a guard column can help extend the life of your analytical column.[3]

Guide 3: Troubleshooting Split Peaks

Split peaks appear as two or more distinct maxima for a single analyte.

Problem: My this compound peak is splitting.

This guide outlines the common reasons for split peaks and their solutions.

G start Start: Split Peak Observed check_pH Check Mobile Phase pH start->check_pH is_pH_near_pKa Is the mobile phase pH close to a pKa value (~2 or ~9)? check_pH->is_pH_near_pKa adjust_pH Adjust pH to be >= 2 units away from pKa values is_pH_near_pKa->adjust_pH Yes check_column_blockage Check for Column Inlet Blockage is_pH_near_pKa->check_column_blockage No end Peak Shape Improved adjust_pH->end is_frit_blocked Is the column inlet frit partially blocked? check_column_blockage->is_frit_blocked backflush_column Backflush the column or replace the frit/column is_frit_blocked->backflush_column Yes check_injection_solvent Check Injection Solvent is_frit_blocked->check_injection_solvent No backflush_column->end is_solvent_mismatch Is the sample dissolved in a much stronger solvent? check_injection_solvent->is_solvent_mismatch use_mobile_phase Dissolve the sample in the mobile phase is_solvent_mismatch->use_mobile_phase Yes use_mobile_phase->end

Caption: Troubleshooting workflow for split peaks.

Detailed Steps:

  • Mobile Phase pH Near pKa: If the mobile phase pH is close to one of the pKa values of this compound, the analyte can exist in both its ionized and non-ionized forms, which may separate slightly on the column, causing a split or shouldered peak.[1][2]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa values.[1] Ensure your mobile phase is adequately buffered to maintain a consistent pH.[10]

  • Partially Blocked Column Frit: A partial blockage at the inlet of the column can cause the sample to flow through two different paths, leading to a split peak.[11][12]

    • Solution: Try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.[3][12]

  • Injection Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including splitting.[12]

    • Solution: As with peak fronting, dissolve the sample in the initial mobile phase composition whenever possible.[12]

Data Presentation

Table 1: Influence of Mobile Phase pH on Analyte Ionization and Potential Peak Shape Issues

Mobile Phase pH RangePredominant Ionic State of this compoundExpected Peak ShapeRationale
< 2.0Cationic (protonated amino and carboxylic acid)SymmetricalAnalyte is in a single, stable ionic form.
2.0 - 4.0Zwitterionic (protonated amino, deprotonated carboxyl)Potential for broadening/splittingpH is close to the carboxylic acid pKa.
4.0 - 7.0ZwitterionicSymmetricalpH is sufficiently far from both pKa values.
> 9.0Anionic (deprotonated amino and carboxyl)SymmetricalAnalyte is in a single, stable ionic form.

Table 2: Summary of Troubleshooting Strategies for Poor Peak Shape

Peak Shape IssuePrimary CauseRecommended Solution
Tailing Secondary interactions with residual silanolsUse an end-capped C18 column; add a basic modifier to the mobile phase.
Mobile phase pH too close to a pKaAdjust pH to be at least 2 units away from pKa values (~2 and ~9).
Column overloadReduce sample concentration or injection volume.
Fronting Sample solvent stronger than mobile phaseDissolve sample in the mobile phase or a weaker solvent.
Sample overloadReduce sample concentration.
Column void/channelingReplace the column.
Splitting Mobile phase pH close to a pKaAdjust and buffer the mobile phase pH away from pKa values.
Partially blocked column inlet fritBackflush or replace the column.
Severe sample solvent mismatchDissolve the sample in the mobile phase.

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol outlines a systematic approach to preparing a buffered mobile phase to improve the peak shape of this compound.

  • Determine Analyte pKa: The relevant pKa values for this compound are approximately 2 and 9.[1]

  • Select a pH Range: To ensure the analyte is in a single ionic state, choose a pH that is at least 2 units away from the pKa values. For this compound, a pH below 2 (e.g., pH 1.8) or between pH 4 and 7 would be suitable starting points.[1]

  • Prepare Buffered Mobile Phases:

    • Low pH: Prepare an aqueous mobile phase with 25 mM phosphate buffer or 0.1% formic/phosphoric acid, and adjust the pH to the desired value (e.g., 2.5).[1]

    • Mid-range pH: Prepare an aqueous mobile phase with 25 mM phosphate or acetate buffer and adjust the pH to the desired value (e.g., 4.5).[1]

  • Equilibrate the System: For each new mobile phase composition, ensure the column is fully equilibrated by flushing with at least 10-15 column volumes.

  • Inject a Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Compare the peak symmetry (tailing factor or asymmetry factor) from the chromatograms obtained at the different pH values.

  • Optimize: Select the pH that provides the best peak shape and proceed with further method optimization (e.g., adjusting the organic solvent ratio).

Protocol 2: General HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample and instrumentation.

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm), preferably end-capped.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Phosphoric Acid).[1] Filter the sample through a 0.45 µm syringe filter before injection.[3]

References

Technical Support Center: Synthesis of D-p-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of D-p-hydroxyphenylglycine (D-HPG). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical routes for synthesizing racemic D,L-p-hydroxyphenylglycine?

A1: The two most common starting points for the synthesis of racemic D,L-p-hydroxyphenylglycine (DL-HPG) or its precursors are the Strecker synthesis and the Bucherer-Bergs reaction, both of which utilize p-hydroxybenzaldehyde as a key starting material. The resulting racemic mixture is then typically resolved to isolate the desired D-enantiomer.

Q2: What is the main challenge in the Strecker synthesis of D,L-p-hydroxyphenylglycine?

A2: A significant challenge in the Strecker synthesis is the competing formation of 4-hydroxymandelonitrile, which can reduce the yield of the desired α-aminonitrile intermediate. Careful control of reaction conditions is crucial to minimize this side reaction.

Q3: I'm observing a significant amount of polymer in my Bucherer-Bergs reaction. What could be the cause?

A3: Polymerization of p-hydroxybenzaldehyde is a known side reaction in the Bucherer-Bergs synthesis, especially under suboptimal conditions. This can be caused by prolonged reaction times, high temperatures, or inappropriate solvent choices.

Q4: My enzymatic conversion of DL-5-(4-hydroxyphenyl)hydantoin is slow or incomplete. What are the likely reasons?

A4: Slow or incomplete conversion in the hydantoinase process can be due to several factors. The low solubility of the hydantoin substrate can be rate-limiting. Additionally, the D-carbamoylase enzyme is often the slower of the two enzymes in the cascade, leading to the accumulation of the N-carbamoyl intermediate.[1] Ammonium ions, a byproduct of the reaction, can also inhibit the N-carbamoylase.[2]

Troubleshooting Guides

Strecker Synthesis of D,L-p-Hydroxyphenylglycine

The Strecker synthesis is a two-step process involving the formation of an α-aminonitrile from p-hydroxybenzaldehyde, followed by hydrolysis to the amino acid.[3]

Common Problems and Solutions

Problem Potential Cause Troubleshooting Steps & Recommendations
Low yield of α-aminonitrile Formation of 4-hydroxymandelonitrile: Cyanide can directly attack the carbonyl group of p-hydroxybenzaldehyde.- Ensure a sufficient excess of ammonia or ammonium salt to favor imine formation. - Control the reaction temperature; lower temperatures can sometimes favor the desired pathway.
Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Gradually increase the reaction temperature, but be mindful of potential side reactions.
Low yield of D,L-p-hydroxyphenylglycine after hydrolysis Incomplete hydrolysis of the nitrile: Insufficient acid concentration or reaction time.- Use a sufficiently concentrated acid (e.g., concentrated HCl) for hydrolysis. - Extend the reflux time, monitoring the reaction progress by TLC or HPLC.
Formation of byproducts during hydrolysis: The phenolic hydroxyl group can be sensitive to harsh acidic conditions.- Consider using milder hydrolysis conditions if possible, although this may require longer reaction times. - Protect the hydroxyl group prior to the Strecker synthesis and deprotect it afterward, though this adds extra steps.
Product is difficult to purify Presence of unreacted p-hydroxybenzaldehyde and 4-hydroxymandelonitrile. - Optimize the initial aminonitrile formation to maximize conversion. - Utilize recrystallization to purify the final amino acid product. The isoelectric point of p-hydroxyphenylglycine (around pH 5-6) can be used to precipitate it from the solution.[3]

Experimental Protocol: Two-Step Strecker Synthesis of D,L-p-Hydroxyphenylglycine [3]

Step 1: Formation of 2-amino-2-(4-hydroxyphenyl)acetonitrile

  • Reagent Preparation: Prepare a solution of ammonium chloride in aqueous ammonia and a separate aqueous solution of sodium cyanide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-hydroxybenzaldehyde in methanol or ethanol. Cool the flask in an ice bath.

  • Addition of Reagents: Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with continuous stirring. Following this, slowly add the sodium cyanide solution via the dropping funnel while maintaining a low temperature.

  • Reaction: Allow the mixture to stir at a low temperature for a specified time, then let it warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Isolation: The crude α-aminonitrile may precipitate out of the solution or can be isolated by extraction after careful neutralization and work-up.

Step 2: Hydrolysis to D,L-p-Hydroxyphenylglycine

  • Reaction Setup: Suspend the crude 2-amino-2-(4-hydroxyphenyl)acetonitrile in a solution of concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Isolation and Purification: After cooling, the D,L-p-hydroxyphenylglycine hydrochloride salt may precipitate and can be collected by filtration. To obtain the free amino acid, dissolve the salt in water and adjust the pH to the isoelectric point (approximately 5-6) with a base like aqueous ammonia. The precipitated D,L-p-hydroxyphenylglycine is then filtered, washed with cold water and ethanol, and dried.

Logical Workflow for Strecker Synthesis Troubleshooting

Strecker_Troubleshooting Start Start Strecker Synthesis LowYield_AminoNitrile Low Yield of α-Aminonitrile? Start->LowYield_AminoNitrile Check_Reagents Check Reagent Stoichiometry (Excess Ammonia) LowYield_AminoNitrile->Check_Reagents Yes LowYield_HPG Low Yield of DL-HPG after Hydrolysis? LowYield_AminoNitrile->LowYield_HPG No Optimize_Temp_Time Optimize Reaction Temperature and Time Check_Reagents->Optimize_Temp_Time Optimize_Temp_Time->LowYield_AminoNitrile Check_Hydrolysis Check Hydrolysis Conditions (Acid Conc., Time) LowYield_HPG->Check_Hydrolysis Yes Purification_Issues Purification Difficulties? LowYield_HPG->Purification_Issues No Check_Hydrolysis->LowYield_HPG Optimize_Crystallization Optimize Crystallization (pH Adjustment) Purification_Issues->Optimize_Crystallization Yes Success Successful Synthesis Purification_Issues->Success No Optimize_Crystallization->Purification_Issues Bucherer_Bergs_Troubleshooting Start Start Bucherer-Bergs Synthesis LowYield Low Yield of Hydantoin? Start->LowYield Check_Polymerization Check for Polymerization LowYield->Check_Polymerization Yes Side_Products Significant Side Products (e.g., Ureido Acids)? LowYield->Side_Products No Check_Volatilization Prevent Reagent Volatilization (Sealed Vessel) Check_Polymerization->Check_Volatilization Check_Ratios_pH Verify Reagent Ratios and pH Check_Volatilization->Check_Ratios_pH Check_Ratios_pH->LowYield Optimize_Workup Optimize Workup (pH control) Side_Products->Optimize_Workup Yes Success Successful Synthesis Side_Products->Success No Optimize_Workup->Side_Products Enzymatic_Pathway DL_HPH DL-5-(4-hydroxyphenyl)hydantoin D_HPH D-5-(4-hydroxyphenyl)hydantoin DL_HPH->D_HPH L_HPH L-5-(4-hydroxyphenyl)hydantoin DL_HPH->L_HPH N_Carbamoyl N-carbamoyl-D-p- hydroxyphenylglycine D_HPH->N_Carbamoyl D-hydantoinase L_HPH->D_HPH Racemization D_HPG This compound N_Carbamoyl->D_HPG D-carbamoylase

References

Technical Support Center: D-p-hydroxyphenylglycine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of D-p-hydroxyphenylglycine (D-HPG).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly focusing on challenges related to crystallization and chiral resolution.

Problem Potential Cause Recommended Solution Expected Outcome
Low Yield of D-HPG Crystals Incomplete crystallization; Suboptimal solvent system; Loss of product during washing.Optimize cooling rate and crystallization time. Screen different solvent systems or anti-solvents. Use chilled solvents for washing the crystals.Increased recovery of the desired D-HPG enantiomer.
Poor Optical Purity / Enantiomeric Excess (ee) Inefficient chiral resolution; Co-crystallization of the L-isomer; Incomplete separation of diastereomeric salts.Screen various chiral resolving agents (e.g., aromatic sulfonic acids).[1][2] Optimize the stoichiometry of the resolving agent. Perform recrystallization of the diastereomeric salt.[3]Enantiomeric excess >99%.
Presence of Chemical Impurities Incomplete reaction from synthesis; Side-products from the synthetic route; Residual solvents or reagents.[4][]Recrystallize the final product.[6] Employ chromatographic techniques (e.g., HPLC) for purification.[7] Ensure proper drying of the final product to remove residual solvents.High chemical purity of the final D-HPG product.
Difficulty in Racemizing the Undesired L-isomer Ineffective racemization agent or conditions.Use an appropriate racemization agent like salicylaldehyde in a suitable solvent such as acetic acid.[8] Heat the undesired L-isomer salt in water to induce racemization for reuse.[1]Efficient conversion of the L-isomer back to the racemic mixture for recycling, improving overall process economy.[9]
Inconsistent Crystal Form or Size Variations in crystallization conditions (temperature, agitation, supersaturation).Implement controlled crystallization by seeding the solution with D-HPG crystals.[8] Utilize anti-solvent crystallization methods for better control over particle size.[6]Consistent production of the desired crystal form with good handling properties.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of DL-p-hydroxyphenylglycine?

A1: The most prevalent and industrially viable methods for resolving racemic DL-p-hydroxyphenylglycine are preferential crystallization and the formation of diastereomeric salts.[9] Preferential crystallization often involves the use of aromatic sulfonic acids, such as benzenesulfonic acid, p-toluenesulfonic acid, and o-toluenesulfonic acid, to form salts that can be selectively crystallized.[1][3]

Q2: How can I improve the yield and optical purity of this compound during purification?

A2: To enhance the yield and optical purity, careful selection of a resolving agent is crucial.[2] Aromatic sulfonates have been shown to be effective.[3] Optimizing the crystallization conditions, such as solvent, temperature, and cooling rate, is also critical. For instance, using a supersaturated solution and seeding with pure D-HPG salt crystals can promote the crystallization of the desired enantiomer.[8] Additionally, the undesired L-isomer can be racemized and recycled to improve the overall yield.[1]

Q3: What are the typical impurities I might encounter in my purified this compound?

A3: Impurities in D-HPG can be broadly categorized as organic and inorganic. Organic impurities may include the undesired L-enantiomer, unreacted starting materials from the synthesis, and by-products of side reactions.[4][10] Residual solvents from the purification process are another common type of impurity.[4] Inorganic impurities could stem from reagents, catalysts, or heavy metals.[]

Q4: Which analytical techniques are best suited for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining both the chemical and chiral purity of this compound.[7] Chiral HPLC columns can separate the D- and L-enantiomers to determine the enantiomeric excess. Other techniques like UV-Visible Spectrophotometry can be used for quantification, though with lower specificity.[7] For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable.[]

Q5: Can you provide a starting point for a protocol on this compound purification?

A5: A common and effective method is the resolution of DL-p-hydroxyphenylglycine using an aromatic sulfonic acid. A detailed experimental protocol for this process is provided in the following section.

Experimental Protocols

Protocol: Optical Resolution of DL-p-Hydroxyphenylglycine via Diastereomeric Salt Crystallization with p-Toluenesulfonic Acid

This protocol describes a representative method for the chiral resolution of racemic p-hydroxyphenylglycine.

Materials:

  • DL-p-hydroxyphenylglycine (DL-HPG)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Ethanol

  • Seed crystals of this compound p-toluenesulfonate salt

Procedure:

  • Salt Formation:

    • In a reaction vessel, suspend DL-p-hydroxyphenylglycine in deionized water.

    • Add an equimolar amount of p-toluenesulfonic acid monohydrate.

    • Heat the mixture with stirring until all solids dissolve, forming a clear solution of the DL-p-hydroxyphenylglycine p-toluenesulfonate salt.

  • Preferential Crystallization:

    • Cool the solution to a specific temperature (e.g., 30°C) to achieve supersaturation.

    • Inoculate the supersaturated solution with a small amount of this compound p-toluenesulfonate seed crystals.[11]

    • Stir the mixture gently at this temperature for a set period (e.g., 90 minutes) to allow for the preferential crystallization of the D-enantiomer salt.[8]

  • Isolation of the D-Enantiomer Salt:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold deionized water or ethanol to remove the mother liquor containing the L-enantiomer.

    • Dry the crystals under vacuum.

  • Liberation of Free this compound:

    • Dissolve the dried this compound p-toluenesulfonate salt in deionized water.

    • Adjust the pH of the solution to the isoelectric point of p-hydroxyphenylglycine (around pH 6) using a sodium hydroxide solution to precipitate the free amino acid.

    • Cool the mixture to ensure complete precipitation.

  • Final Purification:

    • Collect the precipitated this compound by filtration.

    • Wash the crystals with cold deionized water to remove any remaining salts.

    • Dry the final product under vacuum.

  • Racemization of the L-Enantiomer (Optional):

    • The mother liquor, rich in the L-p-hydroxyphenylglycine p-toluenesulfonate salt, can be heated (e.g., at 140°C in water) to racemize the L-enantiomer back to the DL-form for reuse in subsequent resolution batches.[1]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification Start Purification Issue Identified (e.g., Low Yield, Poor Purity) AnalyzePurity Analyze Purity (HPLC, Chiral HPLC) Start->AnalyzePurity AnalyzeYield Analyze Yield (Mass Balance) Start->AnalyzeYield CausePurity Impurity Issue? - Co-crystallization - Residual Solvents - Incomplete Resolution AnalyzePurity->CausePurity CauseYield Yield Issue? - Incomplete Crystallization - Product Loss - Suboptimal Conditions AnalyzeYield->CauseYield SolutionPurity Optimize Resolution - Screen Resolving Agents - Recrystallize - Improve Washing CausePurity->SolutionPurity SolutionYield Optimize Crystallization - Adjust Temperature/Time - Use Anti-solvent - Seed Crystals CauseYield->SolutionYield Verify Re-analyze Product SolutionPurity->Verify SolutionYield->Verify Result Problem Resolved? Verify->Result End Purification Optimized Result->End Yes Restart Re-evaluate Result->Restart No Restart->Start

Caption: Troubleshooting workflow for D-HPG purification.

DiastereomericSaltCrystallization cluster_input Starting Materials cluster_process Purification Process cluster_output Outputs cluster_final_steps Final Product & Recycling DL_HPG DL-p-Hydroxyphenylglycine (Racemic Mixture) SaltFormation 1. Diastereomeric Salt Formation in Solution DL_HPG->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., p-TsOH) ResolvingAgent->SaltFormation Crystallization 2. Preferential Crystallization (Cooling & Seeding) SaltFormation->Crystallization Filtration 3. Filtration Crystallization->Filtration D_Salt Crystallized D-HPG Salt (High Optical Purity) Filtration->D_Salt MotherLiquor Mother Liquor with L-HPG Salt Filtration->MotherLiquor Liberation 4. Liberation of Free D-HPG (pH Adjustment) D_Salt->Liberation Racemization 5. Racemization of L-HPG Salt (for Reuse) MotherLiquor->Racemization FinalProduct Pure this compound Liberation->FinalProduct Recycle Recycled DL-HPG Racemization->Recycle

References

Technical Support Center: Overcoming Low Solubility of D-p-Hydroxyphenylglycine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-p-hydroxyphenylglycine (D-HPG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of D-HPG and its substrates during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (D-HPG) poorly soluble in water?

A1: this compound is a zwitterionic amino acid, meaning it has both a positive (amino group) and a negative (carboxyl group) charge at its isoelectric point. This structure promotes strong intermolecular interactions (crystal lattice energy), making it difficult for water molecules to solvate and dissolve the compound effectively. Its solubility in water is approximately 5 g/L at 20°C.[1]

Q2: What are the common approaches to overcome the low solubility of D-HPG?

A2: Several strategies can be employed to enhance the solubility of D-HPG, including:

  • pH Adjustment: Moving the pH away from the isoelectric point of D-HPG increases its net charge, thereby increasing its solubility in aqueous solutions.

  • Salt Formation: Converting D-HPG into a salt, for example, with sulfonic acids like p-toluenesulfonic acid, can significantly improve its solubility.[2]

  • Co-solvents: The use of organic co-solvents such as methanol or ethanol can increase the solubility of D-HPG.

  • Enzymatic Synthesis from More Soluble Precursors: Utilizing enzymatic methods to produce D-HPG from more soluble starting materials, such as DL-p-hydroxyphenylhydantoin (DL-HPH), can circumvent the direct dissolution of D-HPG. However, the low solubility of the substrate itself can still be a challenge.

Q3: In the enzymatic synthesis of D-HPG, the substrate DL-p-hydroxyphenylhydantoin (DL-HPH) is also poorly soluble. How is this typically handled?

A3: Due to the low solubility of DL-HPH, it is often added to the reaction mixture as a slurry. The enzymatic reaction then proceeds as the solid substrate slowly dissolves, driving the equilibrium towards the product. In some bioprocesses, cell wall engineering of the biocatalyst (e.g., E. coli) is employed to enhance the bioavailability of the sparingly soluble substrate.[3]

Troubleshooting Guides

Issue 1: Low Yield in Chemical Synthesis/Resolution due to Precipitation
Symptom Possible Cause Suggested Solution
Premature precipitation of starting material or intermediate. The solvent system is not optimal for maintaining the solubility of all components throughout the reaction.- Increase the proportion of the organic co-solvent (e.g., acetic acid) in the reaction mixture.- Increase the reaction temperature to improve solubility.- Consider using a different salt-forming agent that yields a more soluble diastereomeric salt.
Co-precipitation of desired and undesired enantiomers. Supersaturation of both enantiomers is occurring, leading to non-selective crystallization.- Carefully control the cooling rate during crystallization to allow for selective precipitation of the desired enantiomer.- Use seed crystals of the desired enantiomer to initiate selective crystallization.- Adjust the solvent composition to maximize the solubility difference between the diastereomeric salts.
Low recovery of the final D-HPG product after neutralization. The pH of the solution is at or near the isoelectric point of D-HPG, minimizing its solubility and causing it to precipitate out of the mother liquor.- Ensure the pH is carefully adjusted to the isoelectric point (around 6) to maximize the precipitation of D-HPG.- Cool the solution after pH adjustment to further decrease the solubility of D-HPG.- Wash the precipitated D-HPG with cold water to remove residual salts without significant product loss.
Issue 2: Inefficient Enzymatic Conversion of Low-Solubility Substrates
Symptom Possible Cause Suggested Solution
Slow reaction rate and incomplete conversion. The dissolution of the sparingly soluble substrate (e.g., DL-HPH) is the rate-limiting step.- Increase the agitation speed to enhance the mass transfer of the solid substrate into the solution.- Decrease the particle size of the substrate to increase its surface area and dissolution rate.- Consider using a whole-cell biocatalyst with engineered cell walls for improved substrate uptake.[3]
Enzyme inhibition or inactivation. High local concentrations of the substrate or product, or suboptimal reaction conditions.- Add the substrate in a fed-batch manner to avoid high initial concentrations.- Optimize the pH and temperature of the reaction to ensure enzyme stability and activity.- Immobilize the enzyme to improve its stability and facilitate its reuse.
Product inhibition. The accumulation of the product (D-HPG) may inhibit the activity of the enzymes (hydantoinase or carbamoylase).- Implement in-situ product removal techniques, such as crystallization or extraction, to keep the product concentration below the inhibitory level.

Data Presentation

Table 1: Solubility of this compound and its Sulfonic Acid Salts in Water [2]

CompoundTemperature (°C)Solubility (g / 100 g of water)
This compound p-toluene sulfonic acid salt 109.62
3013.99
5018.78
DL-p-Hydroxyphenylglycine p-toluene sulfonic acid salt (Racemate) 1013.15
3024.89
5041.30
This compound m-xylene sulfonic acid salt 1017.33
3034.94
DL-p-Hydroxyphenylglycine m-xylene sulfonic acid salt (Racemate) 1059.26
3093.27

Experimental Protocols

Protocol 1: Crystallization-Induced Asymmetric Transformation of DL-p-Hydroxyphenylglycine

This protocol is based on the principle of resolving a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by in-situ racemization of the undesired enantiomer and crystallization of the desired one.

Workflow Diagram:

G Asymmetric Transformation Workflow cluster_0 Reaction Setup cluster_1 Transformation and Crystallization cluster_2 Product Isolation A Suspend DL-p-hydroxyphenylglycine in aqueous acetic acid B Add chiral resolving agent (e.g., D-3-bromocamphor-8-sulfonate) A->B C Add racemization agent (e.g., salicylaldehyde) B->C D Heat the mixture to facilitate diastereomeric salt formation and racemization C->D E Cool the solution to induce crystallization of the less soluble D-HPG salt D->E F Isolate the crystallized salt by filtration E->F G Neutralize the purified salt to yield D-HPG F->G H Wash and dry the final product G->H

Caption: Workflow for the asymmetric transformation of DL-p-hydroxyphenylglycine.

Methodology:

  • Reaction Setup:

    • Suspend a racemic mixture of DL-p-hydroxyphenylglycine in a suitable solvent, such as 95% (v/v) aqueous acetic acid.

    • Add a chiral resolving agent, for example, D-3-bromocamphor-8-sulfonic acid.

    • Introduce a racemization agent, such as salicylaldehyde, to the mixture.

  • Asymmetric Transformation:

    • Heat the reaction mixture to reflux to allow for the formation of the diastereomeric salts and to facilitate the racemization of the L-enantiomer.

    • Add seed crystals of the this compound salt to initiate crystallization.

    • Continue stirring at an elevated temperature (e.g., 100°C) for a defined period (e.g., 90 minutes) to allow for the transformation and crystallization to proceed.

  • Product Isolation:

    • Collect the crystalline precipitate of the this compound salt by filtration.

    • Wash the collected crystals with acetic acid and then dry them.

  • Liberation of D-HPG:

    • Dissolve the obtained this compound salt in water under heating.

    • Adjust the pH of the solution to the isoelectric point of D-HPG (approximately pH 6) using an aqueous sodium hydroxide solution.

    • Stir the solution under cooling (e.g., with ice) to promote the precipitation of D-HPG.

    • Collect the crystalline D-HPG by filtration, wash with cold water, and dry.

Protocol 2: Enzymatic Synthesis of D-HPG via the Hydantoinase Process

This protocol utilizes whole microbial cells co-expressing D-hydantoinase and D-carbamoylase for the conversion of DL-p-hydroxyphenylhydantoin (DL-HPH) to D-HPG.

Signaling Pathway Diagram:

G Enzymatic Synthesis of D-HPG cluster_0 Substrate cluster_1 Enzymatic Conversion cluster_2 Product A DL-p-Hydroxyphenylhydantoin (DL-HPH) B D-Hydantoinase A->B (D-enantiomer) C N-Carbamoyl-D-p-hydroxyphenylglycine B->C D D-Carbamoylase C->D E This compound (D-HPG) D->E

Caption: Two-step enzymatic conversion of DL-HPH to D-HPG.

Methodology:

  • Biocatalyst Preparation:

    • Cultivate recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5).

    • Resuspend the cell pellet in the reaction buffer to create a whole-cell biocatalyst suspension.

  • Enzymatic Reaction:

    • Add the substrate, DL-p-hydroxyphenylhydantoin (DL-HPH), to the cell suspension. Due to its low solubility, the substrate is typically added as a slurry.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-50°C) with agitation.

    • Monitor the progress of the reaction by analyzing the concentration of D-HPG using methods such as High-Performance Liquid Chromatography (HPLC).

  • Product Recovery:

    • Upon completion of the reaction (e.g., after 32 hours for a 100% conversion of 140 mM DL-HPH), separate the biocatalyst (cells) from the reaction mixture by centrifugation.[3]

    • Collect the supernatant containing the dissolved D-HPG.

    • Isolate the D-HPG from the supernatant through downstream processing steps, such as crystallization by pH adjustment.

References

identifying and minimizing byproducts in D-p-hydroxyphenylglycine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts during the synthesis of D-p-hydroxyphenylglycine (D-HPG).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary methods for synthesizing this compound are chemical synthesis and enzymatic synthesis. Chemical routes often involve the resolution of a racemic mixture of p-hydroxyphenylglycine, for instance, through crystallization-induced asymmetric transformation or the Dane salt method.[1] Enzymatic synthesis, particularly the hydantoinase process, has become a more sustainable and efficient alternative, offering milder reaction conditions and high stereoselectivity.[1][2]

Q2: What is racemization and why is it a significant concern in D-HPG synthesis?

A2: Racemization is the conversion of a pure enantiomer (like D-HPG) into a mixture of both D- and L-enantiomers. This is a critical issue because the biological and pharmaceutical activity of D-HPG is highly specific to the D-enantiomer. p-Hydroxyphenylglycine is particularly susceptible to racemization due to the acidity of the alpha-carbon proton, which can be easily removed, leading to a loss of stereochemical integrity.[3]

Q3: What are the key byproducts to look out for in the enzymatic hydantoinase process?

A3: In the hydantoinase process for D-HPG synthesis, common byproducts include unreacted starting material (DL-p-hydroxyphenylhydantoin), the intermediate N-carbamoyl-D-p-hydroxyphenylglycine, and the undesired L-enantiomer (L-p-hydroxyphenylglycine) if the enzymes are not completely stereospecific or if the racemization of the remaining L-hydantoin is incomplete.[4][5]

Q4: Which analytical techniques are most suitable for identifying and quantifying byproducts in D-HPG synthesis?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing the purity of D-HPG.[1] Chiral HPLC methods are particularly crucial for separating and quantifying the L-enantiomer from the desired D-enantiomer. Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the identification and quantification of other process-related impurities.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to byproduct formation during D-HPG synthesis.

Issue 1: High Levels of L-p-hydroxyphenylglycine in the Final Product (Chemical Synthesis)

Possible Causes:

  • Racemization during reaction: Harsh reaction conditions, such as high temperatures or the use of strong bases, can cause the desired D-enantiomer to convert to the L-enantiomer.[3]

  • Inefficient resolution: In resolution-racemization methods, the separation of the diastereomeric salts may be incomplete, leading to contamination with the L-enantiomer.

Solutions:

  • Optimize reaction conditions:

    • Maintain strict control over the reaction temperature; consider running reactions at lower temperatures (e.g., 0 °C) if racemization is persistent.[3]

    • Choose a weaker, sterically hindered base to minimize the abstraction of the alpha-proton.[1]

    • Minimize the reaction time to reduce the exposure of the product to harsh conditions.

  • Improve crystallization process:

    • Ensure the supersaturated solution is prepared correctly.

    • Use a sufficient amount of high-purity seed crystals of the desired diastereomeric salt.

    • Optimize the cooling rate to promote selective crystallization.

Issue 2: Presence of Unreacted Intermediates in Enzymatic Synthesis

Possible Causes:

  • Suboptimal enzyme activity: The hydantoinase or carbamoylase may not be functioning at its optimal pH or temperature.

  • Poor substrate solubility: The starting material, DL-p-hydroxyphenylhydantoin, has low solubility, which can limit the reaction rate.[6]

  • Enzyme inhibition: The product (D-HPG) or byproducts may be inhibiting the enzymes.

Solutions:

  • Optimize reaction conditions:

    • Adjust the pH and temperature of the reaction mixture to the optimal range for both hydantoinase and carbamoylase.

    • Ensure adequate agitation to keep the substrate suspended.[7]

  • Improve substrate availability:

    • Consider using a slurry of the substrate to maintain a saturated solution.[1]

  • Enzyme and process optimization:

    • Increase the enzyme loading.

    • Investigate the use of immobilized enzymes for better stability and reusability.[7]

Byproduct Summary Tables

Table 1: Potential Byproducts in Chemical Synthesis of this compound

Byproduct/ImpurityPotential OriginRecommended Analytical Method
L-p-hydroxyphenylglycineRacemization of D-HPG, incomplete resolutionChiral HPLC
Unreacted DL-p-hydroxyphenylglycineIncomplete reactionHPLC
Resolving Agent (e.g., D-3-bromocamphor-8-sulfonate)Incomplete removal during workupHPLC, LC-MS
Racemizing Agent (e.g., salicylaldehyde)Incomplete removal during workupHPLC, GC-MS
Byproducts from Dane Salt protection/deprotectionSide reactions during protection or deprotection stepsLC-MS, GC-MS

Table 2: Potential Byproducts in Enzymatic (Hydantoinase) Synthesis of this compound

Byproduct/ImpurityPotential OriginRecommended Analytical Method
L-p-hydroxyphenylglycineNon-specific enzyme activity, inefficient racemization of L-hydantoinChiral HPLC
DL-p-hydroxyphenylhydantoinIncomplete conversionHPLC
N-carbamoyl-D-p-hydroxyphenylglycineIncomplete hydrolysis by carbamoylaseHPLC, LC-MS

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of D- and L-p-hydroxyphenylglycine

This protocol outlines a general method for the separation and quantification of D- and L-p-hydroxyphenylglycine enantiomers.

1. Materials and Reagents:

  • This compound standard

  • L-p-hydroxyphenylglycine standard

  • Mobile phase (e.g., copper (II) sulfate solution or a mixture of organic solvent and buffer, depending on the chiral stationary phase)

  • Sample of synthesized this compound

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Chiral column (e.g., a column with a chiral stationary phase like a cyclodextrin-based or Pirkle-type phase)

  • UV detector

3. Procedure:

  • Standard Preparation: Prepare stock solutions of D- and L-p-hydroxyphenylglycine in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized D-HPG sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Set the column temperature as recommended by the column manufacturer.

    • Equilibrate the column with the mobile phase at a constant flow rate.

    • Set the UV detector to a wavelength where p-hydroxyphenylglycine has significant absorbance (e.g., around 225 nm or 274 nm).

  • Analysis:

    • Inject the standard solutions to determine the retention times for the D- and L-enantiomers and to generate a calibration curve.

    • Inject the sample solution.

    • Identify the peaks for D- and L-p-hydroxyphenylglycine in the sample chromatogram based on their retention times.

    • Quantify the amount of each enantiomer using the calibration curve.

Visualizations

Byproduct_Formation_Chemical_Synthesis DL_HPG DL-p-hydroxyphenylglycine Diastereomeric_Salts Diastereomeric Salts (D-HPG Salt & L-HPG Salt) DL_HPG->Diastereomeric_Salts + Resolving Agent Resolving_Agent Chiral Resolving Agent Racemizing_Agent Racemizing Agent (e.g., Salicylaldehyde) D_HPG_Salt_Crystals Crystallized D-HPG Salt Diastereomeric_Salts->D_HPG_Salt_Crystals Selective Crystallization L_HPG_Salt_Solution L-HPG Salt in Solution Diastereomeric_Salts->L_HPG_Salt_Solution D_HPG This compound (Product) D_HPG_Salt_Crystals->D_HPG Neutralization Racemization Racemization L_HPG_Salt_Solution->Racemization + Racemizing Agent L_HPG_byproduct L-p-hydroxyphenylglycine (Byproduct) D_HPG->L_HPG_byproduct Racemization (Side Reaction) Racemization->DL_HPG Recycle Byproduct_Formation_Enzymatic_Synthesis cluster_byproducts Potential Byproducts DL_HPH DL-p-hydroxyphenylhydantoin (Starting Material) D_HPH D-p-hydroxyphenylhydantoin DL_HPH->D_HPH L_HPH L-p-hydroxyphenylhydantoin DL_HPH->L_HPH DL_HPH_byproduct Unreacted DL-HPH N_Carbamoyl_D_HPG N-carbamoyl-D-p-hydroxyphenylglycine (Intermediate) D_HPH->N_Carbamoyl_D_HPG Ring Opening Hydantoinase D-Hydantoinase D_HPH->Hydantoinase L_HPH->D_HPH Racemization Racemase Hydantoin Racemase L_HPH->Racemase D_HPG This compound (Product) N_Carbamoyl_D_HPG->D_HPG Hydrolysis Carbamoylase D-Carbamoylase N_Carbamoyl_D_HPG->Carbamoylase N_Carbamoyl_D_HPG_byproduct Unreacted Intermediate L_HPG_byproduct L-p-hydroxyphenylglycine (Byproduct) Troubleshooting_Workflow Start Byproduct Detected in D-HPG Synthesis Identify_Byproduct Identify Byproduct (e.g., HPLC, LC-MS) Start->Identify_Byproduct Is_L_HPG Is it L-HPG? Identify_Byproduct->Is_L_HPG Is_Intermediate Is it an unreacted intermediate? Is_L_HPG->Is_Intermediate No Optimize_Conditions Optimize Reaction Conditions (Temp, Base, pH) Is_L_HPG->Optimize_Conditions Yes Other_Impurity Is it another process impurity? Is_Intermediate->Other_Impurity No Check_Enzyme_Activity Check/Optimize Enzyme Activity Is_Intermediate->Check_Enzyme_Activity Yes Review_Workup Review Purification/ Workup Procedure Other_Impurity->Review_Workup Yes Improve_Resolution Improve Resolution/ Crystallization Optimize_Conditions->Improve_Resolution End Byproduct Minimized Optimize_Conditions->End Improve_Resolution->End Improve_Substrate_Solubility Improve Substrate Solubility/Mixing Check_Enzyme_Activity->Improve_Substrate_Solubility Improve_Substrate_Solubility->End Review_Workup->End

References

Technical Support Center: Enhancing Enzyme Stability for D-p-Hydroxyphenylglycine (D-HPG) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the enzymatic production of D-p-hydroxyphenylglycine (D-HPG), a key intermediate in the synthesis of β-lactam antibiotics. Here you will find troubleshooting guidance and frequently asked questions to address common challenges related to enzyme stability and process efficiency.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the enzymatic synthesis of D-HPG.

ProblemPossible CausesSuggested Solutions
Low D-HPG Yield 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and buffer components to identify the optimal conditions for your specific enzyme.
2. Low Enzyme Activity: The enzyme may have low intrinsic activity or may have been partially inactivated.2. Verify Enzyme Activity: Conduct a standard activity assay to confirm the specific activity of your enzyme batch. Consider protein engineering to improve catalytic efficiency.
3. Poor Substrate Solubility: The substrate, such as DL-p-hydroxyphenylhydantoin (DL-HPH), may not be fully dissolved, limiting its availability to the enzyme.3. Improve Substrate Dissolution: Increase agitation, consider the use of co-solvents (if compatible with the enzyme), or add the substrate in a slurry form.
4. Product Inhibition: Accumulation of D-HPG or byproducts may be inhibiting the enzyme.4. In Situ Product Removal: Investigate methods for continuous product removal from the reaction mixture.
Rapid Loss of Enzyme Activity During Reaction 1. Thermal Instability: The enzyme denatures at the operating temperature.1. Lower Reaction Temperature: Determine the enzyme's optimal temperature and operate slightly below it.
2. Enzyme Immobilization: Immobilize the enzyme on a solid support, such as calcium alginate, which can enhance thermal stability.
3. Protein Engineering: Introduce mutations to enhance the thermostability of the enzyme.
2. pH Instability: The reaction pH is outside the enzyme's stable range.1. Maintain Optimal pH: Use a robust buffer system to maintain the optimal pH throughout the reaction.
3. Presence of Proteases or Inhibitors: Contaminants in the enzyme preparation or reaction mixture are degrading or inhibiting the enzyme.1. Purify Enzyme: If using a crude enzyme preparation, further purification steps may be necessary.
2. Add Protease Inhibitors: If protease contamination is suspected, add appropriate inhibitors.
Inconsistent Results Between Batches 1. Variability in Enzyme Preparation: Different batches of the enzyme may have different specific activities or purity.1. Standardize Enzyme Quantification: Accurately determine the protein concentration and specific activity of each enzyme batch before use.
2. Inconsistent Reagent Quality: Variations in the quality of substrates, cofactors, or buffer components.2. Use High-Purity Reagents: Ensure all reagents are of high quality and from a reliable source.
3. Procedural Variations: Minor differences in experimental setup or execution.3. Standardize Protocols: Adhere strictly to a detailed and validated experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the main enzymatic routes for D-HPG production?

A1: There are two primary enzymatic pathways for D-HPG synthesis. The first is a two-enzyme cascade that utilizes a D-hydantoinase and an N-carbamoyl-D-amino acid hydrolase (D-carbamoylase) to convert DL-p-hydroxyphenylhydantoin (DL-HPH) into D-HPG. The second is a multi-enzyme cascade, often involving three or four enzymes, that can produce D-HPG from simpler starting materials like L-tyrosine or racemate DL-HPG. This latter pathway frequently employs an engineered meso-diaminopimelate dehydrogenase (DAPDH) for the key reductive amination step.[1][2]

Q2: My enzyme's stability is poor. What are the primary strategies to improve it?

A2: The main strategies to enhance enzyme stability include:

  • Protein Engineering: This involves making specific changes to the enzyme's amino acid sequence through techniques like site-directed mutagenesis to improve its intrinsic stability.[1]

  • Immobilization: Attaching or entrapping the enzyme onto a solid support (e.g., chitosan, calcium alginate) can protect it from harsh environmental conditions and improve its operational stability.[3]

  • Use of Additives: The addition of certain soluble compounds, such as substrates, polymers, or salts, can help to stabilize the enzyme's structure.

  • Whole-Cell Biocatalysis: Using whole microbial cells that express the enzyme can provide a protective environment and simplify the process by eliminating the need for enzyme purification.

Q3: How can I determine the thermal stability of my enzyme?

A3: A common method to determine thermal stability is to measure the enzyme's half-life (t½) at a specific temperature. This involves incubating the enzyme at the target temperature and taking samples at different time points to measure the remaining activity. The half-life is the time it takes for the enzyme's activity to decrease by 50%.[4]

Q4: What is a reasonable threshold for enzyme activity loss to trigger troubleshooting?

A4: While this can be process-dependent, a loss of more than 10-15% of the initial enzyme activity during the course of a single batch reaction would warrant investigation. For reusable immobilized enzymes, a similar drop in activity after only a few cycles would indicate a stability issue.

Q5: Can immobilization negatively affect my enzyme's activity?

A5: Yes, in some cases, immobilization can lead to a decrease in the observed enzyme activity. This can be due to several factors, including conformational changes in the enzyme upon binding to the support, or mass transfer limitations where the substrate has difficulty reaching the enzyme's active site within the support matrix. It is important to optimize the immobilization protocol to minimize these effects.

Quantitative Data on Enzyme Stability Improvement

The following tables summarize quantitative data on the improvement of enzymes used in D-HPG production.

Table 1: Improvement of meso-Diaminopimelate Dehydrogenase (DAPDH) Activity through Protein Engineering

Enzyme VariantSubstratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)Fold Improvement
Wild Type (PtDAPDH) 4-hydroxyphenylglyoxylate (HPGA)0.22 ± 0.011.15 ± 0.070.19 ± 0.021.0
Engineered (PtDAPDHM4) 4-hydroxyphenylglyoxylate (HPGA)2.21 ± 0.060.43 ± 0.035.13 ± 0.3326.75

Data adapted from a study on the rational design of PtDAPDH.[1][5]

Table 2: Enhanced Stability of D-hydantoinase from Bacillus theorgensis via Immobilization on Chitosan

ParameterFree EnzymeImmobilized Enzyme
Optimal Temperature 40°C50°C
Optimal pH 8.09.0
Thermal Stability Lower stability at 70°CHigher stability at 70°C
Storage Stability (4°C) Lower stabilityHigher stability
Reusability Not applicableRetained 80% activity after 7 cycles

Data from a study on the immobilization of D-hydantoinase.[3][6]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of an Enzyme

This protocol provides a general workflow for introducing specific mutations into an enzyme's gene to improve its stability or activity.

  • Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

  • Template DNA: Use a high-purity plasmid containing the wild-type gene of your enzyme as the template.

  • PCR Amplification:

    • Set up a PCR reaction containing the template DNA, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.

    • Perform PCR for 16-18 cycles. The annealing temperature should be around 55-60°C, and the extension time should be approximately 1 minute per kb of plasmid length.

  • Digestion of Parental DNA: Add the restriction enzyme DpnI to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Screening and Sequencing: Plate the transformed cells on a selective medium. Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation.

  • Protein Expression and Characterization: Express the mutant protein and purify it. Characterize its activity and stability and compare it to the wild-type enzyme.

Protocol 2: Whole-Cell Immobilization in Calcium Alginate Beads

This protocol describes the entrapment of microbial cells expressing the desired enzyme(s) in calcium alginate beads.

  • Cell Culture: Grow the recombinant microbial cells expressing the enzyme(s) for D-HPG production to the desired cell density.

  • Preparation of Solutions:

    • Prepare a sterile 2-4% (w/v) sodium alginate solution in distilled water.

    • Prepare a sterile 2-3% (w/v) calcium chloride solution in distilled water.

  • Cell Harvesting: Harvest the cells from the culture medium by centrifugation and wash them with a suitable buffer.

  • Mixing: Resuspend the cell pellet in the sodium alginate solution to create a homogeneous slurry.

  • Bead Formation:

    • Using a syringe or a peristaltic pump, add the cell-alginate mixture dropwise into the calcium chloride solution with gentle stirring.

    • Spherical beads will form as the calcium ions cross-link the alginate.

  • Curing: Allow the beads to harden in the calcium chloride solution for at least 30-60 minutes at 4°C.

  • Washing: Collect the beads by filtration and wash them with sterile distilled water or buffer to remove excess calcium chloride and un-entrapped cells.

  • Storage: The immobilized cell beads can be stored in a buffer at 4°C until use.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to improving enzyme stability for D-HPG production.

TwoEnzymeCascade cluster_reactants Substrates cluster_enzymes Enzymes cluster_intermediates Intermediate cluster_product Product DL-HPH DL-HPH Hydantoinase D-Hydantoinase DL-HPH->Hydantoinase N-Carbamoyl-D-HPG N-Carbamoyl-D-HPG Hydantoinase->N-Carbamoyl-D-HPG Carbamoylase D-Carbamoylase D-HPG D-HPG Carbamoylase->D-HPG N-Carbamoyl-D-HPG->Carbamoylase

Caption: Two-enzyme cascade for D-HPG production.

FourEnzymeCascade cluster_cofactor Cofactor Regeneration L-Tyrosine L-Tyrosine E1 L-AAD/MDH L-Tyrosine->E1 Oxidation/Hydrolysis HPGA HPGA E1->HPGA E2 Engineered DAPDH HPGA->E2 Reductive Amination D-HPG D-HPG E2->D-HPG NADP NADP E2->NADP GDH GDH NADPH NADPH GDH->NADPH NADPH->E2 NADP->GDH

Caption: Multi-enzyme cascade for D-HPG production.

EnzymeImprovementWorkflow Start Enzyme with Low Stability Decision1 Is structural information available? Start->Decision1 RationalDesign Rational Design (Site-Directed Mutagenesis) Decision1->RationalDesign Yes DirectedEvolution Directed Evolution (Random Mutagenesis) Decision1->DirectedEvolution No LibraryCreation Create Mutant Library RationalDesign->LibraryCreation DirectedEvolution->LibraryCreation Screening High-Throughput Screening LibraryCreation->Screening Analysis Improved Stability? Screening->Analysis Analysis->LibraryCreation No, iterate End Optimized Enzyme Analysis->End Yes Immobilization Consider Immobilization for further improvement End->Immobilization

Caption: Workflow for enzyme stability improvement.

References

Technical Support Center: Accurate D-p-hydroxyphenylglycine (D-HPG) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined methods for the accurate quantification of D-p-hydroxyphenylglycine (D-HPG). It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution in HPLC Inadequate chiral separation for enantiomers.- Optimize Mobile Phase: Adjust the composition of the mobile phase. For chiral separations, a typical mobile phase is a mixture of methanol, water, and an acidic modifier like formic acid.[1] - Select Appropriate Chiral Column: Polysaccharide-based columns (e.g., Chiralcel OD-H) are versatile, while crown ether-based columns (e.g., Crownpak CR-I(+)) show high selectivity for amino acids.[2] - Adjust Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can improve resolution.[1][2]
Co-elution with interfering compounds from the sample matrix.- Improve Sample Preparation: Incorporate a protein precipitation step using cold acetonitrile.[3] Centrifuge and filter the sample through a 0.22 µm syringe filter before injection.[3] - Use a Dual-Column HPLC Setup: A combination of a cation exchange and a reversed-phase column can provide better selectivity, especially for complex biological samples.[4][5]
Low Sensitivity / Poor Detection D-HPG lacks a strong chromophore for UV detection.- Pre-column Derivatization: Use a derivatizing agent like o-Phthalaldehyde (OPA) to introduce a UV-active group, allowing for detection at a more suitable wavelength (e.g., 335 nm).[6]
Insufficient sample concentration.- Concentrate the Sample: Evaporate the sample to dryness under a stream of nitrogen and reconstitute it in a smaller volume of the mobile phase.[6]
Inaccurate or Inconsistent Quantification Instability of D-HPG in the sample or standard solutions.- Proper Storage: Store D-HPG in a tightly closed container in a dry, cool, and well-ventilated place (2-8°C).[7][8] - Freshly Prepare Standards: Prepare standard solutions fresh daily to avoid degradation. Potential degradation pathways include decarboxylation and deamination.[9]
Incomplete derivatization reaction.- Control pH: Ensure the pH of the sample is within the optimal range for the derivatization reaction (e.g., pH 8.2-10.1 for AccQ•Tag).[10] - Use Excess Reagent: Ensure the derivatization reagent is in molar excess relative to the amount of D-HPG in the sample.[10]
Matrix effects in complex samples (e.g., fermentation broth).- Perform a Standard Addition Calibration: This can help to compensate for matrix effects that may suppress or enhance the analytical signal. - Use an Internal Standard: The use of a structurally similar internal standard, such as a deuterated analog of D-HPG, can improve accuracy.[9]
Peak Tailing in HPLC Secondary interactions between the analyte and the stationary phase.- Adjust Mobile Phase pH: For acidic compounds like D-HPG, adding a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape.[1][2]
Column overload.- Reduce Injection Volume or Sample Concentration: Injecting a smaller amount of the sample can prevent overloading the column.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust method for D-HPG quantification.[3] For separating D-HPG from its L-enantiomer, HPLC with a chiral stationary phase (chiral HPLC) is the predominant technique.[2]

Q2: Why is chiral separation important for this compound?

A2: The stereochemistry of D-HPG is critical to its biological activity and the efficacy of the final drug products it is used to synthesize, such as semi-synthetic β-lactam antibiotics.[1] Enantiomers of a drug can have different pharmacological, pharmacokinetic, or toxicological activities.[11]

Q3: How can I improve the detection of D-HPG by HPLC-UV?

A3: Since D-HPG lacks a strong native chromophore, pre-column derivatization with a reagent like o-Phthalaldehyde (OPA) can be used to enhance UV absorbance and improve sensitivity.[6]

Q4: Are there alternative methods to HPLC for D-HPG quantification?

A4: Yes, other methods include:

  • Enzymatic Assays: These are specific and sensitive for the quantification of the D-enantiomer.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers very high specificity and sensitivity, especially for complex biological matrices.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to make D-HPG volatile but provides high to very high specificity.[6]

Q5: What are the key considerations for sample preparation of D-HPG from a complex matrix like fermentation broth?

A5: Key steps include:

  • Cell Removal: Centrifugation to pellet cells and large debris.[3]

  • Protein Precipitation: Addition of cold acetonitrile to the supernatant to precipitate proteins.[3]

  • Filtration: Filtering the final supernatant through a 0.22 µm syringe filter to remove any remaining particulates before injection into the HPLC.[3]

Q6: What are the recommended storage conditions for this compound?

A6: this compound should be stored in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place to ensure its stability.[7][8]

Data Presentation

Table 1: Comparison of Analytical Methods for D-HPG Quantification

ParameterHPLC-UV MethodEnzymatic Assay (D-HPG)LC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance after derivatization.[6]Specific enzymatic reaction leading to a detectable product.[3]Separation by liquid chromatography, detection by mass-to-charge ratio.[6]Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio.[6]
Specificity Moderate to High[6]HighVery High[6]High to Very High[6]
Sensitivity (LOD) ~0.3 µg/mL[3]~0.1 µg/mL[3]pg/mL to ng/mL range[6]ng/mL range[6]
Linearity (R²) > 0.999[3]> 0.995[3]Typically > 0.99[6]Typically > 0.99[6]
Linear Range 1 - 500 µg/mL[3]0.5 - 50 µg/mL[3]Varies with instrumentationVaries with instrumentation
Sample Matrix Pharmaceutical formulations, bulk drug substance.[6]Fermentation broth, biological samples.[3]Biological fluids (plasma, urine), complex matrices.[6]Biological fluids, environmental samples.[6]

Experimental Protocols

Chiral HPLC Method for Enantioseparation of D-HPG

This protocol is based on the use of a polysaccharide-based chiral stationary phase.

  • Sample Preparation:

    • Prepare a stock solution of racemic D,L-Hydroxyphenylglycine at a concentration of 1 mg/mL in the mobile phase.[2]

    • Filter the sample through a 0.45 µm membrane filter before injection.[1]

  • HPLC System and Conditions:

    • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[2]

    • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)[2]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C[1]

    • Detection: UV at 230 nm[2]

    • Injection Volume: 10 µL[2]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[1]

    • Inject individual standards of D-HPG and L-HPG to determine their retention times and the elution order.

    • Inject the racemic mixture and unknown samples for analysis.

Enzymatic Assay for D-HPG Quantification

This method is specific for the D-enantiomer and is suitable for samples like fermentation broth.[3]

  • Reagent Preparation:

    • D-amino acid oxidase (DAAO) Solution: 1 U/mL in 100 mM phosphate buffer (pH 8.0).[3]

    • Horseradish Peroxidase (HRP) Solution: 10 U/mL in 100 mM phosphate buffer (pH 8.0).[3]

    • ABTS Solution: 1 mg/mL in 100 mM phosphate buffer (pH 8.0).[3]

    • D-HPG Standards: Prepare a series of standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) in 100 mM phosphate buffer (pH 8.0).[3]

  • Sample Preparation from Fermentation Broth:

    • Follow the sample preparation workflow described in the visualization section below (Figure 1).

    • Dilute the final filtered supernatant in 100 mM phosphate buffer (pH 8.0) to ensure the concentration falls within the range of the standard curve.[3]

  • Assay Procedure:

    • In a 96-well plate, add a suitable volume of sample or standard.

    • Add the DAAO, HRP, and ABTS solutions to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

    • Measure the absorbance at a specific wavelength (e.g., 405 nm).

    • Generate a standard curve by plotting the absorbance values of the D-HPG standards against their concentrations.[3]

    • Determine the concentration of D-HPG in the samples by interpolating their absorbance values from the standard curve, accounting for any dilution factors.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation from Fermentation Broth start 1. Collect 1 mL Fermentation Broth centrifuge1 2. Centrifuge at 10,000 x g for 10 min start->centrifuge1 supernatant1 3. Transfer Supernatant centrifuge1->supernatant1 precipitate 4. Add 3 parts cold Acetonitrile (-20°C) supernatant1->precipitate vortex 5. Vortex and Incubate at -20°C for 30 min precipitate->vortex centrifuge2 6. Centrifuge at 14,000 x g for 15 min vortex->centrifuge2 supernatant2 7. Collect Supernatant centrifuge2->supernatant2 filter 8. Filter through 0.22 µm Syringe Filter supernatant2->filter end Prepared Sample for Analysis filter->end

Caption: Workflow for preparing fermentation broth samples for analysis.[3]

hplc_analysis_workflow cluster_hplc HPLC Analysis Workflow for D-HPG Quantification sample_prep Prepare Sample and Standards derivatization Optional: Pre-column Derivatization (e.g., with OPA) sample_prep->derivatization hplc_system Equilibrate HPLC System derivatization->hplc_system injection Inject Sample/Standard into HPLC hplc_system->injection separation Chiral/Reversed-Phase Column Separation injection->separation detection UV or MS/MS Detection separation->detection data_analysis Data Acquisition and Peak Integration detection->data_analysis quantification Quantification using Standard Curve data_analysis->quantification

Caption: General workflow for HPLC-based quantification of D-HPG.[6]

logical_relationship cluster_troubleshooting Troubleshooting Logic for Inaccurate Results inaccurate_results Inaccurate D-HPG Quantification check_standards Verify Standard Preparation and Stability inaccurate_results->check_standards check_sample_prep Assess Sample Preparation for Matrix Effects inaccurate_results->check_sample_prep check_instrument Evaluate Instrument Performance (e.g., Column, Detector) inaccurate_results->check_instrument check_method Review Method Parameters (e.g., Mobile Phase, Derivatization) inaccurate_results->check_method

Caption: Logical approach to troubleshooting inaccurate quantification results.

References

Technical Support Center: Optimizing HPLC Separation of D-p-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of D-p-hydroxyphenylglycine (HPG).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Guide 1: Resolving Poor Peak Shape (Tailing & Fronting)

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing, where the back of the peak is drawn out, is a common issue when analyzing polar, ionizable compounds like HPG. The primary causes are secondary interactions with the stationary phase and operating near the analyte's pKa.[1][2]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of HPG, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Suppress the ionization of the silanol groups by using an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid). A pH between 2 and 4 is often effective.[3]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are preferred to minimize these secondary interactions.[1][2]

  • Operating Near pKa: this compound is amphoteric, with pKa values around 2 (carboxylic acid) and 9 (amino group).[1] Operating near these values can cause the analyte to exist in multiple ionic forms, leading to peak broadening or tailing.[1][4]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa values. For HPG, a pH below 2 or between pH 4 and 7 are suitable starting points.[1][5]

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units from pKa (2 & 9)? start->check_ph check_column Using an End-Capped C18 Column? check_ph->check_column Yes adjust_ph Adjust pH to <2 or 4-7 using buffer/acid check_ph->adjust_ph No use_endcapped Switch to a High-Purity, End-Capped Column check_column->use_endcapped No resolved Peak Shape Improved check_column->resolved Yes adjust_ph->resolved use_endcapped->resolved

Caption: Troubleshooting workflow for peak tailing.

Q: My peak is fronting. What could be the cause?

A: Peak fronting is often caused by sample overload or a mismatch between the sample solvent and the mobile phase.[1]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is stronger (e.g., has a higher percentage of organic solvent) than your mobile phase, it can cause the peak to appear distorted and front-heavy.

    • Solution: The best practice is to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[1]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.[1]

    • Solution: Dilute your sample and re-inject. If a high concentration is necessary, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.[1]

  • Low Column Temperature: In some cases, low column temperatures can lead to poor mass transfer kinetics and result in fronting.[1]

    • Solution: Try increasing the column temperature to a range of 30-40 °C.

Guide 2: Optimizing Retention Time

Q: I have very poor or no retention for this compound on my C18 column. How can I increase its retention time?

A: this compound is a relatively polar compound, which can lead to poor retention on standard reversed-phase columns like C18.[2] To improve retention, you can modify the mobile phase or consider an alternative stationary phase.

  • Decrease Organic Solvent Percentage: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A higher aqueous content will increase the retention of polar analytes on a reversed-phase column.[2] A 10% decrease in the organic component can result in a threefold increase in retention time.[6]

  • Add an Ion-Pairing Reagent: For ionizable compounds like HPG, adding an ion-pairing reagent to the mobile phase can enhance retention.[2]

  • Consider an Alternative Stationary Phase: If adjusting the mobile phase is insufficient, consider using a more polar stationary phase, such as a polar-embedded or a phenyl-hexyl column, which can provide better retention for polar compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What is the importance of the pKa of this compound for HPLC method development?

A1: The pKa is crucial because the mobile phase pH should be adjusted to be at least 2 units above or below the pKa of the functional group of interest.[1] this compound has multiple pKa values: the acidic pKa for the carboxylic acid group is around 1.74-2.17, and the basic pKa for the amino group is around 9.0.[1] Operating near a pKa can lead to peak splitting or broadening because the analyte exists in multiple ionization states simultaneously.[1] To ensure HPG is in a single, stable ionic form for sharp, symmetrical peaks, control of the mobile phase pH is critical.[4][5]

Q2: Which type of HPLC column is best suited for analyzing this compound?

A2: For general analysis (achiral), reversed-phase C18 columns are most commonly used.[1] It is highly recommended to use columns with high-purity silica and effective end-capping to minimize peak tailing caused by interactions with residual silanols.[2] For separating the D- and L-enantiomers (chiral separation), specialized Chiral Stationary Phases (CSPs) are required.[7][8] Common types include polysaccharide-based, macrocyclic glycopeptide-based, and crown ether-based columns.[7]

Q3: What is a good starting mobile phase for a reversed-phase separation of this compound?

A3: A good starting point for a reversed-phase C18 column would be a mixture of an aqueous phase and an organic solvent.

  • Aqueous Phase (Mobile Phase A): Water with 0.1% Formic Acid or 0.1% Phosphoric Acid. The acid helps to control the ionization of HPG and improve peak shape.[2]

  • Organic Phase (Mobile Phase B): Acetonitrile or Methanol. Acetonitrile is often preferred due to its lower UV cutoff and viscosity.[2] You can start with a gradient elution (e.g., 10% B to 90% B over 15 minutes) to determine the approximate elution conditions and then optimize to an isocratic method if desired.[1]

Q4: My system is showing high backpressure. What should I investigate?

A4: High backpressure typically indicates a blockage somewhere in the system.[2]

  • Check the Guard Column: If you are using a guard column, it may be blocked. Try replacing it first.[2]

  • Check the Column: The most common cause is a blocked column inlet frit. Try back-flushing the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.[2]

  • Check System Tubing and Fittings: Ensure there are no kinks or blockages in the system tubing and that all fittings are secure.[2]

Data Presentation: Chiral Separation Conditions

The selection of a chiral stationary phase and mobile phase is critical for the enantioseparation of D- and L-hydroxyphenylglycine. The table below summarizes performance data for different types of chiral columns.[7]

Chiral Stationary Phase (CSP) TypeColumn Brand ExampleMobile Phase Composition (v/v/v)Resolution (Rs)Elution Order
PolysaccharideChiralcel OD-Hn-Hexane / Isopropanol / TFA (90:10:0.1)1.8D-HPG then L-HPG
PolysaccharideChiralpak AD-Hn-Hexane / Ethanol / TFA (85:15:0.1)2.1D-HPG then L-HPG
Macrocyclic GlycopeptideAstec CHIROBIOTIC V10 mM Ammonium Acetate in Methanol (pH 4.1)2.5L-HPG then D-HPG
Crown EtherCrownpak CR-I(+)Aqueous Perchloric Acid (pH 1.5)1.9L-HPG then D-HPG

Data sourced from BenchChem technical guides.[7]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol outlines a systematic approach to optimizing the mobile phase pH to improve the peak shape of this compound.

  • Determine Analyte pKa: From the literature, the relevant pKa values for HPG are approximately 2 and 9.[1]

  • Select pH Range: Choose pH values that are at least 1.5-2 units away from the pKa values. Suitable starting points are pH 2.5 and pH 4.5.

  • Prepare Buffered Mobile Phases:

    • Low pH: Prepare an aqueous mobile phase with 25 mM phosphate buffer or 0.1% phosphoric acid, and adjust the pH to 2.5.[1]

    • Mid-range pH: Prepare an aqueous mobile phase with 25 mM phosphate or acetate buffer and adjust the pH to 4.5.[1]

  • System Equilibration: For each new mobile phase composition, ensure the column is fully equilibrated by flushing with at least 10-15 column volumes.

  • Inject Standard: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Compare the peak symmetry (tailing factor or asymmetry factor) from the chromatograms at the different pH values.

  • Optimize: Select the pH that provides the best peak shape and proceed with further method development, such as optimizing the organic solvent ratio.

Protocol 2: Standard Sample Preparation

This protocol provides a general starting point for preparing standards and samples for analysis.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard. Dissolve it in 10 mL of a suitable solvent (e.g., a 50:50 v/v mixture of water and acetonitrile) to create a stock solution.[9]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to achieve the desired concentrations for calibration (e.g., 1 µg/mL to 100 µg/mL).[9]

  • Sample Preparation (from a solid): a. Accurately weigh a portion of the powdered sample. b. Transfer to a volumetric flask. c. Add a measured volume of mobile phase (or a solvent compatible with it) to achieve a target concentration within the calibration range. d. Sonicate for 15 minutes to ensure complete dissolution.[2] e. Allow the solution to cool and dilute to the final volume. f. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2][10]

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample/ Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter equilibrate Equilibrate System with Mobile Phase filter->equilibrate inject Inject Sample equilibrate->inject separate Isocratic/Gradient Elution inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Results (Purity, Concentration) integrate->calculate

Caption: General experimental workflow for HPLC analysis.

References

Validation & Comparative

D-p-hydroxyphenylglycine vs L-p-hydroxyphenylglycine spectroscopic comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chiral molecules, the subtle difference in the three-dimensional arrangement of atoms can lead to profound effects on their biological activity and spectroscopic properties. This guide provides a detailed comparison of the spectroscopic characteristics of D-p-hydroxyphenylglycine (D-HPG) and L-p-hydroxyphenylglycine (L-HPG), non-proteinogenic amino acids that are vital components of various peptide antibiotics.[1][2] An understanding of their distinct spectroscopic signatures is crucial for their identification, characterization, and quality control in pharmaceutical research and development.

As enantiomers, D-HPG and L-HPG share identical physical properties such as melting point and solubility. Consequently, their spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also largely identical due to the same molecular structure and bonding. The principal spectroscopic method to differentiate between these chiral molecules is Circular Dichroism (CD) spectroscopy.[2]

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for D- and L-p-hydroxyphenylglycine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to their enantiomeric nature, the NMR spectra of D- and L-p-hydroxyphenylglycine are identical. The following data is based on available information for p-hydroxyphenylglycine.[2]

Technique Property This compound (D-HPG) L-p-hydroxyphenylglycine (L-HPG)
¹H NMRChemical Shifts (δ) in DMSO-d6Aromatic Protons: ~6.66 ppm (d), ~7.12 ppm (d) α-Proton: ~4.36 ppm (s) Amine Protons: ~2.18 ppm (br) Phenolic Proton: ~9.33 ppm (s)Expected to be identical to D-HPG
¹³C NMRChemical Shifts (δ)Carbonyl Carbon (~170-180 ppm) Aromatic Carbons (~115-160 ppm) α-Carbon (~55-65 ppm)Expected to be identical to D-HPG

Table 2: Infrared (IR) Spectroscopy Data

The IR spectra of D- and L-p-hydroxyphenylglycine are identical.

Vibrational Mode This compound (D-HPG) Key Peaks (cm⁻¹) L-p-hydroxyphenylglycine (L-HPG) Key Peaks (cm⁻¹)
O-H Stretch (Phenolic)~3200-3600 (broad)Expected to be identical to D-HPG
N-H Stretch (Amine)~3200-3500Expected to be identical to D-HPG
C=O Stretch (Carboxylic Acid)~1600-1750 (strong)Expected to be identical to D-HPG
C=C Stretch (Aromatic)~1450-1600Expected to be identical to D-HPG
C-O Stretch (Phenolic)~1200-1300Expected to be identical to D-HPG

Table 3: Chiroptical Spectroscopy Data

Circular dichroism is the definitive technique for distinguishing between the D- and L-enantiomers.

Technique Property This compound (D-HPG) L-p-hydroxyphenylglycine (L-HPG)
Circular Dichroism (CD)Cotton EffectExpected to show a specific negative Cotton effect in the 210-220 nm region.[2]Expected to show a mirror-image positive Cotton effect compared to D-HPG.[2]
Specific Rotation [α]DValue (c=1, 1N HCl)-155° to -161°[2]Expected to be equal in magnitude but opposite in sign to D-HPG.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the p-hydroxyphenylglycine enantiomer in a suitable deuterated solvent (e.g., DMSO-d6, D₂O) in a standard 5 mm NMR tube. The concentration should be optimized to achieve a good signal-to-noise ratio.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • For ¹³C NMR, acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the finely ground p-hydroxyphenylglycine enantiomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups (e.g., O-H, N-H, C=O, C=C) by comparing the peak positions to known correlation charts.

Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between the D- and L-enantiomers based on their differential absorption of circularly polarized light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the p-hydroxyphenylglycine enantiomer in a suitable solvent (e.g., water, phosphate buffer). The concentration should be optimized to give a CD signal in the desired range (typically an absorbance of ~1).[2]

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition: Scan the sample over the desired wavelength range (e.g., 190-300 nm).[2] The instrument measures the difference in absorbance between left and right circularly polarized light. A baseline spectrum of the solvent should also be recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum will show positive or negative peaks, known as Cotton effects. The spectrum of the L-enantiomer will be a mirror image of the D-enantiomer.[2]

Biological Significance and Biosynthetic Pathways

Both D- and L-p-hydroxyphenylglycine are important precursors in the biosynthesis of glycopeptide antibiotics, such as vancomycin.[3][4] The biosynthesis of L-p-hydroxyphenylglycine in bacteria originates from the shikimic acid pathway intermediate, prephenate.[3][5]

L_HPG_Biosynthesis Prephenate Prephenate HP_Pyruvate 4-Hydroxyphenylpyruvate Prephenate->HP_Pyruvate Prephenate Dehydrogenase HP_Mandelate 4-Hydroxymandelate HP_Pyruvate->HP_Mandelate 4-Hydroxymandelate Synthase HP_Benzoylformate 4-Hydroxylbenzoylformate HP_Mandelate->HP_Benzoylformate Hydroxymandelate Oxidase L_HPG L-p-Hydroxyphenylglycine HP_Benzoylformate->L_HPG 4-Hydroxyphenylglycine Transaminase

Caption: Biosynthesis pathway of L-p-hydroxyphenylglycine.[2]

This compound is also a crucial building block for semi-synthetic β-lactam antibiotics. Its production can be achieved through various chemical and enzymatic methods. One biosynthetic route involves the conversion of DL-hydroxyphenyl hydantoin.

D_HPG_Production DL_HPH DL-Hydroxyphenyl Hydantoin D_Carbamoyl_HPG D-N-Carbamoyl-p-hydroxyphenylglycine DL_HPH->D_Carbamoyl_HPG D-Hydantoinase D_HPG This compound D_Carbamoyl_HPG->D_HPG Carbamoylase

Caption: Enzymatic production of this compound.

References

A Comparative Guide to the Synthesis of D-p-Hydroxyphenylglycine: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of D-p-hydroxyphenylglycine (D-HPG) is a critical step in the production of numerous pharmaceuticals, notably semi-synthetic β-lactam antibiotics such as amoxicillin and cephalexin. The choice of synthetic methodology, whether traditional chemical routes or modern enzymatic approaches, significantly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of these two primary synthesis strategies, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Performance Indicators

The decision between chemical and enzymatic synthesis of D-HPG often represents a trade-off between established, high-yielding chemical processes and greener, more specific enzymatic methods. The following table summarizes key quantitative data comparing the two approaches.

ParameterChemical Synthesis (Crystallization-Induced Asymmetric Transformation)Enzymatic Synthesis (Hydantoinase Process)
Typical Yield 80-95%[1]90-100%[1]
Enantiomeric Excess (ee) >99% (after resolution)[1]>99%[2]
Reaction Conditions Harsh (e.g., strong acids/bases, high temperatures)[1]Mild (e.g., near-neutral pH, room/moderate temperature)[1]
Key Reagents Racemic p-hydroxyphenylglycine, chiral resolving agents (e.g., D-3-bromocamphor-8-sulfonate), racemization agent (e.g., salicylaldehyde)[1]D,L-p-hydroxyphenylhydantoin (DL-HPH)[1]
Catalyst Chemical resolving and racemization agents[1]Enzymes (D-hydantoinase and D-carbamoylase)[1]
Environmental Impact Use of hazardous reagents and organic solvents, significant waste generation.[1]Aqueous media, biodegradable catalysts (enzymes), and less waste.[1]

Chemical Synthesis of this compound: An Established but Demanding Route

Traditional chemical synthesis of D-HPG primarily relies on the resolution of a racemic mixture of p-hydroxyphenylglycine (HPG). A prominent and efficient method is the crystallization-induced asymmetric transformation. This technique involves the selective crystallization of the desired D-enantiomer as a diastereomeric salt, while the remaining L-enantiomer in the solution is racemized back to the D,L-mixture, thus allowing for a theoretical yield greater than 50%.[1] While this method can achieve high yields and excellent enantiomeric purity, it often necessitates the use of harsh chemicals and organic solvents, leading to significant environmental concerns.[1]

Another established chemical route is the Dane salt method, which involves the protection of the amino group of the amino acid.[1] This protected form can then be used in the synthesis of penicillins and other derivatives.[1][3]

Experimental Protocol: Crystallization-Induced Asymmetric Transformation

The following protocol is a representative example for the synthesis of D-HPG via resolution-racemization:

  • Suspension: A racemic mixture of p-hydroxyphenylglycine (D,L-HPG) is suspended in a suitable solvent, such as acetic acid.[1]

  • Addition of Resolving Agent: A chiral resolving agent, for instance, D-3-bromocamphor-8-sulfonate, is added to the suspension.[1]

  • Addition of Racemization Agent: A racemization agent, like salicylaldehyde, is introduced to the mixture.[1]

  • Heating and Racemization: The mixture is heated to facilitate the formation of diastereomeric salts and to promote the racemization of the L-enantiomer.[1]

  • Crystallization: The solution is then cooled to induce the crystallization of the less soluble D-HPG diastereomeric salt.[1]

  • Isolation: The crystallized salt is isolated by filtration.[1]

  • Purification: A slurry purification step may be employed to enhance the diastereomeric excess to greater than 99.9%.[1]

  • Neutralization: The purified salt is then neutralized to yield D-HPG with high enantiomeric purity.[1] An overall yield of 92.5% and an enantiomeric excess of 99.4% have been reported for this method.[4]

Chemical Synthesis Workflow

cluster_chemical Chemical Synthesis Workflow dl_hpg D,L-p-Hydroxyphenylglycine (Racemic Mixture) suspension Suspend in Acetic Acid dl_hpg->suspension add_resolving Add Chiral Resolving Agent (e.g., D-3-bromocamphor-8-sulfonate) suspension->add_resolving add_racemizing Add Racemization Agent (e.g., Salicylaldehyde) add_resolving->add_racemizing heating Heating and Racemization add_racemizing->heating cooling Cooling and Crystallization heating->cooling filtration Filtration cooling->filtration d_salt Diastereomeric Salt of D-HPG filtration->d_salt Solid l_hpg L-HPG in Solution filtration->l_hpg Liquid purification Slurry Purification d_salt->purification racemization Racemization l_hpg->racemization racemization->dl_hpg neutralization Neutralization purification->neutralization d_hpg This compound (>99% ee) neutralization->d_hpg

Caption: Workflow of chemical synthesis of this compound.

Enzymatic Synthesis of this compound: The Greener Alternative

Enzymatic synthesis, particularly the "hydantoinase process," has emerged as a highly efficient and environmentally friendly alternative to chemical methods.[5][6] This process utilizes a two-enzyme cascade to convert a racemic mixture of D,L-p-hydroxyphenylhydantoin (DL-HPH) into optically pure D-HPG.[7][8] The key enzymes involved are D-hydantoinase and N-carbamoyl-D-amino acid hydrolase (D-carbamoylase).[8] This biocatalytic route operates under mild conditions in aqueous media, significantly reducing the generation of hazardous waste.[1]

The process is highly stereoselective, often resulting in near-quantitative yields and exceptional enantiomeric purity.[1] The enzymatic approach can be carried out using whole microbial cells that co-express both enzymes, simplifying the process and reducing costs associated with enzyme purification.[7]

Experimental Protocol: Enzymatic Synthesis via the Hydantoinase Process

The following protocol outlines the general steps for the enzymatic synthesis of D-HPG using the hydantoinase process, often employing whole microbial cells:

  • Biocatalyst Preparation: Recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase are cultivated and harvested.

  • Reaction Setup: The whole-cell biocatalyst is suspended in a reaction buffer (e.g., phosphate buffer, pH 7.5-8.5).

  • Substrate Addition: D,L-p-hydroxyphenylhydantoin (DL-HPH) is added to the reaction mixture.

  • Enzymatic Conversion: The reaction is incubated at a moderate temperature (e.g., 30-40°C) with agitation. The D-hydantoinase selectively converts the D-enantiomer of DL-HPH to N-carbamoyl-D-p-hydroxyphenylglycine. This intermediate is then hydrolyzed by D-carbamoylase to D-HPG. The L-enantiomer of HPH can be racemized to the D-form, allowing for a theoretical 100% conversion.[9]

  • Monitoring: The reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction is complete, the cells are removed by centrifugation, and the D-HPG is isolated from the supernatant. This can be achieved by methods such as crystallization or ion-exchange chromatography. In one study, a 97% conversion yield was achieved using this method.[10] Another reported a 100% yield after 32 hours.[2][11]

Enzymatic Synthesis Workflow

cluster_enzymatic Enzymatic Synthesis Workflow (Hydantoinase Process) dl_hph D,L-p-Hydroxyphenylhydantoin (DL-HPH) d_hydantoinase D-Hydantoinase dl_hph->d_hydantoinase l_hph L-p-Hydroxyphenylhydantoin n_carbamoyl N-carbamoyl-D-p- hydroxyphenylglycine d_hydantoinase->n_carbamoyl d_carbamoylase D-Carbamoylase n_carbamoyl->d_carbamoylase d_hpg This compound (>99% ee) d_carbamoylase->d_hpg racemase Hydantoin Racemase (or chemical racemization) l_hph->racemase racemase->dl_hph

Caption: Workflow of enzymatic synthesis of this compound.

Conclusion: A Shift Towards Greener Chemistry

The synthesis of this compound is at a crossroads, with well-established chemical methods being challenged by the significant advantages of enzymatic routes. While chemical synthesis, particularly through crystallization-induced asymmetric transformation, can deliver high yields and purity, it comes at the cost of harsh reaction conditions and a considerable environmental footprint.[1] In contrast, enzymatic synthesis, epitomized by the hydantoinase process, offers a more sustainable and efficient alternative. The mild reaction conditions, high stereoselectivity, and potential for near-quantitative yields from racemic starting materials make it an increasingly attractive option for industrial-scale production. For researchers and drug development professionals, the choice will depend on a balance of existing infrastructure, cost considerations, and a commitment to adopting greener and more sustainable chemical manufacturing practices.

References

A Comparative Guide to the Validation of Analytical Methods for D-p-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of D-p-hydroxyphenylglycine (D-HPG) is paramount. As a crucial chiral building block in the synthesis of semi-synthetic β-lactam antibiotics like amoxicillin and cephalexin, rigorous analytical method validation is a critical component of quality control and regulatory compliance. This guide provides a comprehensive comparison of common analytical methodologies for the quantification and chiral separation of D-HPG, supported by experimental data and detailed protocols.

Comparative Performance of Analytical Methods

The choice of an analytical method for D-HPG quantification is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether chiral separation is necessary. The following tables summarize the key performance characteristics of the most frequently employed techniques.

Table 1: Performance Comparison of Quantitative Methods for Total this compound
ParameterHPLC-UVLC-MS/MSGC-MSUV-Visible Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation by liquid chromatography, detection by mass-to-charge ratio.[1]Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio.[1]Colorimetric reaction, detection by absorbance of visible light.[1]
Sample Matrix Pharmaceutical formulations, bulk drug substance.[1]Biological fluids (plasma, urine), complex matrices.[1]Biological fluids, environmental samples.[1]In-process control, simple matrices.[1]
Specificity Moderate to High.[1]Very High.[1]High to Very High.[1]Low to Moderate.[1]
Sensitivity (LOD/LOQ) µg/mL to ng/mL range.[1][2]pg/mL to ng/mL range.[1][2]ng/mL range.[1]µg/mL range.[1]
Linearity (R²) Typically >0.99.[1][2]Typically >0.998.[1][2]Typically >0.99.[1]Typically >0.99.[1]
Accuracy (% Recovery) 98-102% for drug substance.[1]85-115% for bioanalysis.[1]Typically within 80-120%.[1]Generally within 90-110%.[1]
Precision (%RSD) < 5%.[3]< 3%.[3]< 10%.[3]< 8%.[3]
Table 2: Performance Comparison of Chiral HPLC Columns for Enantioseparation of this compound
Chiral Stationary Phase (CSP)Column Brand ExampleMobile PhaseResolution (Rs)Selectivity (α)Retention Factor (k')Elution Order
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-Hn-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)1.81.35k'1=2.5, k'2=3.38D-HPG then L-HPG
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-Hn-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v)2.11.42k'1=2.1, k'2=2.98D-HPG then L-HPG
Crown Ether Crownpak CR-I(+)Perchloric acid solution (pH 1.5)2.51.55k'1=3.2, k'2=4.96L-HPG then D-HPG
Teicoplanin Astec CHIROBIOTIC TMethanol/Water/Formic Acid (80:20:0.1, v/v/v)>1.5--(R)- then (S)-HPG

Experimental Workflows and Logical Relationships

Visualizing the analytical process is crucial for understanding the sequence of operations and the interplay between different stages.

General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing start Start: Receive Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve precipitate Protein Precipitation (for biological samples) dissolve->precipitate If applicable filter Filter through 0.45 µm Syringe Filter dissolve->filter For non-biological samples centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->filter inject Inject into Analytical Instrument filter->inject hplc HPLC System inject->hplc lcms LC-MS/MS System inject->lcms gcms GC-MS System inject->gcms uvvis UV-Vis Spectrophotometer inject->uvvis acquire Acquire Data (Chromatogram/Spectrum) hplc->acquire lcms->acquire gcms->acquire uvvis->acquire integrate Integrate Peaks acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for the analysis of this compound.

The enantioselective separation of this compound is a critical analytical challenge due to the differing pharmacological activities of its stereoisomers.[4] High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for achieving this separation.[4] The mechanism of chiral recognition on these CSPs involves multiple non-covalent interactions between the analyte and the chiral selector, creating transient diastereomeric complexes that lead to different retention times for the enantiomers.[5]

Chiral Separation of D-HPG Enantiomers by HPLC cluster_sample Sample cluster_hplc HPLC System cluster_output Output racemic_hpg Racemic D,L-HPG injector Injector racemic_hpg->injector chiral_column Chiral Stationary Phase (CSP) injector->chiral_column detector UV Detector chiral_column->detector d_hpg_peak D-HPG Peak l_hpg_peak L-HPG Peak chromatogram Chromatogram detector->chromatogram chromatogram->d_hpg_peak chromatogram->l_hpg_peak

Caption: Logical workflow for the chiral separation of D-HPG enantiomers using HPLC.

Experimental Protocols

Reproducible and robust analytical results are contingent on meticulous experimental execution. The following are detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC-UV) for Total D-HPG

This method is suitable for the quantification of total this compound in pharmaceutical formulations and bulk drug substances.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (95:5, v/v).[6]

  • Flow Rate: 1.0 mL/min.[2][6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 275 nm, characteristic for the hydroxyphenyl group.[6]

  • Injection Volume: 20 µL.[6]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.[6]

    • Working Standard Solutions: Prepare serial dilutions from the stock solution to create calibration standards ranging from 0.5 to 100 µg/mL.[6]

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies and trace-level impurity detection.[6]

  • Instrumentation: A standard LC-MS/MS system.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may be optimized for faster analysis times.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the precursor ion of interest.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring a specific precursor-to-product ion transition for D-HPG.

  • Sample Preparation (from biological fluids, e.g., plasma):

    • To 100 µL of the plasma sample, add 200 µL of cold acetonitrile to precipitate proteins.[7]

    • Vortex the mixture for 1 minute.[7]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[7]

    • Carefully collect the supernatant for injection.[7]

Chiral HPLC for Enantioseparation

This protocol provides a robust method for the chiral separation of this compound enantiomers using a teicoplanin-based chiral stationary phase.[5]

  • Instrumentation: A standard HPLC system with a UV detector.[5]

  • Chiral Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.[5]

  • Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1, v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: 220 nm or 273 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Sample Preparation:

    • Prepare a stock solution of racemic D,L-Hydroxyphenylglycine in the mobile phase at a concentration of 1 mg/mL.[4]

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

Conclusion

The validation of analytical methods for this compound is a critical undertaking that ensures the quality and efficacy of pharmaceuticals. The choice of method, whether for total quantification or chiral separation, should be based on a thorough evaluation of performance characteristics against the specific analytical requirements. HPLC-UV remains a robust and widely used technique for routine analysis in pharmaceutical formulations, while LC-MS/MS provides the high sensitivity and selectivity needed for complex biological matrices. For enantiomeric purity, HPLC with chiral stationary phases is the gold standard, with a variety of column chemistries available to achieve optimal separation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the selection and implementation of validated analytical methods for this compound.

References

comparative analysis of different D-p-hydroxyphenylglycine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

D-p-hydroxyphenylglycine (D-HPG) is a critical chiral building block in the pharmaceutical industry, most notably for the synthesis of semi-synthetic β-lactam antibiotics such as amoxicillin and cephalexin.[1] The stereochemistry of D-HPG is crucial for the therapeutic efficacy of these antibiotics, making its efficient and stereoselective synthesis a topic of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the primary chemical and enzymatic routes for D-HPG synthesis, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Indicators of D-HPG Synthesis Routes

The selection of a synthesis route for D-HPG is often a trade-off between established, high-yielding chemical methods and more sustainable, highly selective enzymatic approaches. The following table summarizes the key performance indicators for the principal synthesis strategies.

ParameterChemical SynthesisEnzymatic Synthesis
Typical Yield 80-95%[1]90-100%[1]
Enantiomeric Excess (ee) >99% (after resolution)[1]>99%[1][2]
Reaction Conditions Harsh (e.g., strong acids/bases, high temperatures)[1]Mild (e.g., near-neutral pH, room/moderate temperature)[1]
Environmental Impact Use of hazardous reagents and organic solvents, significant waste generation.[1]Aqueous media, biodegradable catalysts (enzymes), less waste.[1]
Key Reagents Racemic HPG, chiral resolving agents (e.g., D-3-bromocamphor-8-sulfonate), p-hydroxybenzaldehyde, cyanide salts.[1]D,L-p-hydroxyphenylhydantoin (DL-HPH), L-tyrosine, or glucose.[1][2][3]
Catalyst Chemical catalysts or resolving agents.[1]Enzymes (e.g., hydantoinase, carbamoylase, dehydrogenases).[1]

Chemical Synthesis Routes: Established but Demanding

Traditional chemical synthesis of D-HPG primarily relies on the resolution of a racemic mixture of p-hydroxyphenylglycine or the asymmetric synthesis from achiral precursors. While these methods can achieve high yields and purity, they often involve harsh reaction conditions and generate significant environmental waste.

Crystallization-Induced Asymmetric Transformation (CIAT)

This is a widely used industrial method that involves the resolution of racemic D,L-p-hydroxyphenylglycine. The process takes advantage of the different solubilities of diastereomeric salts formed with a chiral resolving agent. In the presence of a racemizing agent, the less soluble desired D-enantiomer salt crystallizes out, while the L-enantiomer in solution is continuously racemized back to the D,L-mixture, theoretically allowing for a 100% yield of the D-enantiomer.

Experimental Protocol: Crystallization-Induced Asymmetric Transformation

A representative protocol for the synthesis of D-HPG via resolution-racemization is as follows:

  • A racemic mixture of p-hydroxyphenylglycine (D,L-HPG) is suspended in a suitable solvent, such as acetic acid.

  • A chiral resolving agent, for instance, D-3-bromocamphor-8-sulfonic acid or benzenesulfonic acid, is added to the suspension.[2]

  • A racemization agent, such as salicylaldehyde, is introduced to the mixture.[4]

  • The mixture is heated to allow for the formation of the diastereomeric salts and to facilitate the racemization of the L-enantiomer.

  • The solution is then cooled to induce the crystallization of the less soluble D-HPG diastereomeric salt.

  • The crystallized salt is isolated by filtration, washed, and then treated with a base to liberate the free this compound.

G cluster_0 Solution Phase cluster_1 Crystalline Phase DL-HPG DL-HPG L-HPG_sol L-HPG_sol DL-HPG->L-HPG_sol Dissolution D-HPG_sol D-HPG_sol DL-HPG->D-HPG_sol Dissolution L-HPG_sol->D-HPG_sol Racemization (Salicylaldehyde) D-HPG_crystal D-HPG_crystal D-HPG_sol->D-HPG_crystal Crystallization (with Chiral Resolving Agent)

Crystallization-Induced Asymmetric Transformation.
Strecker Synthesis

The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide. For D-HPG, the synthesis starts with p-hydroxybenzaldehyde. The initial product is a racemic α-aminonitrile, which is then hydrolyzed to racemic D,L-HPG. A subsequent resolution step is required to isolate the D-enantiomer.

Experimental Protocol: Two-Step Strecker Synthesis

This protocol involves the initial formation and isolation of the α-aminonitrile followed by its hydrolysis.[5]

Step 1: α-Aminonitrile Formation

  • Prepare a solution of ammonium chloride in aqueous ammonia and a separate aqueous solution of sodium cyanide.

  • In a flask, dissolve 4-hydroxybenzaldehyde in methanol or ethanol and cool in an ice bath.

  • Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with continuous stirring.

  • Subsequently, slowly add the sodium cyanide solution while maintaining a low temperature to form 2-amino-2-(4-hydroxyphenyl)acetonitrile.

Step 2: Hydrolysis

  • Suspend the crude 2-amino-2-(4-hydroxyphenyl)acetonitrile in a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

  • After cooling, the precipitated racemic 2-amino-2-(4-hydroxyphenyl)acetic acid hydrochloride is collected by filtration.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (around pH 5-6) using a base. The resulting precipitate of racemic D,L-HPG is filtered, washed, and dried.

G p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde alpha-Aminonitrile alpha-Aminonitrile p-Hydroxybenzaldehyde->alpha-Aminonitrile + NH3, HCN DL-HPG DL-HPG alpha-Aminonitrile->DL-HPG Acid Hydrolysis

Strecker Synthesis Workflow.
Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another classical method that produces a hydantoin intermediate from an aldehyde or ketone, ammonium carbonate, and a cyanide source.[6] For D-HPG synthesis, p-hydroxybenzaldehyde is the starting material, which is converted to DL-p-hydroxyphenylhydantoin. This hydantoin is then hydrolyzed to racemic D,L-HPG, which again requires a resolution step.

Experimental Protocol: Bucherer-Bergs Reaction

  • A mixture of p-hydroxybenzaldehyde, ammonium carbonate, and potassium cyanide is heated in a suitable solvent, typically aqueous ethanol.[7]

  • The reaction produces 5-(4-hydroxyphenyl)hydantoin (DL-p-hydroxyphenylhydantoin).

  • The resulting hydantoin is isolated and then hydrolyzed, usually under basic conditions, to yield racemic D,L-p-hydroxyphenylglycine.

  • The racemic mixture is then resolved to obtain the desired D-enantiomer.

G p-Hydroxybenzaldehyde p-Hydroxybenzaldehyde DL-p-hydroxyphenylhydantoin DL-p-hydroxyphenylhydantoin p-Hydroxybenzaldehyde->DL-p-hydroxyphenylhydantoin + (NH4)2CO3, KCN DL-HPG DL-HPG DL-p-hydroxyphenylhydantoin->DL-HPG Hydrolysis

Bucherer-Bergs Reaction Pathway.

Enzymatic Synthesis Routes: Green and Highly Selective

Enzymatic methods for D-HPG synthesis are gaining prominence due to their high stereoselectivity, mild reaction conditions, and reduced environmental impact. These routes often utilize whole-cell biocatalysts or purified enzymes.

The Hydantoinase Process

This is the most established enzymatic route for the production of D-HPG. It involves a two-step enzymatic conversion of DL-p-hydroxyphenylhydantoin (DL-HPH). The substrate, DL-HPH, is typically produced chemically via the Bucherer-Bergs reaction.

Experimental Protocol: Enzymatic Synthesis via the Hydantoinase Process

The following protocol outlines the general steps using whole microbial cells co-expressing both enzymes:[1]

  • Recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase are cultivated and harvested.

  • The whole-cell biocatalyst is suspended in a reaction buffer (e.g., phosphate buffer, pH 7.5-8.5).

  • The substrate, DL-p-hydroxyphenylhydantoin (DL-HPH), is added to the cell suspension, often as a slurry due to its low solubility.

  • The reaction is carried out at a controlled temperature (e.g., 30-50 °C) with agitation.

  • The progress of the reaction is monitored by analyzing the concentration of D-HPG using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the biocatalyst is removed by centrifugation, and the supernatant containing D-HPG is subjected to downstream processing, such as crystallization, to isolate the final product.

Recent studies have shown that recombinant E. coli strains can achieve a conversion yield of 97-100% from DL-HPH to D-HPG.[8][9]

G DL-HPH DL-HPH N-carbamoyl-D-HPG N-carbamoyl-D-HPG DL-HPH->N-carbamoyl-D-HPG D-hydantoinase D-HPG D-HPG N-carbamoyl-D-HPG->D-HPG D-carbamoylase

Hydantoinase Process for D-HPG Synthesis.
Multi-Enzyme Cascade from L-Tyrosine

More recently, multi-enzyme cascades have been developed to produce D-HPG from simpler and cheaper starting materials like L-tyrosine, thus avoiding the chemical synthesis of the hydantoin intermediate.

A notable example is a four-enzyme cascade that converts L-tyrosine to D-HPG.[2][10][11] This pathway has been successfully reconstructed in vivo in E. coli.

Experimental Protocol: Four-Enzyme Cascade from L-Tyrosine

The biotransformation can be carried out in a bioreactor using recombinant E. coli as a whole-cell biocatalyst.[2]

  • Recombinant E. coli cells expressing the four enzymes of the cascade are cultured and harvested.

  • The whole-cell biocatalyst (e.g., 20 g/L) is used to convert L-tyrosine (e.g., 50 g/L) to D-HPG.

  • The reaction is conducted in a buffered solution (e.g., 20 mM Tris-HCl, pH 8.5) containing necessary cofactors (e.g., 0.5 mM CoSO₄, 0.7 mM NADP⁺) and an ammonium source (e.g., 50 g/L NH₄Cl).

  • The reaction is maintained at a controlled temperature (e.g., 30 °C) with agitation (e.g., 500 rpm) for a specified duration (e.g., 24 hours).

  • The product, D-HPG, is quantified by HPLC. This process has been reported to achieve a 92.5% conversion with a 71.5% isolated yield and an enantiomeric excess of over 99%.[10]

G L-Tyrosine L-Tyrosine HPP p-Hydroxyphenylpyruvate L-Tyrosine->HPP L-AAD S-HMA (S)-4-Hydroxymandelate HPP->S-HMA HmaS HPGA 4-Hydroxyphenylglyoxylate S-HMA->HPGA (S)-MDH D-HPG D-HPG HPGA->D-HPG DAPDH G cluster_0 Engineered E. coli cluster_1 Engineered P. putida Glucose Glucose L-Phenylalanine L-Phenylalanine Glucose->L-Phenylalanine Metabolic Pathway D-HPG D-HPG L-Phenylalanine->D-HPG Cofactor Self-Sufficient Enzymatic Cascade

References

A Comparative Guide to Confirming the Enantiomeric Purity of D-p-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like D-p-hydroxyphenylglycine is a critical step in guaranteeing the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical techniques used to determine the enantiomeric excess of this compound, supported by experimental data and detailed protocols. The primary focus is on High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, the most prevalent method, with additional discussion on Nuclear Magnetic Resonance (NMR) Spectroscopy and Capillary Electrophoresis (CE) as alternative approaches.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the predominant technique for the separation and quantification of this compound enantiomers due to its robustness, reproducibility, and high resolution.[1] The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral column is paramount for achieving baseline separation of the enantiomers. Polysaccharide-based columns are widely utilized for their versatility and excellent resolving power for a broad range of compounds, including this compound.[1][2] The following table summarizes the performance of different types of chiral stationary phases for the enantioseparation of this compound.

Chiral Stationary Phase (CSP) TypeColumn ExampleMobile PhaseResolution (Rs)Selectivity (α)Elution OrderReference
Polysaccharide (Cellulose derivative)Chiralcel OD-Hn-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)1.81.35D then L[1]
Polysaccharide (Amylose derivative)Chiralpak AD-Hn-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v)2.11.42D then L[1]
Macrocyclic Glycopeptide (Teicoplanin)Astec® CHIROBIOTIC® TMethanol/Water/Formic Acid (80:20:0.1, v/v/v)>1.5-S then R[3]
Crown EtherCrownpak CR-I(+)Aqueous Perchloric Acid (pH 1.5)>1.5--[1]

Note: Performance values are representative and may vary depending on the specific HPLC system, column condition, and mobile phase preparation.[3]

Experimental Protocols for Chiral HPLC

Method 1: Polysaccharide-Based CSP in Normal Phase Mode

  • Sample Preparation: Prepare a stock solution of racemic D,L-p-hydroxyphenylglycine in the mobile phase at a concentration of 1 mg/mL.[1]

  • Mobile Phase Preparation:

    • For Chiralcel OD-H: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a 90:10:0.1 volume ratio.[1]

    • For Chiralpak AD-H: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in an 85:15:0.1 volume ratio.[1]

    • Filter and degas all mobile phases prior to use.[1]

  • HPLC System and Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: UV at 270 nm.[1]

    • Injection Volume: 10 µL.[1]

Method 2: Macrocyclic Glycopeptide-Based CSP in Polar Ionic Mode

  • Sample Preparation: Prepare a stock solution of racemic (DL)-4-hydroxyphenylglycine at a concentration of 1 mg/mL in a 50:50 mixture of the mobile phase and water. Prepare individual standards of the (R) and (S) enantiomers to determine the elution order. Filter all solutions through a 0.45 µm syringe filter.[3]

  • Mobile Phase Preparation: A mixture of Methanol/Water/Formic Acid (80:20:0.1, v/v/v). Degas the mobile phase before use.[3]

  • HPLC System and Conditions:

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 25 °C.[3]

    • Detection Wavelength: 220 nm or 273 nm.[3]

    • Injection Volume: 10 µL.[3]

Experimental Workflow for Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis SamplePrep Prepare Racemic and Enantiomer Standard Solutions Equilibration Equilibrate HPLC System with Chiral Column SamplePrep->Equilibration MobilePhasePrep Prepare and Degas Mobile Phase MobilePhasePrep->Equilibration Injection Inject Sample Equilibration->Injection Separation Isocratic Elution and Enantiomeric Separation Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Calculation Calculate Resolution, Selectivity, and Retention Factors Integration->Calculation Purity Determine Enantiomeric Purity (% ee) Calculation->Purity

A logical workflow for chiral HPLC analysis of this compound.

Alternative Methods for Enantiomeric Purity Determination

While chiral HPLC is the most common method, other techniques can also be employed for determining the enantiomeric purity of amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric composition.[4] This technique typically involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to create diastereomeric complexes.[5] These diastereomers exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.

General Principle:

  • The chiral amino acid is reacted with a chiral derivatizing agent or dissolved in a solution containing a chiral solvating agent.

  • This interaction forms diastereomeric species.

  • The NMR spectrum of the mixture is acquired.

  • The signals corresponding to each diastereomer will have different chemical shifts.

  • The enantiomeric excess is determined by integrating the signals of the respective diastereomers.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Dissolve Enantiomeric Mixture in NMR Solvent AddAgent Add Chiral Derivatizing or Solvating Agent Sample->AddAgent Diastereomer Formation of Diastereomeric Complexes AddAgent->Diastereomer Acquire Acquire NMR Spectrum (e.g., 1H or 19F NMR) Diastereomer->Acquire Analyze Identify and Resolve Diastereomeric Signals Acquire->Analyze Integrate Integrate Signals of Each Diastereomer Analyze->Integrate Calculate Calculate Enantiomeric Ratio and % ee Integrate->Calculate

A general workflow for determining enantiomeric purity using NMR spectroscopy.
Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes.[6] In CE, a chiral selector is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation.

General Principle:

  • A fused-silica capillary is filled with a background electrolyte containing a chiral selector (e.g., cyclodextrins).

  • The sample is injected into the capillary.

  • A high voltage is applied across the capillary.

  • The enantiomers migrate at different velocities due to their differential interactions with the chiral selector.

  • The separated enantiomers are detected as they pass a detector window.

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Analysis SamplePrep Prepare Sample Solution Injection Inject Sample SamplePrep->Injection BGEPrep Prepare Background Electrolyte with Chiral Selector CapillaryPrep Condition Capillary BGEPrep->CapillaryPrep CapillaryPrep->Injection Separation Apply Voltage and Perform Electrophoretic Separation Injection->Separation Detection Detect Separated Enantiomers Separation->Detection Integration Integrate Electropherogram Peaks Detection->Integration Calculation Calculate Migration Times and Peak Areas Integration->Calculation Purity Determine Enantiomeric Purity Calculation->Purity

References

D-p-hydroxyphenylglycine vs other non-proteinogenic amino acids in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics and research compounds. Among the vast array of non-proteinogenic amino acids (NPAAs), D-p-hydroxyphenylglycine (D-HPG) holds a prominent position, primarily due to its integral role in the structure of numerous semi-synthetic β-lactam antibiotics. This guide provides an objective comparison of D-HPG with other NPAAs in various synthetic applications, supported by experimental data and detailed methodologies.

At a Glance: D-HPG vs. Other Non-Proteinogenic Amino Acids

The utility of an NPAA in synthesis is determined by a combination of factors including the efficiency of its own synthesis, its impact on the physicochemical properties of the final molecule, and its influence on biological activity. D-HPG is often compared with its close analogue, D-phenylglycine (D-Phg), as well as other NPAAs used to modify peptide and small molecule structures.

ParameterThis compound (D-HPG)D-Phenylglycine (D-Phg)Other Synthetic NPAAs (e.g., Aib, β-alanine)
Primary Application Side chain of β-lactam antibiotics (e.g., amoxicillin, cefadroxil)[1][2]Side chain of β-lactam antibiotics (e.g., ampicillin)Introduction of conformational constraints, improved stability, altered polarity
Synthesis Method Chemical (resolution) and Enzymatic (hydantoinase/carbamoylase)Chemical (Strecker, resolution) and Enzymatic (nitrilase, transaminase)[3][4]Diverse chemical and enzymatic routes
Typical Yield (Enzymatic) 90-100%[5]High yields reported with various enzymatic systems[3]Varies significantly with the specific NPAA and method
Enantiomeric Excess (ee) >99%[5]>95% achievable with enzymatic methods[3]Generally high, depending on the synthetic route
Impact on Peptide Structure Can influence peptide conformation and receptor bindingAffects peptide conformation; the absence of the hydroxyl group alters polarity compared to D-HPGCan induce specific secondary structures (e.g., helices, turns) or increase flexibility
Influence on Biological Activity Essential for the antibacterial activity of many β-lactam antibioticsCrucial for the activity of corresponding β-lactam antibioticsCan enhance metabolic stability, receptor affinity, and cell permeability[6][7]

Synthesis of this compound: A Comparative Overview

The production of D-HPG can be achieved through both traditional chemical methods and more modern enzymatic routes. The choice of method often depends on factors such as scale, cost, and environmental considerations.

Chemical Synthesis

Traditional chemical synthesis of D-HPG typically involves the resolution of a racemic mixture of p-hydroxyphenylglycine. One common method is crystallization-induced asymmetric transformation, which utilizes a chiral resolving agent to selectively crystallize the desired D-enantiomer. While capable of producing high yields and excellent enantiomeric purity, these methods often require harsh reaction conditions, toxic solvents, and generate significant waste streams.

Enzymatic Synthesis

Enzymatic synthesis offers a greener and more efficient alternative. The most established enzymatic route is the hydantoinase process. This two-enzyme cascade utilizes a D-hydantoinase to convert DL-p-hydroxyphenylhydantoin to N-carbamoyl-D-p-hydroxyphenylglycine, which is then hydrolyzed by a D-carbamoylase to yield D-HPG. A key advantage of this process is the in-situ racemization of the remaining L-hydantoin, allowing for a theoretical 100% conversion to the desired D-enantiomer.

Experimental Protocol: Enzymatic Synthesis of D-HPG via the Hydantoinase Process

This protocol outlines the general steps for the whole-cell enzymatic synthesis of D-HPG.

1. Biocatalyst Preparation:

  • Cultivate recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase genes in a suitable growth medium.

  • Harvest the cells by centrifugation and wash with a buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • The resulting cell paste can be used directly as a whole-cell biocatalyst.

2. Biotransformation:

  • Suspend the whole-cell biocatalyst in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0) in a stirred-tank reactor.

  • Add the substrate, DL-p-hydroxyphenylhydantoin (DL-HPH), to the reaction mixture. Due to its low solubility, it is often added as a slurry.

  • Maintain the reaction at a controlled temperature (e.g., 40-50°C) and pH (e.g., 8.0-8.5) with agitation.

  • Monitor the progress of the reaction by HPLC analysis of D-HPG concentration.

3. Product Isolation:

  • Upon completion of the reaction, separate the biocatalyst (cells) from the reaction mixture by centrifugation or filtration.

  • Adjust the pH of the supernatant to the isoelectric point of D-HPG (approximately 5.3) to induce crystallization.

  • Collect the crystalline D-HPG by filtration, wash with cold water, and dry under vacuum.

D-HPG in Peptide Synthesis: Performance and Comparison

The incorporation of NPAAs like D-HPG into peptides is a key strategy to modulate their pharmacological properties. The D-configuration and the phenolic side chain of D-HPG can significantly influence a peptide's conformation, stability, and interaction with biological targets.

While direct comparative studies are limited, the extensive use of D-HPG and D-Phg in semi-synthetic penicillins and cephalosporins provides a clear indication of their performance. The presence of the p-hydroxyl group in D-HPG, as opposed to the unsubstituted phenyl ring in D-Phg, can lead to differences in solubility, hydrogen bonding capacity, and ultimately, the antibacterial spectrum and potency of the resulting antibiotic. For instance, amoxicillin (containing D-HPG) and ampicillin (containing D-Phg) exhibit different pharmacokinetic profiles and spectra of activity.

The incorporation of D-amino acids, in general, is known to enhance peptide stability against enzymatic degradation by proteases, which typically exhibit high stereospecificity for L-amino acids.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporating D-HPG

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide containing a this compound residue.

1. Resin Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and then DMF again.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve Fmoc-D-p-hydroxyphenylglycine(tBu)-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • After complete coupling, wash the resin with DMF, DCM, and DMF.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold ether.

  • Dry the crude peptide pellet under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The biological activity of many molecules containing D-HPG, particularly glycopeptide antibiotics like vancomycin, is not mediated through a classical signaling pathway involving intracellular messengers. Instead, their mechanism of action is a direct physical interaction with bacterial cell wall precursors.

Vancomycin Mechanism of Action

Vancomycin and related glycopeptide antibiotics function by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors (Lipid II) on the outer surface of the bacterial cytoplasmic membrane.[8] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for cell wall biosynthesis, ultimately leading to cell lysis.

Vancomycin_Mechanism cluster_bacterium Bacterial Cell Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II with D-Ala-D-Ala) Cell_Wall_Synthesis Cell Wall Synthesis (Transglycosylation & Transpeptidation) Peptidoglycan_Precursor->Cell_Wall_Synthesis Required for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Stable_Cell_Wall Stable Cell Wall Cell_Wall_Synthesis->Stable_Cell_Wall Produces Vancomycin Vancomycin (contains D-HPG) Vancomycin->Peptidoglycan_Precursor Binds to

Vancomycin's mechanism of action.
Workflow for the Synthesis of D-HPG and its Incorporation into a Peptide

The overall process from the synthesis of the D-HPG building block to its incorporation into a final peptide product can be visualized as a sequential workflow.

DHPG_Synthesis_Workflow cluster_synthesis D-HPG Synthesis cluster_peptide_synthesis Peptide Synthesis (SPPS) Start_Material Starting Material (e.g., DL-p-hydroxyphenylhydantoin) Enzymatic_Conversion Enzymatic Conversion (Hydantoinase/Carbamoylase) Start_Material->Enzymatic_Conversion Purification Purification (Crystallization) Enzymatic_Conversion->Purification DHPG This compound Purification->DHPG Coupling Coupling of Fmoc-D-HPG(tBu)-OH DHPG->Coupling Incorporation Resin Solid Support (Resin) Resin->Coupling Elongation Chain Elongation (Deprotection/Coupling Cycles) Coupling->Elongation Cleavage Cleavage from Resin Elongation->Cleavage Final_Peptide Crude Peptide Cleavage->Final_Peptide HPLC_Purification RP-HPLC Purification Final_Peptide->HPLC_Purification Purification Pure_Peptide Pure Peptide Product HPLC_Purification->Pure_Peptide Yields

Workflow for D-HPG synthesis and peptide incorporation.

References

A Comparative Guide to Biocatalysts for D-p-Hydroxyphenylglycine (D-HPG) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of D-p-hydroxyphenylglycine (D-HPG) is a critical step in the production of various pharmaceuticals, notably semi-synthetic β-lactam antibiotics like amoxicillin and cephalexin. While traditional chemical routes have been established, biocatalytic methods offer significant advantages in terms of sustainability, specificity, and milder reaction conditions. This guide provides a comprehensive comparison of different biocatalytic strategies for D-HPG synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Biocatalytic Systems

The choice of a biocatalyst for D-HPG production often depends on factors such as substrate availability, desired yield, enantiomeric purity, and process scalability. The following table summarizes the performance of several prominent biocatalytic systems based on published experimental data.

Biocatalyst SystemSubstrate(s)Key EnzymesProduct Titer (g/L)Conversion (%)Yield (%)Enantiomeric Excess (ee)Reaction Time (h)Reference
Recombinant E. coli (Whole Cell)DL-p-hydroxyphenylhydantoin (DL-HPH)D-hydantoinase, D-carbamoylase29.5397->99%12[1]
Recombinant E. coli (Four-Enzyme Cascade)L-tyrosineHmaS, Hmo, HpgT, CgDAPDH variant42.6992.571.5>99%24[2][3]
Recombinant E. coli (Whole Cell)D-N-carbamoyl-p-hydroxyphenylglycineD-amidohydrolase-100--7[4][5]
Recombinant Ralstonia pickettiiDL-p-hydroxyphenylhydantoin (DL-HPH)D-hydantoinase, D-carbamoylase-94--9[6]
Immobilized Recombinant E. coliDL-p-hydroxyphenylhydantoin (DL-HPH)D-hydantoinase, D-carbamoylase--8899.5%-[7]
Pseudomonas putida (Four-Enzyme Cascade)L-tyrosine-5.0660.5---[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating the performance of biocatalysts. Below are representative experimental protocols for the key biocatalytic routes to D-HPG.

Two-Enzyme Cascade Synthesis using Recombinant E. coli

This widely used method employs whole recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase to convert DL-p-hydroxyphenylhydantoin (DL-HPH) to D-HPG.

a. Biocatalyst Preparation:

  • Recombinant E. coli cells co-expressing D-hydantoinase and D-carbamoylase are cultivated in a suitable nutrient-rich medium.

  • The cells are harvested by centrifugation and washed with a buffer (e.g., phosphate buffer, pH 7.5-8.5).

b. Biotransformation Reaction:

  • The harvested whole-cell biocatalyst is suspended in a reaction buffer.

  • The substrate, DL-p-hydroxyphenylhydantoin (DL-HPH), is added to the cell suspension.

  • The reaction is carried out at a controlled temperature (e.g., 40°C) and pH (e.g., 7.0) with agitation.[4]

  • The progress of the reaction is monitored by analyzing the concentration of D-HPG over time.

c. Product Isolation:

  • Once the reaction is complete, the cells are separated by centrifugation or filtration.

  • The supernatant containing the D-HPG is collected for further purification.

Four-Enzyme Cascade Synthesis from L-Tyrosine

This innovative approach synthesizes D-HPG directly from the readily available amino acid L-tyrosine, bypassing the need for chemically synthesized DL-HPH.[2][3]

a. Biocatalyst System:

  • A recombinant E. coli strain is engineered to express a four-enzyme cascade pathway. This typically includes:

    • 4-hydroxymandelate synthase (HmaS)

    • 4-hydroxymandelate oxidase (Hmo)

    • D-4-hydroxyphenylglycine transaminase (HpgT)

    • A variant of meso-diaminopimelate dehydrogenase (e.g., CgDAPDH)[2][3]

b. Fermentation and Bioconversion:

  • The engineered E. coli is cultivated in a fermenter with a defined medium containing L-tyrosine as the starting substrate.

  • The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specified period (e.g., 24 hours).[2][3]

  • The production of D-HPG is monitored throughout the fermentation process.

c. Product Recovery:

  • After the fermentation, the D-HPG is isolated from the culture broth.

  • The isolated yield and enantiomeric excess of the final product are determined.[2][3]

Visualizing the Biocatalytic Pathways

The following diagrams illustrate the key biocatalytic routes for D-HPG synthesis.

TwoEnzymeCascade cluster_substrate Substrate cluster_biocatalyst Biocatalyst cluster_intermediate Intermediate cluster_product Product DL_HPH DL-p-hydroxyphenylhydantoin Hydantoinase D-hydantoinase DL_HPH->Hydantoinase NC_D_HPG N-carbamoyl-D-p-hydroxyphenylglycine Hydantoinase->NC_D_HPG Carbamoylase D-carbamoylase D_HPG This compound Carbamoylase->D_HPG NC_D_HPG->Carbamoylase

Caption: The two-enzyme cascade for D-HPG synthesis.

FourEnzymeCascade cluster_start Starting Material cluster_pathway Enzymatic Pathway cluster_intermediates Intermediates cluster_final_product Final Product L_Tyrosine L-Tyrosine HmaS HmaS L_Tyrosine->HmaS Intermediate1 4-hydroxymandelate HmaS->Intermediate1 Hmo Hmo Intermediate2 4-hydroxyphenylglyoxylate Hmo->Intermediate2 HpgT HpgT DAPDH CgDAPDH variant D_HPG This compound DAPDH->D_HPG Intermediate1->Hmo Intermediate2->HpgT Intermediate2->DAPDH

Caption: The four-enzyme cascade for de novo D-HPG synthesis.

Conclusion

The enzymatic synthesis of this compound represents a significant advancement over traditional chemical methods, offering higher efficiency, stereoselectivity, and improved environmental sustainability.[8] The two-enzyme cascade using recombinant E. coli is a well-established and robust method, particularly when using immobilized cells to enhance reusability.[7] The more recent development of a four-enzyme cascade starting from L-tyrosine presents a promising alternative that avoids reliance on chemically synthesized substrates and has demonstrated high product titers.[2][3] The choice of the optimal biocatalyst will ultimately depend on the specific requirements of the intended application, including cost, scale, and desired purity. Further research into enzyme engineering and process optimization is expected to continue to enhance the efficiency and industrial viability of these biocatalytic routes.

References

A Comparative Guide to the Cross-Validation of D-p-hydroxyphenylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of D-p-hydroxyphenylglycine (D-HPG) is paramount for pharmacokinetic studies, manufacturing quality control, and various research applications. The choice of analytical methodology can significantly impact the reliability of these measurements. This guide provides an objective comparison of the two most prevalent techniques for D-HPG quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While a direct inter-laboratory cross-validation study for D-HPG is not extensively published, this guide synthesizes available data from validated methods for D-HPG and structurally analogous compounds to present a clear comparison of their performance characteristics. The information herein is intended to guide the selection of the most appropriate analytical technique based on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and throughput.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following tables summarize the key quantitative performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound and similar compounds, based on data from various single-laboratory validation studies.

Table 1: General Performance Characteristics

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.[1]
Sensitivity Moderate (Typically in the µg/mL range).[1]High (Can reach pg/mL to ng/mL levels).[1]
Selectivity Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra.[1]Excellent, provides structural information, minimizing matrix interference.[1]
Cost Lower initial investment and operational costs.[1]Higher initial investment and maintenance costs.[1]
Throughput Generally higher for simpler methods.[1]Can be high with modern systems.

Table 2: Typical Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.99[1]> 0.998[1]
Accuracy (% Recovery) 95-105%98-102%[2]
Precision (%RSD) < 5%[2]< 3%[2]
Limit of Quantification (LOQ) ~5 µg/mL[2]~0.5 ng/mL[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method

This method is well-suited for the quantification of D-HPG in less complex matrices, such as pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 220 nm or 275 nm.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution to create calibration standards ranging from 0.5 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.[1]

3. Quantification:

  • An external standard calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of D-HPG in the samples is then determined from this curve.

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying D-HPG in complex biological matrices like plasma or urine.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[3]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]

  • Flow Rate: 0.4 mL/min.[1][3]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1][3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[3]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for D-HPG and its internal standard.[3]

2. Standard and Sample Preparation:

  • Standard and Sample Preparation: For biological samples, a protein precipitation step is typically required. To an aliquot of the sample (e.g., 100 µL of plasma), add a protein precipitating agent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.[3]

  • Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection.[3] An internal standard is typically added before sample preparation.

3. Quantification:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantification of this compound, applicable to both HPLC-UV and LC-MS/MS methodologies, with the primary divergence occurring at the detection stage.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis & Detection cluster_data Data Processing & Quantification A Sample Collection (e.g., Plasma, Formulation) C Protein Precipitation (for biological samples) A->C B Standard Weighing & Dissolution D Serial Dilution (for standards) B->D E Filtration / Centrifugation C->E D->E F Transfer to Autosampler Vials E->F G LC Injection F->G H Chromatographic Separation (C18 Column) G->H I Detection H->I J UV Detection I->J HPLC-UV K MS/MS Detection I->K LC-MS/MS L Peak Integration J->L K->L M Calibration Curve Generation L->M N Concentration Calculation M->N O Report Generation N->O

Generalized workflow for this compound quantification.

Conclusion

The cross-validation of analytical methods is a critical exercise to ensure data integrity and consistency. For the quantification of this compound, both HPLC-UV and LC-MS/MS have demonstrated their utility.

  • HPLC-UV is a robust, cost-effective, and reliable method for the analysis of D-HPG in simpler matrices where high sensitivity is not a prerequisite. Its ease of use and lower operational costs make it an attractive option for routine quality control.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalytical applications involving complex matrices. While the initial investment and operational complexity are higher, the quality of data for pharmacokinetic and metabolic studies is unparalleled.

The selection between these two powerful techniques should be guided by the specific analytical challenge, considering factors such as the nature of the sample, the required limit of quantification, and available resources. For regulated environments, a thorough method validation following guidelines from bodies like the FDA and ICH is mandatory, regardless of the chosen technique.[4][5][6][7][8][9][10]

References

A Comparative Guide to the Production of D-p-Hydroxyphenylglycine (D-HPG)

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of information on the various production methods for D-p-hydroxyphenylglycine (D-HPG), including chemical and enzymatic approaches. I have found quantitative data on yield and enantiomeric excess for several methods, as well as details that can be used to construct experimental protocols. Specifically, I have information on:

  • Chemical Synthesis:

    • Asymmetric transformation with chiral resolving agents (e.g., D-3-bromocamphor-8-sulfonate) and racemization agents (e.g., salicylaldehyde). I have some protocol details for this.

    • Strecker synthesis, starting from an aldehyde, ammonia, and cyanide. I have a general understanding of the mechanism and a sample experimental procedure.

    • Bucherer-Bergs reaction to form a hydantoin intermediate, which is then hydrolyzed. I have information on the reagents and general conditions.

  • Enzymatic/Chemoenzymatic Synthesis:

    • The well-established hydantoinase process using D-hydantoinase and D-carbamoylase with D,L-5-(4-hydroxyphenyl)hydantoin (DL-HPH) as the substrate. I have data on yield, enantiomeric excess, and some productivity metrics, as well as information for creating a whole-cell biocatalyst preparation protocol.

    • A more recent multi-enzyme cascade that produces D-HPG from L-tyrosine, including specific yield, conversion, and enantiomeric excess data, along with a detailed experimental protocol for the biotransformation.

I have enough information to create the comparison tables, write the experimental protocols, and generate the Graphviz diagrams for the main chemical and enzymatic pathways. I will now proceed with structuring this information to generate the final response. Therefore, no further search queries are needed.

For Researchers, Scientists, and Drug Development Professionals

This compound (D-HPG) is a critical chiral building block in the pharmaceutical industry, most notably for the synthesis of semi-synthetic β-lactam antibiotics such as amoxicillin and cephalexin. The stereochemistry of D-HPG is paramount to the efficacy of these drugs, making its efficient and enantiomerically pure production a subject of extensive research. This guide provides an objective comparison of the primary chemical and enzymatic methods for D-HPG synthesis, supported by experimental data and detailed protocols to inform methodology selection in research and development settings.

At a Glance: Performance Metrics of D-HPG Production Methods

The selection of a synthetic route for D-HPG is often a balance between established chemical methods and more modern, sustainable enzymatic approaches. The following tables summarize key quantitative data for the principal production strategies.

Chemical Synthesis Methods
ParameterAsymmetric TransformationStrecker SynthesisBucherer-Bergs Reaction
Typical Yield 80-95%[1]Low (initially)[2]Generally high for hydantoin
Enantiomeric Excess (e.e.) >99% (after resolution)[1]Racemic mixture (requires resolution)Racemic mixture (requires resolution)
Starting Materials D,L-p-hydroxyphenylglycine, Chiral Resolving Agent, Racemization Agentp-Hydroxybenzaldehyde, Ammonia, Cyanidep-Hydroxybenzaldehyde, Ammonium Carbonate, Potassium Cyanide
Key Features High enantiopurity in a single crystallization step.A classic method for amino acid synthesis.Involves the formation of a hydantoin intermediate.
Challenges Use of stoichiometric resolving agents, harsh conditions.[1]Use of highly toxic cyanide, low initial yield.[2]Produces a racemic mixture requiring further resolution.
Enzymatic and Chemoenzymatic Synthesis Methods
ParameterHydantoinase ProcessMulti-Enzyme Cascade (from L-Tyrosine)
Typical Yield 90-100%[1]71.5% (isolated yield)[3][4][5]
Enantiomeric Excess (e.e.) >99%[1]>99%[3][4][5]
Productivity 0.73 g/L/h to 1.68 g/h/g dry cell weight[5][6]1.78 g/L/h (calculated from 42.69 g/L in 24h)[3][4][5]
Starting Materials D,L-p-hydroxyphenylhydantoinL-Tyrosine
Key Features High stereoselectivity, mild reaction conditions, well-established for industrial use.[1][7]Utilizes a cheaper and more readily available starting material.
Challenges Requires chemically synthesized hydantoin substrate.[8]A more complex multi-step enzymatic pathway.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core logic of the key chemical and enzymatic production routes for D-HPG.

Chemical_Synthesis_Overview cluster_strecker Strecker Synthesis cluster_bucherer_bergs Bucherer-Bergs Reaction cluster_resolution Resolution / Asymmetric Transformation p_hydroxybenzaldehyde p-Hydroxybenzaldehyde aminonitrile α-Aminonitrile p_hydroxybenzaldehyde->aminonitrile + NH3, HCN dl_hpg_strecker D,L-HPG aminonitrile->dl_hpg_strecker Hydrolysis dl_hpg D,L-HPG dl_hpg_strecker->dl_hpg p_hydroxybenzaldehyde_bb p-Hydroxybenzaldehyde hydantoin D,L-5-(4-hydroxyphenyl)hydantoin p_hydroxybenzaldehyde_bb->hydantoin + (NH4)2CO3, KCN dl_hpg_bb D,L-HPG hydantoin->dl_hpg_bb Hydrolysis dl_hpg_bb->dl_hpg d_hpg D-HPG dl_hpg->d_hpg Chiral Resolving Agent / Racemization Enzymatic_Synthesis_Pathways cluster_hydantoinase Hydantoinase Process cluster_multienzyme Multi-Enzyme Cascade dl_hph D,L-5-(4-hydroxyphenyl)hydantoin n_carbamoyl_d_hpg N-Carbamoyl-D-HPG dl_hph->n_carbamoyl_d_hpg D-Hydantoinase l_hph L-5-(4-hydroxyphenyl)hydantoin d_hpg_hyd D-HPG n_carbamoyl_d_hpg->d_hpg_hyd D-Carbamoylase l_hph->dl_hph Racemization l_tyrosine L-Tyrosine intermediate1 Intermediate 1 l_tyrosine->intermediate1 Enzyme 1 intermediate2 Intermediate 2 intermediate1->intermediate2 Enzyme 2 d_hpg_multi D-HPG intermediate2->d_hpg_multi Enzyme 3 & 4

References

Safety Operating Guide

Proper Disposal of D-p-hydroxyphenylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines the essential procedures for the safe and compliant disposal of D-p-hydroxyphenylglycine, ensuring the safety of laboratory personnel and the protection of the environment. These guidelines are intended for researchers, scientists, and drug development professionals.

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is categorized as an irritant to the skin, eyes, and respiratory system.[1] Therefore, proper handling and disposal are paramount. Adherence to these protocols is critical and should be integrated into all laboratory standard operating procedures involving this compound.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: In cases of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to avoid environmental release. Under no circumstances should this chemical be disposed of down the sanitary sewer. [2]

1. Solid Waste Disposal:

  • Collection: Collect all solid this compound waste, including unused or expired product and contaminated materials (e.g., weigh boats, filter paper), in a designated and clearly labeled hazardous waste container. The container must be sealable and made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

2. Liquid Waste Disposal (Solutions):

  • Collection: All aqueous or solvent-based solutions containing this compound must be collected in a designated liquid hazardous waste container.

  • Segregation: Do not mix solutions containing this compound with other incompatible waste streams.

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste" and a list of all its chemical constituents, including "this compound" and the solvent(s) used.

  • Storage: Store the sealed liquid waste container in secondary containment to prevent spills.

3. Contaminated Labware and PPE Disposal:

  • Disposable Items: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and bench paper, should be placed in the designated solid hazardous waste container.

  • Non-Disposable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as liquid hazardous waste.[3] After decontamination, the glassware can be washed according to standard laboratory procedures.

4. Spill Management:

  • Containment: In the event of a spill, immediately restrict access to the area.

  • Absorption: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[3]

5. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of all this compound waste through a licensed chemical waste disposal contractor.[2] This may involve incineration or other approved chemical destruction methods.[2] Always follow your institution's specific procedures for hazardous waste pickup.

Quantitative Disposal Data

There is no specific quantitative data available from regulatory bodies outlining permissible disposal limits for this compound in wastewater or landfills. The guiding principle is the prohibition of sewer disposal and the requirement for professional hazardous waste management.

ParameterGuidelineSource
Sewer Disposal Prohibited[2]
Landfill Disposal Prohibited without proper chemical destruction[2]
Recommended Disposal Method Licensed chemical destruction plant or controlled incineration[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

This compound Disposal Workflow start Start: Have this compound Waste? waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid labware Contaminated Labware (Glassware, etc.) waste_type->labware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container with Secondary Containment liquid_waste->collect_liquid decontaminate Decontaminate Glassware labware->decontaminate store Store Securely in Designated Waste Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->store dispose Arrange for Pickup by Licensed Waste Disposal Contractor store->dispose end End: Compliant Disposal dispose->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific local guidelines.

References

Essential Safety and Operational Guide for Handling D-p-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling D-p-hydroxyphenylglycine. The following protocols for personal protective equipment (PPE), operational workflow, and disposal are designed to ensure a safe laboratory environment and procedural clarity.

Personal Protective Equipment (PPE)

A robust PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound, which is known to cause skin and eye irritation.[1][2] The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing and Transfer (Solid) Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[3][4]Chemical-resistant nitrile glovesStandard lab coatA NIOSH-approved respirator (e.g., N95) is recommended if dust formation is likely or ventilation is inadequate[3][4]
Solution Preparation and Handling Tightly fitting safety goggles or a face shieldChemical-resistant nitrile glovesStandard lab coatNot generally required if performed in a well-ventilated area or fume hood
Spill Cleanup (Solid or Solution) Tightly fitting safety goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or coveralls over a lab coatA NIOSH-approved respirator is required, especially for larger spills or in poorly ventilated areas

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials such as strong oxidizing agents.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, use a chemical fume hood.[3]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[5]

  • Work Area: Cover the work surface with absorbent, disposable bench paper.

Weighing and Transfer of Solid this compound
  • Tare Container: Use a tared weigh boat or other suitable container to avoid spilling the chemical directly on the balance pan.

  • Gentle Handling: Handle the solid gently to minimize the creation of dust.

  • Clean-Up: After weighing, carefully clean the balance and surrounding area of any residual powder.

  • Transport: When moving the weighed solid, ensure it is in a covered container.

Solution Preparation
  • Solvent Addition: When dissolving, slowly add the solid this compound to the solvent to prevent splashing.

  • Container Choice: Use appropriate glassware that can accommodate the final volume and any potential reactions (e.g., heat generation).

  • Labeling: Immediately label the solution with the chemical name, concentration, solvent, and date of preparation.

Post-Handling Procedures
  • Hand Washing: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all solid waste, including contaminated gloves, weighing paper, and bench covers, in a designated, clearly labeled, and sealed hazardous waste container.

  • Solution Waste: Collect liquid waste containing this compound in a separate, labeled hazardous waste container. Do not pour it down the drain.[3][5]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]

Spill Response Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, it may be necessary to evacuate the entire lab.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Cleanup (Solid Spill): Carefully sweep or scoop up the solid material, avoiding dust generation. Place it in a labeled, sealed container for disposal.

  • Cleanup (Liquid Spill): Absorb the spill with an inert material. Scoop the absorbent material into a labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the appropriate environmental health and safety personnel.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response A 1. Don PPE B 2. Prepare Ventilated Workspace A->B C 3. Verify Emergency Equipment Access B->C D 4. Weigh Solid in Fume Hood C->D Proceed to Handling E 5. Prepare Solution D->E F 6. Perform Experiment E->F G 7. Decontaminate Work Area F->G Experiment Complete H 8. Collect Waste G->H I 9. Doff PPE H->I J 10. Wash Hands I->J O Dispose of Spill Waste J->O If applicable K Spill Occurs L Evacuate & Ventilate K->L M Contain Spill L->M N Clean & Decontaminate M->N N->O

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-p-hydroxyphenylglycine
Reactant of Route 2
D-p-hydroxyphenylglycine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.